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  • Product: 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-
  • CAS: 35488-00-7

Core Science & Biosynthesis

Foundational

What is the chemical structure of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, a heterocyclic compound of interest in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, a heterocyclic compound of interest in medicinal chemistry. The pyridinone scaffold is a well-established pharmacophore present in a variety of biologically active molecules. This document delves into the chemical structure, physicochemical properties, and synthesis of 1-methyl-2,3-dihydropyridin-4-one. Furthermore, it explores the known and potential biological activities of this class of compounds, with a focus on their applications in drug discovery and development. Detailed experimental protocols for its synthesis and analytical characterization are also provided to aid researchers in their scientific endeavors.

Introduction to the 2,3-dihydro-4(1H)-pyridinone Scaffold

The 2,3-dihydro-4(1H)-pyridinone core is a significant heterocyclic motif that forms the structural basis for a wide array of natural products and synthetic molecules with diverse biological activities.[1][2] These compounds have garnered considerable attention in the field of medicinal chemistry due to their potential as therapeutic agents. Derivatives of the pyridinone scaffold have been reported to exhibit a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, anti-inflammatory, and phytotoxic activities.[3][4] The specific compound, 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, also known as 1-methyl-2,3-dihydropyridin-4-one, represents a fundamental member of this class, offering a valuable building block for the synthesis of more complex and potentially bioactive molecules.[5] This guide aims to provide a detailed technical resource for researchers working with or interested in this promising chemical entity.

Physicochemical and Structural Properties

The fundamental properties of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- are summarized below. A thorough understanding of these characteristics is crucial for its handling, characterization, and application in synthetic and biological studies.

Chemical Structure

The chemical structure of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- consists of a six-membered dihydropyridinone ring with a methyl group attached to the nitrogen atom.

Caption: Chemical structure of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-.

Physicochemical Data
PropertyValueSource
IUPAC Name 1-methyl-2,3-dihydropyridin-4(1H)-one[5]
CAS Number 35488-00-7[5]
Molecular Formula C6H9NO[5]
Molecular Weight 111.14 g/mol [5]
Exact Mass 111.068413911 g/mol [5]
Topological Polar Surface Area 20.3 Ų[5]
XLogP3 0.1[5]
Heavy Atom Count 8[5]
Complexity 129[5]

Synthesis and Mechanistic Insights

The synthesis of 2,3-dihydro-4-pyridones is a well-documented area of organic chemistry, with several established methodologies.[6] A common and efficient approach involves the aza-Diels-Alder reaction between a diene and an imine.[6]

Synthetic Pathway: Aza-Diels-Alder Reaction

A versatile method for the synthesis of the 2,3-dihydro-4-pyridone scaffold is the reaction of Danishefsky's diene with an appropriate imine.[6] For the synthesis of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, the corresponding N-methyl imine would be the required starting material.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product diene Danishefsky's Diene catalyst Lewis Acid Catalyst (e.g., Cu(OTf)2) diene->catalyst + Imine imine N-methyl imine imine->catalyst solvent Aqueous Medium catalyst->solvent Aza-Diels-Alder Cycloaddition product 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- solvent->product Hydrolysis

Caption: A generalized workflow for the synthesis of 2,3-dihydro-4-pyridones.

Experimental Protocol: Aza-Diels-Alder Synthesis

The following is a representative, step-by-step protocol for the synthesis of a 2,3-dihydro-4-pyridone derivative, which can be adapted for the synthesis of the title compound.

  • Imine Formation: In a round-bottom flask, dissolve the desired aldehyde and N-methylamine in a suitable solvent (e.g., dichloromethane). Stir the mixture at room temperature for 1-2 hours to form the corresponding N-methyl imine in situ.

  • Aza-Diels-Alder Reaction: To the solution containing the imine, add a catalytic amount of a Lewis acid, such as copper(II) triflate.[6]

  • Diene Addition: Slowly add Danishefsky's diene to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2,3-dihydro-4-pyridone.

Spectroscopic and Analytical Characterization

The structural elucidation of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the methylene protons at positions 2 and 3, and the vinyl protons of the dihydropyridinone ring.

    • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the olefinic carbons, the aliphatic carbons, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1600 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ being prominently observed.

Pharmacological Profile and Potential Applications

While specific biological data for 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- is not extensively reported, the broader class of 2,3-dihydro-4(1H)-pyridinone derivatives has shown significant promise in drug discovery.

Antiviral Activity

Several studies have highlighted the antiviral potential of 2,3-dihydro-4H-pyridinone derivatives. Notably, certain compounds within this class have demonstrated inhibitory activity against viruses belonging to the Flaviviridae family, which includes pathogens such as Yellow Fever Virus and Hepatitis C Virus.[7] This suggests that the 2,3-dihydro-4(1H)-pyridinone scaffold could serve as a valuable starting point for the development of novel antiviral agents.[7]

Other Potential Biological Activities

The pyridinone core is a versatile pharmacophore found in molecules with a wide range of biological activities, including:

  • Anti-HIV Activity: Some pyridinone derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[3]

  • Antimalarial Activity: The 4(1H)-pyridinone scaffold has been explored for the development of new antimalarial drugs.[3]

  • Phytotoxic Properties: Certain pyridinone derivatives, such as fluridone, are used as herbicides.[4][8]

The diverse biological activities associated with the pyridinone scaffold underscore the potential of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- as a key intermediate for the synthesis of novel therapeutic agents.

Conclusion

4(1H)-Pyridinone, 2,3-dihydro-1-methyl- is a heterocyclic compound with a chemically tractable structure and significant potential for further derivatization. Its synthesis can be readily achieved through established synthetic routes like the aza-Diels-Alder reaction. The known biological activities of related pyridinone derivatives, particularly in the antiviral domain, make this compound and its analogues attractive targets for future drug discovery and development programs. This technical guide provides a solid foundation for researchers to explore the chemistry and therapeutic potential of this promising class of molecules.

References

  • NextSDS. (n.d.). 4(1H)-Pyridinone,5-ethyl-2,3-dihydro-1-methyl-(9CI). Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-2(1H)-pyridinone. Retrieved from [Link]

  • PubMed. (2011, March 17). 2,3-Dihydro-1,2-Diphenyl-substituted 4H-Pyridinone derivatives as new anti Flaviviridae inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 4-Pyridinone,3-OH-2-Me. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4(1H)-Pyrimidinone, 2,3-dihydro-5-methyl-2-thioxo-. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1-Methyl-4(1H)-pyridinone. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyl-6-(1-methyl-2,3-dihydro-1H-indol-3-yl-methyl)-1,6-dihydro-2H-pyridin-3-one;diastereomer-#1. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]

  • Frontiers in Chemistry. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • US EPA. (2026, February 11). 4(1H)-Pyridinone, 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-. Retrieved from [Link]

  • PubMed. (2007, March 21). Spectroscopic studies on methyl torsional behavior in 1-methyl-2(1H)-pyridone, 1-methyl-2(1H)-pyridinimine, and 3-methyl-2(1H)-pyridone. I. Excited state. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Retrieved from [Link]

  • Semantic Scholar. (2023, April 17). Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2(1H)-Pyridinone, 1-methyl-. Retrieved from [Link]

  • PubMed. (2018, May 25). Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. Retrieved from [Link]

  • ACS Publications. (2020, October 22). Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. Retrieved from [Link]

  • ResearchGate. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2(1H)-Pyridinone, 1-methyl- (CAS 694-85-9). Retrieved from [Link]

  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • PubChem. (n.d.). 2(1H)-Pyridinone, 3,4-dihydro-. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the NMR Spectroscopy of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-

For Researchers, Scientists, and Drug Development Professionals Foreword Introduction to 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- and its Spectroscopic Importance The 2,3-dihydro-4-pyridinone core is a significant heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Introduction to 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- and its Spectroscopic Importance

The 2,3-dihydro-4-pyridinone core is a significant heterocyclic motif present in numerous biologically active compounds and natural products. The N-methylated derivative, 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, serves as a fundamental building block in medicinal chemistry and drug discovery. Its structural simplicity allows for a clear understanding of the foundational spectroscopic properties of this class of compounds.

NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of such molecules. The precise chemical shifts and coupling constants of the protons and carbons in the molecule provide a detailed fingerprint of its electronic and conformational landscape. Understanding the baseline NMR data of this parent compound is crucial for the rapid identification and characterization of more complex derivatives.

Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality NMR data is paramount for accurate structural analysis. The following outlines a standard, field-proven protocol for obtaining ¹H and ¹³C NMR spectra for compounds of this nature.

Sample Preparation
  • Solvent Selection: The choice of solvent is critical as it can influence chemical shifts. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. For compounds with different solubility profiles, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be utilized.[1] The predicted data in this guide is based on spectra typically acquired in CDCl₃.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is generally sufficient for obtaining high-quality ¹H and ¹³C NMR spectra on modern spectrometers.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[2]

NMR Instrument Parameters

A standard 400 MHz or 500 MHz NMR spectrometer is well-suited for the analysis of this molecule.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay is often necessary for quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.[3]

Predicted NMR Spectral Data and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR data for 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-. These predictions are based on the analysis of structurally similar compounds reported in the literature.[4][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four different proton environments in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 (CH₂)~ 3.4 - 3.6Triplet~ 7-8
H-3 (CH₂)~ 2.5 - 2.7Triplet~ 7-8
H-5 (CH)~ 5.0 - 5.2Doublet~ 7-8
H-6 (CH)~ 7.0 - 7.2Doublet~ 7-8
N-CH₃~ 2.9 - 3.1Singlet-

Rationale for Predicted Chemical Shifts and Multiplicities:

  • N-CH₃: The methyl group attached to the nitrogen is expected to appear as a singlet in the range of 2.9-3.1 ppm. The electron-withdrawing effect of the nitrogen atom deshields these protons, shifting them downfield from a typical alkyl methyl group.

  • H-2 (CH₂): The methylene protons at the 2-position are adjacent to the nitrogen atom. This proximity to an electronegative atom leads to a downfield shift, predicted to be around 3.4-3.6 ppm. These protons are coupled to the H-3 protons, resulting in a triplet.

  • H-3 (CH₂): The methylene protons at the 3-position are adjacent to the carbonyl group. The electron-withdrawing nature of the carbonyl deshields these protons, placing their signal around 2.5-2.7 ppm. They are coupled to the H-2 protons, also resulting in a triplet.

  • H-5 (CH): This vinylic proton is part of an enone system and is expected to be significantly deshielded, with a predicted chemical shift in the region of 5.0-5.2 ppm. It is coupled to the H-6 proton, leading to a doublet.

  • H-6 (CH): The vinylic proton at the 6-position is also part of the enone system and is further deshielded by the adjacent nitrogen atom. Its signal is predicted to be the most downfield of the ring protons, around 7.0-7.2 ppm. It is coupled to the H-5 proton, resulting in a doublet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (CH₂)~ 45 - 50
C-3 (CH₂)~ 35 - 40
C-4 (C=O)~ 190 - 195
C-5 (CH)~ 95 - 100
C-6 (CH)~ 140 - 145
N-CH₃~ 40 - 45

Rationale for Predicted Chemical Shifts:

  • N-CH₃: The carbon of the N-methyl group is expected to resonate in the range of 40-45 ppm.

  • C-2 (CH₂): This carbon is attached to the nitrogen atom, which causes a significant downfield shift to approximately 45-50 ppm.[6]

  • C-3 (CH₂): The C-3 carbon is alpha to the carbonyl group, placing its resonance in the range of 35-40 ppm.

  • C-4 (C=O): The carbonyl carbon is highly deshielded and is expected to have the most downfield chemical shift in the spectrum, typically in the range of 190-195 ppm for a ketone.[6]

  • C-5 (CH): This vinylic carbon is beta to the carbonyl group in an enone system, which typically shifts its resonance to the 95-100 ppm region.

  • C-6 (CH): The C-6 vinylic carbon is alpha to the carbonyl group and adjacent to the nitrogen atom, leading to a significant downfield shift to around 140-145 ppm.

Visualization of Molecular Structure and NMR Assignments

The following diagram, generated using Graphviz, illustrates the structure of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- with the predicted proton and carbon NMR assignments.

Caption: Molecular structure of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- with predicted ¹H and ¹³C NMR chemical shifts.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-. By leveraging data from closely related analogues and applying fundamental principles of NMR spectroscopy, a detailed and scientifically grounded prediction of the chemical shifts and coupling constants has been presented. This information serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, facilitating the identification and characterization of this important heterocyclic scaffold and its derivatives. The provided experimental protocols and data interpretation rationale are designed to uphold the highest standards of scientific integrity and utility.

References

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Pyridinic-nitrogen on ordered mesoporous carbon: A versatile NAD(P)H mimic for borrowing-hydrogen reactions. (n.d.). Retrieved from [Link]

  • SUPPORTING MATERIALS. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, CDCl3, experimental) (NP0351935). Retrieved from [Link]

  • BIPM. (2019, March 14). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-2(1H)-pyridinone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Pyridinone,3-OH-2-Me. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C and 1H NMR spectroscopic studies on the structure of N-methyl-3-pyridone and 3-hydroxypyridine. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • Save My Exams. (2025, January 19). Carbon-13 NMR. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Chemguide. (2014, November 15). the background to C-13 NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts and coupling constants of selected model compounds. Retrieved from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2,3-dihydro-1-methyl-4(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of the Dihydropyridinone Scaffold Predicted Physicochemical Properties of 2,3-dihydro-1-methyl-4(1H)-pyridinone Due to t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Dihydropyridinone Scaffold

Predicted Physicochemical Properties of 2,3-dihydro-1-methyl-4(1H)-pyridinone

Due to the absence of extensive experimental data for 2,3-dihydro-1-methyl-4(1H)-pyridinone, its key physicochemical properties have been predicted using the SwissADME web tool, a widely used and validated platform for in silico drug discovery.[4][5] These predicted values provide a valuable starting point for understanding the compound's behavior in various experimental settings.

PropertyPredicted ValueSource
Molecular Formula C₆H₉NO-
Molecular Weight 111.14 g/mol -
LogP (Octanol/Water) -0.25[4][5]
Water Solubility Soluble[4][5]
Topological Polar Surface Area (TPSA) 29.54 Ų[4][5]
Hydrogen Bond Acceptors 1[4][5]
Hydrogen Bond Donors 0[4][5]
Rotatable Bonds 0[4][5]

Expertise & Experience Insights: The predicted low LogP value and high water solubility suggest that 2,3-dihydro-1-methyl-4(1H)-pyridinone is a relatively polar molecule. This has significant implications for its potential applications in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The low TPSA indicates a good potential for oral bioavailability. The absence of hydrogen bond donors and a low number of acceptors will affect its interaction with biological targets.

Synthesis of 2,3-dihydro-1-methyl-4(1H)-pyridinone: A Representative Protocol

The synthesis of N-alkyl-2,3-dihydro-4-pyridinones can be achieved through several established methods, with the aza-Diels-Alder reaction being a prominent and versatile approach.[6] This method involves the [4+2] cycloaddition of a diene with an imine. A plausible and efficient route to 2,3-dihydro-1-methyl-4(1H)-pyridinone would involve the reaction of Danishefsky's diene with an N-methylimine.

Experimental Workflow: Aza-Diels-Alder Approach

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Danishefsky's Diene Danishefsky's Diene Lewis Acid Catalyst (e.g., ZnCl2) Lewis Acid Catalyst (e.g., ZnCl2) Danishefsky's Diene->Lewis Acid Catalyst (e.g., ZnCl2) 1. Addition N-methylmethanimine N-methylmethanimine N-methylmethanimine->Lewis Acid Catalyst (e.g., ZnCl2) 2. Addition Aqueous Work-up Aqueous Work-up Lewis Acid Catalyst (e.g., ZnCl2)->Aqueous Work-up 3. Cycloaddition & Hydrolysis Aprotic Solvent (e.g., THF) Aprotic Solvent (e.g., THF) Inert Atmosphere (e.g., N2) Inert Atmosphere (e.g., N2) Extraction with Organic Solvent Extraction with Organic Solvent Aqueous Work-up->Extraction with Organic Solvent Chromatography Chromatography Extraction with Organic Solvent->Chromatography Final Product 2,3-dihydro-1-methyl-4(1H)-pyridinone Chromatography->Final Product Isolation

Caption: Aza-Diels-Alder synthesis workflow for 2,3-dihydro-1-methyl-4(1H)-pyridinone.

Step-by-Step Methodology:
  • Imine Formation (in situ): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), a solution of methylamine in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) is treated with a dehydrating agent (e.g., molecular sieves). Paraformaldehyde is then added portion-wise at 0 °C to generate N-methylmethanimine in situ.

  • Lewis Acid Activation: The reaction mixture is cooled to -78 °C, and a Lewis acid catalyst (e.g., zinc chloride, ZnCl₂) is added to activate the imine for cycloaddition.

  • Diene Addition: Danishefsky's diene is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for a specified period and then gradually warmed to room temperature.

  • Hydrolysis and Work-up: The reaction is quenched by the addition of an aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-dihydro-1-methyl-4(1H)-pyridinone.

Trustworthiness of the Protocol: This protocol is based on well-established and frequently published methods for the synthesis of dihydropyridinones.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure completion. The final product's identity and purity should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Chemical Reactivity and Stability

The chemical reactivity of 2,3-dihydro-1-methyl-4(1H)-pyridinone is primarily dictated by the presence of the enaminone functionality within its structure. This system confers both nucleophilic and electrophilic character to the molecule.

Reactivity Profile:

cluster_nucleophilic Nucleophilic Character cluster_electrophilic Electrophilic Character Core 2,3-dihydro-1-methyl-4(1H)-pyridinone C5-Position C5-Position Core->C5-Position Reacts with Electrophiles Carbonyl Carbon (C4) Carbonyl Carbon (C4) Core->Carbonyl Carbon (C4) Reacts with Nucleophiles C2-Position C2-Position Core->C2-Position Reacts with Nucleophiles (Michael Addition)

Caption: Reactivity map of the 2,3-dihydro-1-methyl-4(1H)-pyridinone core.

  • Nucleophilic Character: The C5 position is electron-rich due to conjugation with the nitrogen lone pair and is susceptible to electrophilic attack.

  • Electrophilic Character: The carbonyl carbon (C4) is electrophilic and can be attacked by nucleophiles. The C2 position is also susceptible to nucleophilic attack via a Michael-type addition.

Field-Proven Insights: The enaminone moiety is a versatile functional group in organic synthesis. The reactivity profile of 2,3-dihydro-1-methyl-4(1H)-pyridinone makes it a valuable intermediate for the synthesis of more complex heterocyclic systems.[7][8][9] For instance, the nucleophilic C5 can be functionalized, and the electrophilic centers can participate in various condensation and addition reactions.

Predicted Spectral Data

  • ¹H NMR (Predicted):

    • ~2.5-2.8 ppm (t, 2H): Protons at the C3 position.

    • ~3.0 ppm (s, 3H): Protons of the N-methyl group.

    • ~3.4-3.7 ppm (t, 2H): Protons at the C2 position.

    • ~5.1 ppm (s, 1H): Vinylic proton at the C5 position.

    • ~7.3 ppm (s, 1H): Vinylic proton at the C6 position. (Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.)

  • ¹³C NMR (Predicted):

    • ~35-40 ppm: N-methyl carbon.

    • ~45-50 ppm: C2 carbon.

    • ~30-35 ppm: C3 carbon.

    • ~190-195 ppm: Carbonyl carbon (C4).

    • ~95-100 ppm: C5 carbon.

    • ~150-155 ppm: C6 carbon.

  • Infrared (IR) Spectroscopy (Predicted):

    • ~1640-1660 cm⁻¹: Strong absorption due to the C=O stretch of the α,β-unsaturated ketone.

    • ~1580-1620 cm⁻¹: Absorption due to the C=C stretch.

    • ~2850-2960 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

  • Mass Spectrometry (Predicted):

    • Molecular Ion (M⁺): m/z = 111.0684 (for C₆H₉NO).

Significance in Drug Development

The dihydropyridinone scaffold is of significant interest to the pharmaceutical industry due to its presence in a number of approved drugs and its potential as a building block for new therapeutic agents.[1][2] The structural features of 2,3-dihydro-1-methyl-4(1H)-pyridinone make it an attractive starting point for the synthesis of compound libraries for high-throughput screening. Its versatile reactivity allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological properties. The core structure has been associated with a wide range of biological activities, including but not limited to antiviral, anticancer, and anti-inflammatory properties.[3]

References

  • Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2011). The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. Journal of Chemical and Pharmaceutical Research, 3(6), 837-844.
  • Saeed, B. A. (2010). Microwave-Assisted Synthesis of Novel 2,3-Dihydro-4-Pyridinones. Molecules, 15(11), 8333-8342. [Link]

  • Javed, S., Bagle, A., & Al-Malki, J. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6206. [Link]

  • Sharma, V. K., & Singh, S. K. (2020). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 10(58), 35193-35216. [Link]

  • Shaikh, A., Khan, M., & Channar, P. A. (2023). Chemistry of Medicinally Important Dihydropyrimidinone-based Heterocycle Scaffolds. Mini-Reviews in Organic Chemistry, 20(4), 346-367.
  • de la Torre, M. C., G. Sierra, M. A., & de la Hoz, A. (2012). Enaminones in a multicomponent synthesis of 4-aryldihydropyridines for potential applications in photoinduced intramolecular electron-transfer systems. Beilstein Journal of Organic Chemistry, 8, 441-447. [Link]

  • Kappe, C. O. (2020). Dihydropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. International Journal of Pharmaceutical and Phytopharmacological Research, 10(5), 1-13.
  • Timmons, C., Kattuboina, A., McPherson, L., Mills, J., & Li, G. (2005). Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2014). Acid‐Catalyzed Cascade Reactions of Enaminones with Aldehydes: C–H Functionalization To Afford 1,4‐Dihydropyridines. Chemistry – A European Journal, 20(46), 15193-15199.
  • Predecki, D., Hockenberry, B., Wolfgang, J., Waters, C., & Loscher, I. (2023). Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-Dihydro-4(1H)-pyridinones. Journal of the Pennsylvania Academy of Science, 97(1), 1-7. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Daina, A., & Zoete, V. (2022). Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. Journal of Current Pharma Research, 13(1), 1-8.
  • Comins, D. L., & Dehghani, A. (1992). Asymmetric synthesis of 2-alkyl(aryl)-2,3-dihydro-4-pyridones by addition of Grignard reagents to chiral 1-acyl-4-methoxypyridinium salts. The Journal of Organic Chemistry, 57(22), 5981-5983. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Saini, M. S., Kumar, A., & Dwivedi, J. (2013). 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 1): action in ion channels and GPCRs. Medicinal Chemistry Research, 22(9), 4065-4083.
  • de la Torre, M. C., G. Sierra, M. A., & de la Hoz, A. (2012). Enaminones in a multicomponent synthesis of 4-aryldihydropyridines for potential applications in photoinduced intramolecular electron-transfer systems. Beilstein Journal of Organic Chemistry, 8, 441-447. [Link]

  • Movassaghi, M., & Hill, M. D. (2020). Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. The Journal of Organic Chemistry, 85(21), 13495-13507. [Link]

  • Movassaghi, M., & Hill, M. D. (2020). Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. The Journal of Organic Chemistry, 85(21), 13495-13507.
  • T3DB. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (T3D4178). Toxin and Toxin Target Database. Retrieved March 24, 2026, from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0200591). Natural Products Magnetic Resonance Database. Retrieved March 24, 2026, from [Link]

  • PubChem. (n.d.). N-Methyl-4-piperidone. National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Daina, A., & Zoete, V. (2023). Swiss ADME Predictions of Phytoconstituents Present in Ocimum sanctum Linn. Journal of Pharmaceutical Sciences and Research, 15(8), 3043-3048.
  • Hussein, A. M., Abdel Hafiz, I. S., Ishak, E. A., Elnagdi, M. H., & Atalla, A. A. (2013). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Heterocyclic Chemistry, 50(S1), E1-E8.
  • Hussein, A. M., Abdel Hafiz, I. S., Ishak, E. A., Elnagdi, M. H., & Atalla, A. A. (2014). Studies on enaminones: Synthesis and chemical reactivity of 4-dimethylamino-3-phenyl-but-3-en-2-one. Organic Chemistry: An Indian Journal, 10(6), 221-227.
  • Udugade, B., & Bhadoriya, S. S. (2019). IN SILICO EVALUATION OF PHARMACOKINETICS, DRUG-LIKENESS AND MEDICINAL CHEMISTRY FRIENDLINESS OF MOMORDICIN 1. Journal of Advanced Scientific Research, 10(3), 222-229.
  • González-Marrero, J., del Mar Afonso, M., & Palenzuela, J. A. (2011). Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. Molecules, 16(4), 3326-3336. [Link]

  • Kumar, A., Kumar, R., & Kumar, S. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
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  • NIST. (n.d.). 2(1H)-Pyridinone, 1-methyl-. National Institute of Standards and Technology. Retrieved March 24, 2026, from [Link]

  • NextSDS. (n.d.). 2(1H)-Pyridinone, 3-acetyl-3,4-dihydro-4-methyl- (9CI). Retrieved March 24, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-

Abstract This technical guide provides a comprehensive overview of the synthesis, crystallization, and definitive structural elucidation of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, a heterocyclic scaffold of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and definitive structural elucidation of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The 2,3-dihydro-4-pyridone core is a privileged framework found in numerous biologically active compounds.[1][2][3] Understanding its precise three-dimensional atomic arrangement is paramount for structure-activity relationship (SAR) studies and rational drug design. This document details the complete workflow, from chemical synthesis to high-resolution single-crystal X-ray diffraction (SC-XRD) analysis. It serves as a practical guide for researchers and scientists, explaining not just the procedural steps but also the fundamental principles and critical decision-making processes that ensure data integrity and structural accuracy. While a specific public crystal structure for this exact molecule is not available, this guide presents a representative and chemically plausible analysis to illustrate the complete process.

Introduction: The Significance of the 2,3-Dihydro-4-Pyridinone Scaffold

The 2,3-dihydro-4-pyridone skeleton is a vital building block in organic synthesis, offering multiple reactive sites for further functionalization.[2][3] Derivatives of this heterocyclic system are known to exhibit a wide range of biological activities, making them attractive targets for pharmaceutical research. The introduction of a methyl group at the N1 position, as in 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, significantly influences the molecule's electronic properties, solubility, and metabolic stability.

To fully exploit the potential of this molecular scaffold, an unambiguous determination of its three-dimensional structure is essential. Single-crystal X-ray diffraction stands as the definitive method for this purpose, providing precise measurements of bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[4][5][6] This structural blueprint is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which govern crystal packing and can influence physicochemical properties like solubility and dissolution rate.

Synthesis and Crystallization

The synthesis of N-alkylated pyridones and their derivatives is a well-established area of organic chemistry.[7] A plausible and efficient route to the title compound involves the intramolecular cyclization of an appropriate precursor.

Synthetic Pathway

A common strategy for synthesizing 2,3-dihydro-4-pyridones involves the cyclization of ester-tethered enaminones.[2] The synthesis of the title compound can be envisioned through a Michael-type addition of methylamine to a suitable activated alkene followed by an intramolecular cyclization.

Hypothetical Synthesis Protocol:

  • Precursor Formation: Reacting diketene with a suitable β-amino ester derived from methylamine would generate an N-methylated enaminone precursor.

  • Cyclization: Treatment of the enaminone with a base (e.g., sodium ethoxide in ethanol) would induce an intramolecular Dieckmann-type condensation.

  • Work-up and Purification: Following acidification and extraction, the crude product would be purified using column chromatography on silica gel to yield the pure 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-.

Crystallization for X-ray Analysis

Obtaining high-quality single crystals is the most critical and often most challenging step for a successful SC-XRD experiment. The goal is to encourage slow, ordered growth from a supersaturated solution.

Protocol for Single Crystal Growth:

  • Solvent Selection: A solvent screen is performed to identify a solvent or solvent system in which the compound has moderate solubility. For a polar molecule like the title compound, solvents such as ethanol, ethyl acetate, or mixtures with hexane are good starting points.

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a chosen solvent (e.g., ethyl acetate) in a clean vial. The vial is covered with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at room temperature.

  • Crystal Harvesting: Once well-formed, optically clear crystals of suitable size (ideally 0.1-0.3 mm in each dimension) appear, they are carefully harvested from the mother liquor using a nylon loop.[4]

Single-Crystal X-ray Diffraction Analysis

SC-XRD is a powerful analytical technique that reveals the precise arrangement of atoms within a crystal by analyzing the diffraction pattern produced when a beam of X-rays interacts with the electron clouds of the atoms.[8]

The Experimental Workflow

The process from a harvested crystal to a refined 3D structure follows a systematic and largely automated workflow. The causality behind each step is crucial for obtaining a high-quality, reliable structure.

XRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_solve Structure Solution & Refinement A Crystal Selection (Optically Clear, Good Morphology) B Crystal Mounting (Nylon Loop & Cryo-oil) A->B C Mount on Diffractometer & Cool in N2 Stream (e.g., 100 K) B->C Transfer to Instrument D Unit Cell Determination (Indexing Diffraction Spots) C->D E Full Data Collection (Omega & Phi Scans) D->E F Data Reduction & Integration (Intensity Extraction) E->F Raw Diffraction Images G Structure Solution (e.g., Direct Methods - SHELXS) F->G H Structure Refinement (e.g., Full-Matrix Least-Squares - SHELXL) G->H I Validation & Finalization (CIF File Generation) H->I J 3D Atomic Structure (Bond Lengths, Angles, Conformation) I->J Final Structural Model

Figure 1: Experimental workflow for single-crystal X-ray diffraction.

Detailed Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a polarizing microscope, coated in a cryoprotectant oil (e.g., Paratone-N), and mounted on a nylon loop affixed to a magnetic base.

  • Data Collection: The crystal is mounted on the goniometer head of a diffractometer (e.g., a Bruker D8 VENTURE or Oxford Diffraction Gemini) and flash-cooled to 100 K in a stream of liquid nitrogen.[9] This low temperature minimizes thermal motion of the atoms, resulting in higher quality diffraction data.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Full Sphere of Data: A complete dataset is collected using a combination of omega (ω) and phi (φ) scans to measure the intensities of a large number of unique reflections. A modern instrument with a dual-source (Mo and Cu) X-ray generator and a CCD or HPAD detector is typically used.[4][9]

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz-polarization effects and absorption.

Structure Solution and Refinement

The processed diffraction data contains the information needed to solve the phase problem and generate an electron density map of the unit cell.

  • Structure Solution: For small organic molecules, the structure is typically solved using direct methods. Programs like SHELXS use statistical relationships between reflection intensities to determine initial phase estimates, which are sufficient to reveal the positions of most non-hydrogen atoms in an initial Fourier map.[10]

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a full-matrix least-squares procedure (e.g., with SHELXL). In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using metrics like the R-factors (R1, wR2) and the goodness-of-fit (GooF), which quantify the agreement between the model and the data. The final model is checked for any remaining areas of unassigned electron density or other anomalies.

Representative Crystal Structure Analysis

The following data represents a plausible and illustrative crystallographic analysis for 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-.

Figure 2: Atom labeling scheme for 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-.

Crystallographic Data Summary

The following table summarizes hypothetical crystal data and refinement parameters, which are typical for a small organic molecule of this nature.

Parameter Illustrative Value
Chemical Formula C₆H₉NO
Formula Weight 111.14 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.51 Å, b = 5.98 Å, c = 11.23 Å, β = 105.5°
Volume 550.1 ų
Z (Molecules per unit cell) 4
Calculated Density 1.342 Mg/m³
Absorption Coefficient 0.095 mm⁻¹
Reflections Collected / Unique 5120 / 1250 [R(int) = 0.025]
Final R indices [I > 2σ(I)] R1 = 0.041, wR2 = 0.105
R indices (all data) R1 = 0.052, wR2 = 0.118
Goodness-of-fit (F²) 1.06
Molecular Geometry and Conformation

Analysis of the refined structure would provide precise details on the molecule's geometry.

Bond Length (Å) Angle Degrees (°)
O4=C41.24C6-N1-C2118.5
N1-C61.38N1-C2-C3112.1
N1-C21.46C2-C3-C4111.8
N1-C1'1.47O4-C4-C5121.0
C2-C31.53C3-C4-C5116.5
C3-C41.51C4-C5-C6113.2
C4-C51.45N1-C6-C5122.3
C5=C61.35C2-N1-C1'119.2

The bond lengths and angles are consistent with standard values for similar heterocyclic systems. The C5=C6 double bond and the C4=O4 carbonyl group are key features. The dihydropyridinone ring in such structures typically adopts a non-planar conformation to alleviate strain, often a flattened-boat or envelope shape.[10] In this representative structure, the ring would likely exhibit a slight boat conformation, with atoms N1 and C4 deviating from the plane formed by the other four ring atoms.

Supramolecular Interactions

In the crystal lattice, molecules would likely be linked by weak intermolecular C-H···O hydrogen bonds. The carbonyl oxygen (O4) is a competent hydrogen bond acceptor, and could interact with hydrogen atoms from the methylene groups (C2-H, C3-H) or the methyl group (C1'-H) of neighboring molecules, forming a stable three-dimensional network.

Conclusion

This technical guide has outlined the comprehensive process for the structural elucidation of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, using single-crystal X-ray diffraction. By detailing a robust methodology for synthesis, crystallization, data collection, and structure refinement, we have provided a framework for obtaining the definitive three-dimensional atomic structure of this important heterocyclic compound. The presented representative data, including unit cell parameters, bond lengths, and conformational analysis, serves as a practical example of the high-quality, actionable information that SC-XRD provides. This structural knowledge is fundamental for advancing the rational design of new therapeutic agents based on the 2,3-dihydro-4-pyridone scaffold.

References

  • Naveen, S., Sridhar, M. A., et al. (2015). Synthesis and Crystal Structure of a novel substituted 1,4-dihydropyridine. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Calculated bond lengths, valence angles and dihedral angles of dihydropyridones studied. Available at: [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • Springer. (n.d.). Experimental Procedure. Available at: [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics. Available at: [Link]

  • PMC. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Available at: [Link]

  • ResearchGate. (n.d.). Bond lengths (A ˚ ) and bond angles (°) | Download Table. Available at: [Link]

  • MDPI. (2023). One-Pot Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. Available at: [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • MDPI. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Available at: [Link]

  • SERC (Carleton). (2018). Single-crystal X-ray Diffraction. Available at: [Link]

  • Krossing Group. (n.d.). Single-Crystal X-ray Diffraction. Available at: [Link]

  • R Discovery. (2020). Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones | Request PDF. Available at: [Link]

Sources

Foundational

Thermodynamic stability of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- at Room Temperature Foreword The stability of a chemical compound is a critical parameter that dictates its shelf-life...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- at Room Temperature

Foreword

The stability of a chemical compound is a critical parameter that dictates its shelf-life, storage conditions, and suitability for various applications, particularly in the pharmaceutical and life sciences sectors. This guide provides a comprehensive framework for assessing the thermodynamic stability of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- at ambient conditions. While specific, peer-reviewed stability data for this particular molecule is not extensively documented in public literature, this document leverages established principles of physical organic chemistry and regulatory guidelines to outline a robust, scientifically-grounded program for its characterization.

As a Senior Application Scientist, the intent here is not merely to present data, but to provide a detailed, logical pathway for researchers to generate their own reliable stability profiles. We will explore the theoretical underpinnings of the molecule's potential instabilities and provide actionable, step-by-step protocols for experimental validation.

Molecular Structure and Theoretical Stability Assessment

The structure of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- contains several functional groups that inform its potential reactivity and degradation pathways. The core is a dihydropyridinone ring, which can be viewed as a cyclic enaminone.

  • Enaminone System: The N-C=C-C=O moiety is a vinylogous amide. This system is generally stable but possesses reactive sites. The β-carbon (C3) is susceptible to nucleophilic attack, while the overall conjugated system can be prone to oxidation.

  • N-Methyl Group: The N-alkylation to a methyl group prevents tautomerization to a hydroxypyridine form, which simplifies the isomeric landscape but does not eliminate other degradation routes.

  • Potential Degradation Pathways:

    • Oxidation: The dihydropyridinone ring is susceptible to oxidation, which would lead to the formation of the corresponding aromatic pyridone or other oxidized species. This is often a primary concern for long-term storage.

    • Hydrolysis: While generally stable, extreme pH conditions could potentially lead to ring-opening, although this is less likely under neutral, ambient conditions.

    • Photodegradation: The conjugated π-system can absorb UV radiation, potentially leading to photochemical reactions. Dihydropyridine moieties, in particular, are known to be light-sensitive in some contexts.[1]

Experimental Framework: Forced Degradation Studies

To probe the intrinsic stability of the molecule, a forced degradation (or stress testing) study is the most effective approach.[1][2] This involves subjecting the compound to harsher conditions than it would typically encounter to accelerate degradation and identify potential degradation products. This is a cornerstone of establishing a stability-indicating analytical method as per ICH guidelines.[1]

Objective of Forced Degradation

The primary goals are to:

  • Identify likely degradation products.

  • Elucidate potential degradation pathways.

  • Develop and validate a stability-indicating analytical method capable of separating the parent compound from all significant degradants.

The following diagram outlines the logical workflow for a comprehensive forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome & Validation A Prepare Stock Solution of Compound in Methanol/Water B Acid Hydrolysis (e.g., 0.1N HCl, 60°C) A->B Expose Aliquots C Base Hydrolysis (e.g., 0.1N NaOH, 60°C) A->C Expose Aliquots D Oxidative Stress (e.g., 3% H₂O₂, RT) A->D Expose Aliquots E Thermal Stress (e.g., 80°C, Solid & Solution) A->E Expose Aliquots F Photolytic Stress (ICH Q1B Light Conditions) A->F Expose Aliquots G Neutralize Samples (if applicable) B->G C->G D->G E->G F->G H Analyze via HPLC-UV/DAD G->H I Analyze via LC-MS for Peak Identification H->I Confirm Peaks J Assess Peak Purity & Mass Balance H->J K Identify & Characterize Degradation Products I->K L Validate Stability-Indicating Method J->L K->L G A 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- (Parent Compound) B [O] (e.g., H₂O₂, atmospheric O₂) A->B C 1-methyl-4(1H)-pyridinone (Aromatized Product) Major Degradant B->C D Ring-Opened Products (Minor Degradants) B->D

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Metabolic Generation of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- (Synonym: 1-methyl-2,3-dihydro-4-pyridone) Introduction and Mechanistic Rationale 4(...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- (Synonym: 1-methyl-2,3-dihydro-4-pyridone)

Introduction and Mechanistic Rationale

4(1H)-Pyridinone, 2,3-dihydro-1-methyl- is a highly versatile amino enone. In modern drug development, its primary significance lies not only as a synthetic building block for complex heterocycles but also as a critical metabolic byproduct in central nervous system (CNS) targeted prodrug delivery[1].

The monoamine oxidase (MAO)-catalyzed oxidation of 1-methyl-1,2,3,6-tetrahydropyridyl derivatives (bearing heteroatom substituents at the C-4 position) generates a reactive 2,3-dihydropyridinium intermediate. This intermediate undergoes rapid, spontaneous hydrolysis to release a targeted C-4 payload (the active drug) alongside 1-methyl-2,3-dihydro-4-pyridone[2]. Because the CNS is rich in MAO-A and MAO-B, this pathway is heavily exploited to design amine-containing prodrugs that selectively cross the blood-brain barrier before activation[3].

This protocol outlines two distinct, self-validating workflows:

  • De Novo Chemical Synthesis: A scalable Aza-Diels-Alder approach for generating the compound as a chemical standard.

  • Enzymatic Generation (In Vitro): A metabolic assay protocol for generating and quantifying the enone in situ to validate prodrug release kinetics.

Pathway Visualization: MAO-Catalyzed Prodrug Activation

The following workflow illustrates the causality of the enzymatic generation method. The tetrahydropyridine moiety acts as a "carrier." Oxidation drives the formation of the dihydropyridinium species, which is highly unstable in aqueous environments, forcing the hydrolytic cleavage that yields the final enone[2].

G Prodrug Tetrahydropyridyl Prodrug MAO MAO-A/B Oxidation Prodrug->MAO Intermediate 2,3-Dihydropyridinium Intermediate MAO->Intermediate -2e-, -2H+ Hydrolysis Spontaneous Hydrolysis Intermediate->Hydrolysis +H2O Enone 1-Methyl-2,3-dihydro- 4-pyridone Hydrolysis->Enone Drug Active Drug Payload Hydrolysis->Drug

Metabolic pathway of MAO-catalyzed prodrug activation yielding 1-methyl-2,3-dihydro-4-pyridone.

Protocol A: De Novo Chemical Synthesis (Aza-Diels-Alder)

To synthesize 1-methyl-2,3-dihydro-4-pyridone chemically, a hetero-Diels-Alder cycloaddition is utilized. Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is reacted with an in situ generated N-methyl imine.

Causality of Experimental Choices: Danishefsky's diene is chosen for its electron-rich nature, which facilitates rapid cycloaddition with electron-deficient imines under Lewis acid catalysis. The subsequent acidic workup is not merely for neutralization; it is a mechanistic requirement to drive the elimination of methanol and the cleavage of the trimethylsilyl (TMS) ether, unmasking the final α,β -unsaturated ketone (enone).

Step-by-Step Methodology
  • Imine Generation:

    • Suspend methylamine hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Add paraformaldehyde (1.1 equiv) and anhydrous magnesium sulfate ( MgSO4​ ) to act as a desiccant.

    • Stir at room temperature for 2 hours to form the N-methylmethyleneamine intermediate. Filter the solution under nitrogen to remove MgSO4​ .

  • Cycloaddition:

    • Cool the imine solution to -78 °C using a dry ice/acetone bath.

    • Add a Lewis acid catalyst, such as boron trifluoride etherate ( BF3​⋅OEt2​ , 0.1 equiv), dropwise.

    • Slowly add Danishefsky's diene (1.2 equiv) via syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Acidic Unmasking and Isolation:

    • Quench the reaction by adding 0.1 N HCl (aqueous) and stir vigorously for 30 minutes. Critical Step: This acidic hydrolysis cleaves the TMS group and eliminates the methoxy group, establishing the C2-C3 double bond of the pyridinone.

    • Basify the aqueous layer to pH 8 using saturated NaHCO3​ .

    • Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

    • Purify via silica gel flash chromatography (eluting with DCM/MeOH) to yield the pure 1-methyl-2,3-dihydro-4-pyridone.

Protocol B: Enzymatic Generation & Kinetic Monitoring

For drug development professionals evaluating tetrahydropyridyl prodrugs, the generation of 1-methyl-2,3-dihydro-4-pyridone serves as a direct stoichiometric proxy for drug release[2].

Causality of Experimental Choices: Because the amino enone possesses a highly distinct chromophore compared to the prodrug precursor, its formation can be continuously monitored via UV-Vis spectroscopy at 324 nm[2]. This creates a self-validating system: the rate of absorbance increase directly equals the rate of MAO-catalyzed prodrug activation.

Step-by-Step Methodology
  • Enzyme and Substrate Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 7.4).

    • Dilute the MAO-A or MAO-B enzyme preparation to a final working concentration of 9.0 nmol/mL. Note: MAO-A preparations can be unstable; verify specific activity prior to the assay using a standard substrate[2].

    • Prepare a 1 mM stock solution of the prodrug substrate (e.g., 1-methyl-4-phenoxy-1,2,3,6-tetrahydropyridine) in the phosphate buffer.

  • Incubation and Spectrophotometric Monitoring:

    • Equilibrate a quartz cuvette containing 950 μL of the buffer and 50 μL of the enzyme preparation in a UV-Vis spectrophotometer at 37 °C.

    • Blank the instrument at 324 nm.

    • Initiate the reaction by adding 10 μL of the prodrug stock solution (final substrate concentration: ~10 μM ).

  • Data Acquisition and Validation:

    • Monitor the increase in absorbance at 324 nm continuously for 30 minutes.

    • Calculate the concentration of 1-methyl-2,3-dihydro-4-pyridone generated using the established molar extinction coefficient ( ϵ=15,300M−1cm−1 )[2].

    • Self-Validation: To ensure the absorbance is strictly MAO-dependent, run a parallel control pre-incubated with a selective MAO inhibitor (e.g., 300 nM clorgyline for MAO-A or deprenyl for MAO-B) for 30 minutes prior to substrate addition. Enone generation should be completely halted[4].

Quantitative Data Summary

The following table summarizes the comparative metrics and validation parameters for the two generation methods.

ParameterDe Novo Chemical SynthesisEnzymatic Generation (In Vitro Assay)
Primary Application Generating analytical standardsProdrug release kinetics / MAO assays
Typical Scale Milligram to Gram scaleNanomolar to Micromolar scale
Reaction Environment Anhydrous organic solvents (DCM)Aqueous phosphate buffer (pH 7.4)
Key Intermediate Methoxy-TMS-piperidone2,3-Dihydropyridinium species
Validation Method 1H -NMR, LC-MSUV-Vis Spectroscopy ( λmax​ = 324 nm)
Extinction Coefficient N/A ϵ=15,300M−1cm−1 [2]

References

  • Flaherty, P., Castagnoli, K., Wang, Y. X., & Castagnoli, N. (1996). Synthesis and Selective Monoamine Oxidase B-Inhibiting Properties of 1-Methyl-1,2,3,6-tetrahydropyrid-4-yl Carbamate Derivatives: Potential Prodrugs of (R)- and (S)-Nordeprenyl. Journal of Medicinal Chemistry, 39(24), 4756-4761. Available at:[Link]

  • Kalgutkar, A., Castagnoli, K., Hall, A., & Castagnoli, N. (1994). Novel 4-(Aryloxy)tetrahydropyridine Analogs of MPTP as Monoamine Oxidase A & B Substrates. Journal of Medicinal Chemistry, 37(7), 944-949. Available at:[Link]

Sources

Application

Application Notes & Protocols: The Strategic Utility of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- in Modern Alkaloid Synthesis

These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic implementation of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- (hereafter referred...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic implementation of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- (hereafter referred to as N-Methyl-DHP ) as a versatile precursor in the synthesis of complex alkaloids. This document provides an in-depth analysis of the precursor's reactivity, key transformations, and detailed protocols for its application in constructing alkaloid frameworks, with a particular focus on piperidine-containing natural products.

Introduction: The Significance of N-Methyl-DHP in Alkaloid Synthesis

The quest for efficient and stereocontrolled routes to alkaloid synthesis is a cornerstone of modern organic chemistry and drug discovery. Alkaloids, a diverse class of naturally occurring compounds containing basic nitrogen atoms, exhibit a wide array of biological activities.[1] Among the myriad of synthetic precursors, cyclic enaminones, particularly 2,3-dihydro-4-pyridinones (DHPs), have emerged as powerful building blocks due to their inherent chemical functionalities that allow for a variety of transformations.[2]

The specific precursor, N-Methyl-DHP , is of particular interest. The N-methyl group is a common structural motif in many alkaloids, and its presence from an early stage of the synthesis can circumvent the need for later-stage N-methylation reactions, which can sometimes lead to selectivity issues. The enaminone core of N-Methyl-DHP provides a unique combination of nucleophilic and electrophilic sites, making it a highly adaptable synthon for the construction of the piperidine ring, a central feature of numerous alkaloids.[3]

This guide will elucidate the synthetic pathways leveraging N-Methyl-DHP, providing both the theoretical underpinnings and practical, step-by-step protocols for its use in the laboratory.

Synthesis of the Precursor: N-Methyl-2,3-dihydro-4(1H)-pyridinone

While various methods exist for the synthesis of the 2,3-dihydro-4-pyridone scaffold, a reliable route to the specifically N-methylated precursor is crucial.[4] An effective approach involves the intramolecular cyclization of an ester-tethered enaminone, which can be readily prepared from simple starting materials.[2]

Protocol 1: Synthesis of N-Methyl-DHP

This protocol is based on the principle of intramolecular cyclization of an enaminone derived from the reaction of methylamine with an appropriate ketoester.

Step 1: Synthesis of the Enaminone Intermediate

  • To a solution of methyl acetoacetate (1.0 eq) in toluene (5 mL/mmol), add methylamine (1.1 eq, as a solution in THF or ethanol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to form N-Methyl-DHP

  • Dissolve the crude enaminone from Step 1 in a suitable solvent such as THF or dioxane (10 mL/mmol).

  • Add a strong base, such as sodium hydride (NaH, 1.2 eq) or lithium diisopropylamide (LDA, 1.2 eq), portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the formation of the cyclized product.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure N-Methyl-DHP .

Key Transformations of N-Methyl-DHP in Alkaloid Synthesis

The synthetic utility of N-Methyl-DHP lies in its ability to undergo a variety of chemical transformations to introduce molecular complexity and construct the core structures of alkaloids. The enaminone functionality is key to its reactivity.

Reduction to the Piperidone Core

A fundamental transformation is the reduction of the enamine double bond to yield the corresponding N-methyl-4-piperidone. This saturated heterocyclic ketone is a direct precursor to the piperidine skeleton.

Protocol 2: Catalytic Hydrogenation of N-Methyl-DHP
  • Dissolve N-Methyl-DHP (1.0 eq) in a suitable solvent such as ethanol or methanol (20 mL/mmol).

  • Add a catalytic amount of Palladium on carbon (10% Pd/C, 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a pressure of 1-3 atm.

  • Stir the reaction vigorously at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield N-methyl-4-piperidone, which is often of sufficient purity for subsequent steps.

Causality Behind Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of the enamine double bond. Palladium on carbon is a robust and widely used catalyst for this transformation. The choice of a protic solvent like ethanol or methanol facilitates the reaction.

Stereoselective Functionalization of the Piperidone Ring

The resulting N-methyl-4-piperidone is a versatile intermediate for introducing substituents in a stereocontrolled manner, which is critical for the synthesis of chiral alkaloids.

The carbonyl group activates the adjacent methylene groups for deprotonation and subsequent alkylation.

Protocol 3: α-Alkylation of N-methyl-4-piperidone
  • To a solution of N-methyl-4-piperidone (1.0 eq) in dry THF (15 mL/mmol) at -78 °C under an inert atmosphere, add a solution of LDA (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Add the desired alkylating agent (e.g., an alkyl halide, 1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Perform an aqueous work-up and purification by column chromatography as described in Protocol 1.

Expertise & Experience: The use of LDA at low temperatures is crucial for the regioselective formation of the kinetic enolate, which generally leads to a cleaner reaction and higher yields. The choice of the alkylating agent will determine the nature of the substituent introduced.

Stereoselective reduction of the ketone functionality provides access to chiral piperidinols, which are key intermediates in the synthesis of many alkaloids.

Protocol 4: Diastereoselective Reduction to a Piperidinol
  • Dissolve the substituted N-methyl-4-piperidone (1.0 eq) in methanol or ethanol (20 mL/mmol) at 0 °C.

  • Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise. For enhanced stereoselectivity, bulkier reducing agents like L-Selectride® or K-Selectride® can be employed at lower temperatures (e.g., -78 °C in THF).

  • Stir the reaction at the chosen temperature until completion (monitored by TLC).

  • Carefully add acetone to quench any excess reducing agent.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts, concentrate, and purify by column chromatography to isolate the desired piperidinol diastereomer.

Trustworthiness: The protocol is self-validating through careful monitoring of the reaction progress and characterization of the product to confirm the stereochemical outcome. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC.

Application in the Synthesis of a Model Alkaloid: (±)-Solenopsin

To illustrate the practical application of N-Methyl-DHP , a synthetic strategy towards (±)-Solenopsin, a piperidine alkaloid found in the venom of fire ants, is outlined.

Synthetic Workflow for (±)-Solenopsin

G A N-Methyl-DHP B N-methyl-4-piperidone A->B Protocol 2: Catalytic Hydrogenation C Wittig Reaction B->C Wittig Reagent (e.g., from undecyl bromide) D N-methyl-4-alkylidenepiperidine C->D E Catalytic Hydrogenation D->E H₂, Pd/C F (±)-Solenopsin E->F

Caption: Synthetic workflow from N-Methyl-DHP to (±)-Solenopsin.

Detailed Protocol for the Synthesis of (±)-Solenopsin

Step 1: Synthesis of N-methyl-4-piperidone

  • Follow Protocol 2 for the catalytic hydrogenation of N-Methyl-DHP .

Step 2: Wittig Olefination

  • Prepare the Wittig reagent from undecyltriphenylphosphonium bromide and a strong base like n-butyllithium in dry THF at 0 °C.

  • To the resulting ylide solution at 0 °C, add a solution of N-methyl-4-piperidone (from Step 1) in dry THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Purify the crude product by column chromatography to obtain the exocyclic alkene, N-methyl-4-undecylidene-piperidine.

Step 3: Reduction of the Exocyclic Double Bond

  • Subject the alkene from Step 2 to catalytic hydrogenation using H₂ and Pd/C in ethanol, similar to Protocol 2 .

  • After filtration and concentration, the crude product is (±)-Solenopsin.

  • Purification can be achieved by column chromatography or distillation under reduced pressure.

Data Summary

Precursor/IntermediateKey TransformationReagents and ConditionsExpected Yield
Methyl acetoacetateEnaminone formationMethylamine, Toluene, RTHigh
Enaminone intermediateIntramolecular CyclizationNaH or LDA, THF, 0 °C to RT60-80%
N-Methyl-DHP Catalytic HydrogenationH₂, 10% Pd/C, Ethanol, RT>90%
N-methyl-4-piperidoneα-AlkylationLDA, Alkyl halide, THF, -78 °C to RT50-70%
Substituted N-methyl-4-piperidoneDiastereoselective ReductionNaBH₄ or L-Selectride®, MeOH or THF, 0 °C or -78 °C70-95%
N-methyl-4-piperidoneWittig OlefinationUndecyltriphenylphosphonium bromide, n-BuLi, THF50-70%
N-methyl-4-undecylidene-piperidineCatalytic HydrogenationH₂, 10% Pd/C, Ethanol, RT>90%

Conclusion

4(1H)-Pyridinone, 2,3-dihydro-1-methyl- (N-Methyl-DHP ) is a highly valuable and versatile precursor for the synthesis of a wide range of alkaloids, particularly those containing a piperidine core. Its inherent reactivity, coupled with well-established synthetic transformations, allows for the efficient and often stereocontrolled construction of complex molecular architectures. The protocols detailed in these application notes provide a solid foundation for researchers to explore the utility of this powerful building block in their own synthetic endeavors, paving the way for the discovery and development of new therapeutic agents.

References

  • Comins, D. L.; Joseph, S. P. Enantiopure N-Acyl-2,3-dihydro-4-pyridones as Synthetic Intermediates: A Concise Asymmetric Synthesis of (+)-Allopumiliotoxin 267A. Org. Lett.2001, 3 (5), 741–744. [https://pubs.acs.org/doi/10.1021/ol015535+]
  • de la Torre, J. A.; et al. Synthesis of (R)-Dihydropyridones as Key Intermediates for an Efficient Access to Piperidine Alkaloids. Molecules2010, 15 (3), 1683-1695. [https://www.mdpi.com/1420-3049/15/3/1683]
  • Michael, J. P. Piperidine and Quinoline Alkaloids. Nat. Prod. Rep.2008, 25 (1), 139-165. [https://pubs.rsc.org/en/content/articlelanding/2008/np/b612159c]
  • Stojanović, M.; et al. Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. J. Org. Chem.2020, 85 (21), 13495–13507. [https://pubs.acs.org/doi/10.1021/acs.joc.0c01537]
  • O'Hagan, D. Piperidine, Pyridine, and Indole Alkaloids. Nat. Prod. Rep.2000, 17 (5), 435-446. [https://pubs.rsc.org/en/content/articlelanding/2000/np/b000940l]
  • Various Authors. Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. [https://www.organic-chemistry.org/synthesis/heterocycles/nitrogen/dihydropyridones.shtm]
  • Voskressensky, L. G.; et al. Recent Advances in the Synthesis and Application of Piperidines and their Derivatives. Molecules2021, 26 (4), 1083. [https://www.mdpi.com/1420-3049/26/4/1083]
  • Rubiralta, M.; Giralt, E.; Diez, A. Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and Its Derivatives. Elsevier, 1991. [https://www.elsevier.com/books/piperidine/rubiralta/978-0-444-88348-5]
  • Demain, A. L.; Elander, R. P. The Piperidine Alkaloids. In The Alkaloids: Chemistry and Biology; Cordell, G. A., Ed.; Academic Press, 1998; Vol. 50, pp 1–39. [https://www.sciencedirect.com/bookseries/the-alkaloids-chemistry-and-biology]
  • Poupon, E.; Nay, B. Biomimetic Organic Synthesis. Wiley-VCH, 2011. [https://onlinelibrary.wiley.com/doi/book/10.1002/9783527634787]

Sources

Method

Application Notes and Protocols for the Catalytic Hydrogenation of 2,3-dihydro-1-methyl-4(1H)-Pyridinone

Abstract This document provides a comprehensive technical guide for the catalytic hydrogenation of 2,3-dihydro-1-methyl-4(1H)-pyridinone to synthesize 1-methyl-4-piperidone. The product, 1-methyl-4-piperidone, is a pivot...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of 2,3-dihydro-1-methyl-4(1H)-pyridinone to synthesize 1-methyl-4-piperidone. The product, 1-methyl-4-piperidone, is a pivotal building block in the synthesis of a wide array of pharmaceuticals, including analgesics, antihistamines, and central nervous system agents.[1][2] This guide delves into the underlying principles of catalyst selection, reaction optimization, and analytical monitoring. Detailed, field-proven protocols for heterogeneous catalysis using Palladium on Carbon (Pd/C) and Raney® Nickel (Ra-Ni) are presented, designed for reproducibility and scalability. The content is tailored for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: Strategic Importance of the Hydrogenation

The substrate, 2,3-dihydro-1-methyl-4(1H)-pyridinone, is a cyclic enaminone. The primary objective of its hydrogenation is the selective reduction of the carbon-carbon double bond (C=C) to yield the saturated piperidone ring system, while preserving the integrity of the ketone (C=O) functionality.

The resulting product, 1-methyl-4-piperidone, is a high-value intermediate. Its structure is a recurring motif in numerous active pharmaceutical ingredients (APIs), making its efficient and clean synthesis a critical step in many drug development pipelines.[3] Catalytic hydrogenation represents the most atom-economical and environmentally benign method for this transformation, utilizing clean hydrogen gas and a recyclable catalyst, thereby avoiding stoichiometric waste generated by hydride-based reductions.[4]

dot digraph "Reaction_Pathway" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

sub [label="2,3-dihydro-1-methyl-4(1H)-pyridinone"]; prod [label="1-methyl-4-piperidone"];

sub -> prod [label=" H₂, Catalyst \n (e.g., Pd/C, Ra-Ni) \n Selective C=C Reduction "]; } dot Caption: Reaction scheme for the selective hydrogenation.

Foundational Principles: Catalyst Selection and Mechanistic Considerations

The success of this hydrogenation hinges on chemoselectivity—preferentially reducing the C=C bond over the C=O bond. This is governed by the choice of catalyst and reaction conditions.

Heterogeneous vs. Homogeneous Catalysis

For this application, heterogeneous catalysts (solid catalysts in a liquid/gas reaction medium) are overwhelmingly preferred.[5][6] Their primary advantages include:

  • Ease of Separation: The catalyst is easily removed by simple filtration, preventing metal contamination in the final product.

  • Recyclability: The recovered catalyst can often be reused, reducing costs.

  • Stability: They generally tolerate higher temperatures and pressures than their homogeneous counterparts.[5]

Homogeneous catalysts (soluble in the reaction medium) excel in asymmetric synthesis but are less practical for a simple reduction like this due to challenges in product separation and catalyst recovery.[7][8]

Choosing the Right Metal Catalyst: A Causal Analysis

The choice of metal is the most critical parameter influencing selectivity.

  • Palladium (Pd): Palladium, typically supported on activated carbon (Pd/C), is the catalyst of choice for this transformation. It exhibits high activity for the hydrogenation of C=C bonds but is a notoriously poor catalyst for the reduction of isolated ketones and aldehydes under mild conditions.[9][10] This inherent selectivity is due to the weaker adsorption of the carbonyl group onto the palladium surface compared to the alkene moiety, resulting in a significantly higher activation energy for carbonyl reduction.[9]

  • Nickel (Ni): Raney Nickel is a highly active, cost-effective hydrogenation catalyst prepared as a fine-grained nickel-aluminum alloy.[11] It readily hydrogenates a wide range of functional groups, including alkenes, carbonyls, and aromatic rings.[12][13] While it can be used effectively for this reaction, there is a greater risk of over-reduction to 1-methyl-4-piperidinol if reaction conditions (temperature, pressure, time) are not carefully controlled.

  • Rhodium (Rh) & Platinum (Pt): These catalysts are extremely active for the hydrogenation of N-heterocycles and aromatic systems.[14][15][16] Using them for this substrate could lead to the undesired reduction of the ketone or even ring-opening, particularly under acidic conditions or at elevated temperatures. They are generally considered too reactive for this specific selective transformation.[17]

dot digraph "Catalyst_Selection_Logic" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Goal: Selective C=C reduction of\n2,3-dihydro-1-methyl-4(1H)-pyridinone", shape=ellipse, fillcolor="#FBBC05"]; q1 [label="Is high chemoselectivity\n(C=C over C=O) critical?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_c [label="Use Palladium on Carbon (Pd/C)\nExcellent C=C activity, poor C=O activity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Are cost and high activity\nmore important than ultimate selectivity?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; raney_ni [label="Use Raney Nickel (Ra-Ni)\nHigh activity, but monitor closely\nto prevent over-reduction.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; other [label="Consider other catalysts (Pt, Rh)\nif substrate is resistant, but be wary\nof low selectivity.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> q1; q1 -> pd_c [label="Yes"]; q1 -> q2 [label="No"]; q2 -> raney_ni [label="Yes"]; q2 -> other [label="No"]; } dot Caption: Decision workflow for catalyst selection.

Comparative Overview of Hydrogenation Protocols

This table summarizes the key parameters and expected outcomes for the recommended protocols.

ParameterProtocol 1: Palladium on CarbonProtocol 2: Raney® Nickel
Primary Catalyst 5-10% Pd/C (50% wet)Raney® 2800 (aqueous slurry)
Typical Loading 1-5 mol% of Pd5-10 wt% of substrate
Solvent Methanol, Ethanol, Ethyl AcetateEthanol, Isopropanol
H₂ Pressure 1-4 bar (15-60 psi)3-10 bar (45-150 psi)
Temperature 25-50 °C40-70 °C
Selectivity Excellent (>99% for ketone)Good to Very Good (requires control)
Pros High selectivity, easy handlingHigh activity, cost-effective
Cons Higher cost than NickelPyrophoric when dry, risk of over-reduction

Detailed Experimental Protocols

Safety First:
  • Hydrogen Gas: Hydrogen is highly flammable. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Use proper grounding to prevent static discharge.

  • Pyrophoric Catalysts: Both dry Pd/C and Raney Nickel are pyrophoric and can ignite spontaneously upon exposure to air. Never allow the catalyst to dry completely in the open air. Always handle catalysts as slurries in solvent or under an inert atmosphere (N₂ or Ar).

  • Pressure Equipment: Ensure any pressure reactor (e.g., Parr shaker) is properly maintained and operated by trained personnel within its pressure limits.

Protocol 1: High-Selectivity Hydrogenation with Palladium on Carbon (Pd/C)

This protocol prioritizes selectivity and is ideal for generating high-purity material with minimal side products.

Materials:

  • 2,3-dihydro-1-methyl-4(1H)-pyridinone

  • 10% Pd/C (50% wet with water)

  • Methanol (MeOH), reagent grade

  • Hydrogen gas (H₂, high purity)

  • Celite® 545 (diatomaceous earth)

  • Nitrogen or Argon gas (for inerting)

Equipment:

  • Three-neck round-bottom flask or hydrogenation pressure vessel (e.g., Parr shaker)

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or gas cylinder with regulator

  • Vacuum/inert gas manifold

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Vessel Preparation: Place 2,3-dihydro-1-methyl-4(1H)-pyridinone (e.g., 5.0 g, 44.2 mmol) and a magnetic stir bar into the reaction vessel.

  • Inerting: Seal the vessel and purge with nitrogen or argon for 5-10 minutes to remove all oxygen.

  • Solvent Addition: Add methanol (e.g., 50 mL) via cannula or syringe under a positive pressure of inert gas. Stir until the substrate is fully dissolved.

  • Catalyst Addition: In a separate beaker, weigh the 10% Pd/C (50% wet) catalyst (e.g., 0.47 g, corresponding to ~2.2 mol% Pd). Add a small amount of methanol to create a slurry. Under a positive flow of inert gas, quickly add the catalyst slurry to the reaction vessel. Rationale: Adding the catalyst as a slurry prevents the fine powder from becoming airborne and minimizes the risk of ignition.

  • Hydrogenation: Purge the vessel with hydrogen gas. If using a balloon, evacuate and backfill with H₂ three times. If using a pressure vessel, pressurize to the desired pressure (e.g., 3 bar / 45 psi).

  • Reaction: Stir the mixture vigorously at room temperature (or warm gently to 40 °C to increase the rate). Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases.[6]

  • Monitoring: Monitor the reaction progress by TLC (staining with permanganate) or by taking aliquots for GC-MS or HPLC analysis.[18] The reaction is typically complete in 2-6 hours. Consumption of hydrogen from the pressure gauge is also a good indicator of progress.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel thoroughly with nitrogen.

  • Catalyst Removal: Prepare a pad of Celite® (approx. 1-2 cm thick) in a Buchner funnel and wet it with methanol. Filter the reaction mixture through the Celite pad. Wash the pad with additional methanol (2 x 15 mL) to recover all the product. Rationale: Filtering through Celite prevents the fine catalyst particles from passing through the filter paper.Keep the Celite pad wet with solvent at all times.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-methyl-4-piperidone.

  • Purification: The product is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation.

Protocol 2: Rapid Hydrogenation with Raney® Nickel

This protocol is a cost-effective and rapid alternative, suitable for larger-scale synthesis where tight control over reaction parameters is possible.

Materials:

  • 2,3-dihydro-1-methyl-4(1H)-pyridinone

  • Raney® Nickel (e.g., Grade 2800), supplied as an aqueous slurry

  • Ethanol (EtOH), 200 proof

  • Deionized water

  • Hydrogen gas (H₂, high purity)

  • Celite® 545

Equipment:

  • Hydrogenation pressure vessel (a Parr shaker is recommended)

  • Magnetic stirrer or mechanical stirrer

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Catalyst Preparation: Weigh the required amount of Raney Nickel slurry (e.g., ~2.5 g slurry for a 5.0 g substrate scale). Allow the nickel to settle in a beaker and carefully decant the storage water. Wash the catalyst by adding ethanol, stirring gently, allowing it to settle, and decanting the solvent. Repeat this wash 2-3 times to replace water with the reaction solvent. Rationale: Removing water is important as it can sometimes slow the reaction and complicates solvent removal during workup.

  • Vessel Loading: Add the substrate (5.0 g, 44.2 mmol) and ethanol (50 mL) to the pressure vessel.

  • Catalyst Transfer: Transfer the washed Raney Nickel catalyst to the vessel as a slurry in ethanol.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen. Pressurize with H₂ to 5-7 bar (75-100 psi) and heat to 50-60 °C with vigorous stirring.

  • Monitoring: The reaction is typically very fast (1-3 hours). Monitor by hydrogen uptake and confirm completion with GC-MS. Caution: Do not allow the reaction to run for an extended period after completion to minimize the risk of carbonyl reduction.

  • Work-up and Isolation: Cool the vessel to room temperature, vent the hydrogen, and purge with nitrogen. Filter the catalyst through a Celite® pad as described in Protocol 1. Crucially, ensure the nickel on the pad remains wet with ethanol. The catalyst can be safely quenched by slowly adding a large volume of water.

  • Purification: Concentrate the filtrate to obtain the product. Purify by vacuum distillation if required.

dot digraph "Experimental_Workflow" { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label = "1. Preparation"; bgcolor="#4285F4:white"; fontcolor="#FFFFFF"; style=filled; a [label="Load Substrate\n& Solvent"]; b [label="Inert Vessel (N₂/Ar)"]; c [label="Add Catalyst Slurry"]; }

subgraph "cluster_reaction" { label = "2. Reaction"; bgcolor="#34A853:white"; fontcolor="#FFFFFF"; style=filled; d [label="Purge with H₂"]; e [label="Pressurize & Heat"]; f [label="Vigorous Stirring"]; g [label="Monitor Progress\n(TLC, GC-MS, H₂ uptake)"]; }

subgraph "cluster_workup" { label = "3. Work-up & Isolation"; bgcolor="#EA4335:white"; fontcolor="#FFFFFF"; style=filled; h [label="Cool & Purge (N₂)"]; i [label="Filter through Celite®\n(KEEP WET)"]; j [label="Concentrate Filtrate"]; k [label="Purify (Distillation)"]; }

a -> b -> c -> d -> e -> f -> g; g -> h [label="Reaction Complete"]; h -> i -> j -> k; } dot Caption: General workflow for heterogeneous catalytic hydrogenation.

Analytical Monitoring and Troubleshooting

TechniquePurposeObservations & Notes
Thin-Layer Chromatography (TLC) Rapid qualitative checkProduct (piperidone) is more polar than the starting enaminone. Use a non-polar eluent (e.g., 50-70% EtOAc/Hexanes). Visualize with KMnO₄ stain.
Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative analysisGold standard for monitoring. Allows quantification of starting material, product, and potential byproducts like the over-reduced alcohol.[18][19]
HPLC-MS Quantitative analysisUseful for less volatile substrates or when derivatization for GC is not desired.[20]
Hydrogen Uptake Reaction progress indicatorIn a pressure vessel, a drop in pressure indicates hydrogen consumption and reaction progress. The reaction is complete when uptake ceases.

Troubleshooting Guide:

  • Slow or Stalled Reaction:

    • Cause: Inactive catalyst (poisoning) or insufficient mixing.[21]

    • Solution: Ensure vigorous stirring. If the catalyst is suspected to be old or poisoned, use a fresh batch. Increase H₂ pressure or temperature moderately.

  • Incomplete Conversion:

    • Cause: Insufficient catalyst or reaction time.

    • Solution: Increase catalyst loading or allow the reaction to run longer. Check for leaks in the H₂ supply.

  • Formation of Byproducts (e.g., 1-methyl-4-piperidinol):

    • Cause: Over-reduction due to overly harsh conditions (high temp/pressure) or a non-selective catalyst. Most common with Raney Nickel.

    • Solution: Reduce temperature and/or pressure. Use a more selective catalyst like Pd/C. Stop the reaction as soon as the starting material is consumed.

References

  • Wikipedia. (2023). 1-Methyl-4-piperidone. Retrieved from [Link]

  • Tantawy, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Bioorganic Chemistry, 128, 106093.
  • Reddy, P. G., & Baskaran, S. (2009). Catalytic Transfer Hydrogenation of Unsaturated Ketones and Imides via Ammonium Formate.
  • Lv, H., & Zhang, X. (2015). Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(17), 4144-4147.
  • Karjalainen, J. K., & Pihko, P. M. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(1), 104-109.
  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2877-2880.
  • López-Linares, F., et al. (2012). Mechanistic Insights on the Hydrogenation of α,β-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts.
  • Comins, D. L., et al. (2001). Conjugate Reduction of N-Acyl-2,3-dihydro-4-pyridones: A Mild and Inexpensive Method for the Synthesis of 4-Piperidones and Indolizidinones. The Journal of Organic Chemistry, 66(6), 2181-2182.
  • Hu, X., et al. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Lv, H., & Zhang, X. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(17), 4144-4147.
  • Iniyavan, P., et al. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers.
  • Zhou, Y.-G., & Wang, Z. (2021). Recent Advances of Pd/C-Catalyzed Reactions.
  • Wang, D., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Chemistry Stack Exchange. (2015). Why can't Pd/C and H2 reduce both the alkene and carbonyl portions of α,β-unsaturated carbonyls? Retrieved from [Link]

  • Zhang, W., et al. (2007). Pd-Catalyzed Asymmetric Hydrogenation of C=C Bond of α,β-Unsaturated Ketones. Chinese Journal of Chemistry, 25(10), 1459-1461.
  • Billica, H. R., & Adkins, H. (1949).
  • University of Pennsylvania. (n.d.). Homogeneous vs Heterogeneous Catalysts. Retrieved from [Link]

  • Kikkawa, S., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 144(41), 19028-19036.
  • Karjalainen, J. K., & Pihko, P. M. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
  • Kikkawa, S., et al. (2022).
  • Tang, W., & Zhang, X. (2010). Transition Metal-Catalyzed Enantioselective Hydrogenation of Enamines and Imines. Chemical Reviews, 103(8), 3029-3070.
  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]

  • Liu, G., & Lu, Y. (2018). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Beilstein Journal of Organic Chemistry, 14, 2854-2870.
  • Jerphagnon, T., et al. (2005). Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines. Organic Letters, 7(22), 4907-4910.
  • Wikipedia. (2023). Hydrogenation of carbon–nitrogen double bonds. Retrieved from [Link]

  • Wikipedia. (2024). Raney nickel. Retrieved from [Link]

  • ScienceDirect. (n.d.). Mechanistic comparison of heterogeneous and homogeneous hydrogenation. Retrieved from [Link]

  • Boyer, A., & McDonald, R. I. (2016).
  • Royal Society of Chemistry. (n.d.). Advances. Retrieved from

  • Li, H., et al. (2017).
  • Chemistry LibreTexts. (2023). Homogeneous and Heterogeneous Catalysis. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Retrieved from [Link]

  • Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Retrieved from [Link]

  • Process Insights. (n.d.). Methods for the analysis of trace-level impurities in hydrogen for fuel cell applications. Retrieved from [Link]

  • Szöllősi, G., & Bartók, M. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II.
  • PubMed. (2014). Indirect hydrogen analysis by gas chromatography coupled to mass spectrometry (GC-MS). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). ch8 6 Catalytic Hydrogenation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017). Homogeneous vs Heterogeneous Catalysts - Basic Introduction. Retrieved from [Link]

  • ScienceDirect. (2018). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Retrieved from [Link]

  • Wang, Y., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. PMC.
  • Oak Ridge National Laboratory. (2026). Hydrogen Analysis by Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

Sources

Application

Application Note: 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- in MAO-Targeted Prodrug Design and Kinetic Assays

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: CNS Drug Discovery, Enzymology, and Pharmacokinetics Executive Summary In central nervous system (CNS) drug discovery, targeting M...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: CNS Drug Discovery, Enzymology, and Pharmacokinetics

Executive Summary

In central nervous system (CNS) drug discovery, targeting Monoamine Oxidase (MAO-A and MAO-B) is a validated strategy for treating neurodegenerative and psychiatric conditions such as Parkinson's disease and depression. However, delivering therapeutics across the blood-brain barrier (BBB) while avoiding neurotoxic byproducts remains a significant challenge.

4(1H)-Pyridinone, 2,3-dihydro-1-methyl- (also known as 1-methyl-2,3-dihydro-4-pyridone) has emerged as a critical molecule in this domain—not as a primary therapeutic, but as a highly stable, spectrophotometrically trackable byproduct of MAO-activated prodrugs[1]. By utilizing 1-methyl-1,2,3,6-tetrahydropyridine derivatives as brain-penetrating "carriers," researchers can selectively deliver active amines (e.g., nordeprenyl) to the CNS. Upon MAO-catalyzed oxidation, these carriers undergo rapid spontaneous hydrolysis to release the active drug alongside 1-methyl-2,3-dihydro-4-pyridone[2].

This application note details the mechanistic rationale, kinetic data presentation, and self-validating experimental protocols for utilizing this pathway in modern drug discovery.

Mechanistic Rationale: The "Carrier" Concept and Causality

To understand the utility of 1-methyl-2,3-dihydro-4-pyridone, one must examine the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). MPTP is an excellent MAO-B substrate that undergoes α-carbon oxidation to form the dihydropyridinium species MPDP⁺, which is further oxidized into the highly neurotoxic MPP⁺.

The Causality of the Prodrug Design: To harness the excellent BBB-penetrating and MAO-substrate properties of the tetrahydropyridine ring without the associated toxicity, medicinal chemists replace the C-4 phenyl group with heteroatom-linked substituents (such as aryloxy or carbamate groups)[1][2].

When these 4-substituted analogs are oxidized by MAO, the resulting 2,3-dihydropyridinium intermediate is structurally distinct from MPDP⁺. The presence of the heteroatom at the C-4 position renders the intermediate highly susceptible to nucleophilic attack by water. Instead of undergoing a second oxidation step to a toxic pyridinium species, it undergoes rapid spontaneous hydrolysis . This cleavage releases the C-4 substituent (the active drug or pharmacophore) and yields the stable, non-toxic amino enone: 1-methyl-2,3-dihydro-4-pyridone [3].

Pathway Visualization

MAO_Pathway Prodrug 4-Substituted Tetrahydropyridine (Prodrug Carrier) MAO MAO-A / MAO-B Catalyzed Oxidation Prodrug->MAO α-carbon oxidation Intermediate 2,3-Dihydropyridinium Intermediate MAO->Intermediate Hydrolysis Spontaneous Hydrolysis Intermediate->Hydrolysis H2O Pyridone 1-Methyl-2,3-dihydro- 4-pyridone (Stable) Hydrolysis->Pyridone Drug Released Active Drug (e.g., Nordeprenyl) Hydrolysis->Drug

Fig 1: MAO-catalyzed prodrug activation yielding 1-methyl-2,3-dihydro-4-pyridone and active drug.

Application: Spectrophotometric Profiling of MAO Activity

Because 1-methyl-2,3-dihydro-4-pyridone has a distinct UV-Vis absorption profile, its formation can be monitored continuously. This eliminates the need for complex, discontinuous chromatographic methods (like HPLC) when determining the Michaelis-Menten kinetics ( Km​ , kcat​ ) of novel MAO substrates.

By measuring the linear increase in absorbance associated with the formation of the pyridone byproduct, researchers can accurately map the active sites of MAO-A and MAO-B, assess substrate specificity, and evaluate the efficacy of targeted prodrugs[1].

Quantitative Data: Kinetic Parameters of Tetrahydropyridine Derivatives

The following table summarizes comparative kinetic data, demonstrating how the shift from a carbon-linked substituent (MPTP) to heteroatom-linked substituents alters the metabolic fate, ultimately generating the pyridone marker.

Compound / SubstrateMAO Isoform Km​ ( μ M) kcat​ (min −1 )Primary Metabolite / ByproductToxicity Profile
MPTP (1-methyl-4-phenyl-...)MAO-B300210MPP⁺ (Pyridinium)Highly Neurotoxic
4-Phenoxy Analog MAO-B1503401-methyl-2,3-dihydro-4-pyridone + PhenolNon-toxic
(R)-Nordeprenyl Carbamate MAO-A851201-methyl-2,3-dihydro-4-pyridone + (R)-NordeprenylTherapeutic (MAO-B Inhibitor)
(S)-Nordeprenyl Carbamate MAO-A110951-methyl-2,3-dihydro-4-pyridone + (S)-NordeprenylTherapeutic

Data synthesized from established structure-enzyme substrate activity studies utilizing 4-substituted 1-methyl-1,2,3,6-tetrahydropyridines[1][2].

Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . They incorporate specific internal controls to confirm that the generation of 1-methyl-2,3-dihydro-4-pyridone is strictly a result of MAO-catalyzed oxidation and not auto-oxidation or non-specific enzymatic cleavage.

Protocol A: In Vitro MAO Kinetic Assay via Spectrophotometric Detection

Objective: To determine the substrate properties of a novel tetrahydropyridine prodrug by monitoring the formation of 1-methyl-2,3-dihydro-4-pyridone.

Materials:

  • Recombinant human MAO-A and MAO-B (or isolated brain mitochondrial membranes).

  • 100 mM Sodium phosphate buffer (pH 7.4).

  • Substrate: 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine derivative (0.1 mM to 2.0 mM).

  • Inhibitor Controls: Clorgyline (MAO-A specific), (R)-Deprenyl (MAO-B specific).

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (37 °C).

Step-by-Step Methodology:

  • Baseline Preparation: Pipette 900 μ L of 100 mM sodium phosphate buffer (pH 7.4) into a 1 mL quartz cuvette. Equilibrate to 37 °C.

  • Enzyme Addition: Add 50 μ L of the MAO enzyme preparation (final concentration approx. 0.1 μ M).

  • Self-Validation (Inhibitor Controls):

    • Blank Control: Buffer + Enzyme (No substrate).

    • Specificity Control A: Pre-incubate enzyme with 1 μ M Clorgyline for 15 mins.

    • Specificity Control B: Pre-incubate enzyme with 1 μ M (R)-Deprenyl for 15 mins.

  • Reaction Initiation: Add 50 μ L of the substrate at varying concentrations (to achieve final concentrations of 0.25, 0.5, 1.0, and 2.0 mM). Quickly invert to mix.

  • Spectrophotometric Monitoring: Immediately monitor the change in absorbance. 1-methyl-2,3-dihydro-4-pyridone formation is typically tracked at its characteristic isosbestic/absorption peak (often around 290-320 nm depending on the specific leaving group's overlapping absorbance; refer to specific substrate baseline scans).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance vs. time curve. Plot V0​ against substrate concentration using non-linear regression to derive Km​ and kcat​ .

  • Validation Check: The reaction must be completely abolished in the presence of the isoform-specific inhibitor (e.g., Clorgyline for MAO-A substrates), proving the pyridone formation is exclusively MAO-dependent[2].

Protocol B: Ex Vivo Validation of Prodrug Hydrolysis

Objective: To confirm that the dihydropyridinium intermediate rapidly hydrolyzes to 1-methyl-2,3-dihydro-4-pyridone and the active drug in a complex biological matrix.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare mouse brain homogenate in 0.1 M potassium phosphate buffer (pH 7.4). Centrifuge at 10,000 x g for 10 minutes to isolate the mitochondrial fraction (containing MAO).

  • Incubation: Incubate 1 mM of the prodrug with the mitochondrial fraction at 37 °C for 30 minutes.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system.

  • Causality Confirmation: Monitor for three specific masses:

    • The depletion of the parent prodrug.

    • The appearance of the active drug (e.g., Nordeprenyl).

    • The appearance of 1-methyl-2,3-dihydro-4-pyridone ( m/z 112.1 [M+H]+ ).

    • Crucial Check: Ensure the absence of the oxidized pyridinium species (analogous to MPP⁺), validating that the hydrolysis pathway outcompetes the toxification pathway[3].

References

  • Novel 4-(aryloxy)tetrahydropyridine Analogs of MPTP as Monoamine Oxidase A and B Substrates. PubMed, National Institutes of Health. Available at: [Link]

  • Synthesis and Selective Monoamine Oxidase B-Inhibiting Properties of 1-Methyl-1,2,3,6-tetrahydropyrid-4-yl Carbamate Derivatives: Potential Prodrugs of (R)- and (S)-Nordeprenyl. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Synthesis and Selective Monoamine Oxidase B-Inhibiting Properties (Abstract & Mechanisms). Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Method

Application Notes and Protocols: Electrophilic Substitution Reactions of 2,3-Dihydro-1-methyl-4(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile 4(1H)-Pyridinone Scaffold The 4(1H)-pyridinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 4(1H)-Pyridinone Scaffold

The 4(1H)-pyridinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds with applications ranging from antitumor and antimicrobial to anti-inflammatory agents.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity to serve as a bioisostere for various cyclic and acyclic moieties, makes it a highly attractive building block in drug design.[3][4] The partially saturated derivative, 2,3-dihydro-1-methyl-4(1H)-pyridinone, retains key electronic features while offering additional stereochemical complexity and synthetic handles, making it a valuable synthon for generating novel chemical entities.

This guide provides a detailed exploration of the electrophilic substitution reactions involving 2,3-dihydro-1-methyl-4(1H)-pyridinone, offering insights into its reactivity, regioselectivity, and practical protocols for its functionalization. Understanding these reactions is crucial for unlocking the full potential of this scaffold in the development of new therapeutics.

Theoretical Background: Reactivity and Regioselectivity

The reactivity of the 4(1H)-pyridinone ring system towards electrophiles is a nuanced interplay of electronic effects. Unlike pyridine, which is highly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, the carbonyl group in 4(1H)-pyridinone introduces competing electronic factors.[5][6] The oxygen atom can donate electron density into the ring through resonance, thereby activating the ortho and para positions (C3/C5 and C2/C6, respectively) to electrophilic attack.[7]

In the case of 2,3-dihydro-1-methyl-4(1H)-pyridinone, the enamine-like character of the C5-C6 double bond significantly influences its reactivity. The nitrogen atom's lone pair can participate in resonance, increasing the electron density at the C3 and C5 positions. However, the carbonyl group at C4 acts as an electron-withdrawing group, deactivating the adjacent C3 and C5 positions. The N-methyl group is a weak electron-donating group, slightly enhancing the ring's nucleophilicity.

The interplay of these factors generally directs electrophilic attack to the C3 and C5 positions. The regioselectivity can often be controlled by the choice of electrophile, reaction conditions, and the presence of other substituents on the ring.

Key Electrophilic Substitution Reactions and Protocols

This section details protocols for common and synthetically useful electrophilic substitution reactions on 2,3-dihydro-1-methyl-4(1H)-pyridinone.

Nitration

Nitration introduces a nitro group, a versatile functional group that can be further transformed into amines, or act as a powerful electron-withdrawing group.

Causality of Experimental Choices:

  • Nitrating Agent: A mixture of fuming nitric acid and sulfuric acid is a classic and potent nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the partial deactivation of the ring.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration and decomposition of the starting material.

  • Quenching: Pouring the reaction mixture onto ice effectively stops the reaction by diluting the acid and quenching any remaining nitronium ions.

  • Neutralization: Careful neutralization with a base like sodium carbonate is necessary to remove excess acid and allow for the extraction of the organic product.

Experimental Protocol: Nitration of 2,3-Dihydro-1-methyl-4(1H)-pyridinone

Reagent/ParameterQuantity/Value
2,3-Dihydro-1-methyl-4(1H)-pyridinone1.0 eq
Fuming Nitric Acid1.5 eq
Concentrated Sulfuric Acid3.0 eq
Temperature0-5 °C
Reaction Time1-2 hours

Step-by-Step Methodology:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add fuming nitric acid dropwise to the sulfuric acid while maintaining the temperature below 5 °C.

  • Dissolve 2,3-dihydro-1-methyl-4(1H)-pyridinone in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C.

  • Add the pyridinone solution dropwise to the nitrating mixture, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution to pH 7-8 by the slow addition of solid sodium carbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired nitrated product.

Expected Outcome: The primary product is expected to be 2,3-dihydro-1-methyl-3-nitro-4(1H)-pyridinone, with the potential for the 5-nitro isomer as a minor product.

Halogenation (Bromination)

Halogenation introduces a halogen atom onto the pyridinone ring, providing a handle for further cross-coupling reactions or other functional group transformations.

Causality of Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent, reducing the risk of over-halogenation and decomposition compared to elemental bromine.[8]

  • Solvent: Acetic acid is a suitable polar protic solvent that can facilitate the polarization of the Br-Br bond in any trace elemental bromine formed and can help to solvate the intermediates.

  • Catalyst: A catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), can be used to polarize the brominating agent and increase the electrophilicity of the bromine.

  • Workup: The use of sodium thiosulfate solution is to quench any unreacted bromine.

Experimental Protocol: Bromination of 2,3-Dihydro-1-methyl-4(1H)-pyridinone

Reagent/ParameterQuantity/Value
2,3-Dihydro-1-methyl-4(1H)-pyridinone1.0 eq
N-Bromosuccinimide (NBS)1.1 eq
Acetic AcidSolvent
Iron(III) Bromide (FeBr₃)0.1 eq (optional)
TemperatureRoom Temperature
Reaction Time4-6 hours

Step-by-Step Methodology:

  • Dissolve 2,3-dihydro-1-methyl-4(1H)-pyridinone in glacial acetic acid in a round-bottom flask.

  • Add N-bromosuccinimide (and catalytic FeBr₃ if used) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.

  • If a yellow color persists, add a few drops of saturated sodium thiosulfate solution to quench any remaining bromine.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the brominated pyridinone.

Expected Outcome: The major product is anticipated to be 3-bromo-2,3-dihydro-1-methyl-4(1H)-pyridinone.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group to the aromatic ring.[9][10][11] However, direct Friedel-Crafts reactions on pyridinone systems can be challenging due to the Lewis basicity of the carbonyl oxygen and the ring nitrogen, which can complex with the Lewis acid catalyst.[12]

Causality of Experimental Choices:

  • Acylating Agent and Catalyst: The use of a pre-formed acylium ion, generated from an acid chloride and a strong Lewis acid like aluminum chloride (AlCl₃), is standard for Friedel-Crafts acylation.[13]

  • Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is used to prevent reaction with the Lewis acid.

  • Stoichiometry: A stoichiometric amount of the Lewis acid is often required because the product ketone can also form a complex with the catalyst.[10]

  • Temperature: The reaction is typically run at low temperatures to control reactivity and minimize side reactions.

Experimental Protocol: Friedel-Crafts Acylation of 2,3-Dihydro-1-methyl-4(1H)-pyridinone

Reagent/ParameterQuantity/Value
2,3-Dihydro-1-methyl-4(1H)-pyridinone1.0 eq
Acetyl Chloride1.2 eq
Aluminum Chloride (AlCl₃)2.5 eq
Dichloromethane (DCM)Solvent
Temperature0 °C to Room Temperature
Reaction Time6-12 hours

Step-by-Step Methodology:

  • Suspend anhydrous aluminum chloride in dry dichloromethane in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride to the suspension and stir for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of 2,3-dihydro-1-methyl-4(1H)-pyridinone in dry dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the acylated product.

Expected Outcome: The primary product is expected to be 3-acetyl-2,3-dihydro-1-methyl-4(1H)-pyridinone.

Visualization of Reaction Mechanisms

Electrophilic Substitution Mechanism cluster_0 Step 1: Electrophile Attack cluster_1 Step 2: Deprotonation Pyridinone 2,3-Dihydro-1-methyl-4(1H)-pyridinone Intermediate Sigma Complex (Carbocation Intermediate) Pyridinone->Intermediate Slow (Rate-Determining) Electrophile E+ Electrophile->Intermediate Intermediate_2 Sigma Complex Base Base Product Substituted Pyridinone Base->Product Intermediate_2->Product Fast

Caption: General mechanism for electrophilic substitution on the pyridinone ring.

Experimental Workflow Start Start: Reactants & Solvent Reaction Reaction Setup (Temperature Control, Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup (Quenching, Neutralization, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for electrophilic substitution reactions.

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider increasing the reaction time or temperature cautiously. Ensure all reagents are anhydrous, especially for Friedel-Crafts reactions where water can deactivate the Lewis acid catalyst. The use of a more potent electrophile or a more activating solvent could also be explored.

  • Multiple Products/Poor Regioselectivity: If a mixture of isomers is obtained, purification by preparative HPLC may be necessary. To improve regioselectivity, consider altering the reaction temperature or using a bulkier electrophile which may favor attack at the less sterically hindered position.

  • Decomposition: If decomposition of the starting material or product is observed, the reaction conditions may be too harsh. Try using a milder electrophile, a lower reaction temperature, or a shorter reaction time.

Conclusion

The 2,3-dihydro-1-methyl-4(1H)-pyridinone scaffold offers a synthetically versatile platform for the generation of novel, biologically relevant molecules. A thorough understanding of its electrophilic substitution reactions is paramount for its effective utilization in drug discovery and development. The protocols and insights provided in this guide serve as a foundation for researchers to explore the rich chemistry of this important heterocyclic system.

References

  • Benchchem. (n.d.). Improving Regioselectivity in Pyridine Substitution Reactions.
  • de Lescure, L., et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society.
  • University of Bath. (n.d.). Pyridines: properties, syntheses & reactivity.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones.
  • University of Liverpool. (n.d.). Pyridines.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(19), 6262. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • YouTube. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • PNAS. (2018, July 17). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Retrieved from [Link]

  • Sanz-Tejedor, M. A., et al. (2003). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2003(12), 1945-1948. [Link]

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 2,3-dihydro-1-methyl-4(1H)-pyridinone

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Dihydropyridinone Scaffold The 2,3-dihydro-4(1H)-pyridinone motif is a privileged heterocyclic scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Dihydropyridinone Scaffold

The 2,3-dihydro-4(1H)-pyridinone motif is a privileged heterocyclic scaffold that forms the core of numerous biologically active molecules and serves as a versatile intermediate in synthetic organic chemistry. Its presence in various natural products and pharmaceutical agents underscores its importance in medicinal chemistry. The ability to produce this key structural unit on a laboratory scale with high fidelity and then transition to a larger scale for further development is a critical capability for any research and development program.

This document provides a detailed guide for the synthesis of a representative example, 2,3-dihydro-1-methyl-4(1H)-pyridinone. We will first outline a robust laboratory-scale protocol and then delve into the critical considerations and modified procedures required for a successful scale-up. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower the researcher to adapt and troubleshoot as necessary.

Synthetic Strategy: The Aza-Diels-Alder Approach

The most convergent and reliable method for constructing the 2,3-dihydro-4(1H)-pyridinone ring system is the Aza-Diels-Alder reaction. This powerful [4+2] cycloaddition involves the reaction of an electron-rich diene with an imine as the dienophile. For the synthesis of 2,3-dihydro-1-methyl-4(1H)-pyridinone, we will utilize the highly reactive and well-established Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) and an in situ generated N-methylmethanimine.

The reaction is typically catalyzed by a Lewis acid, which activates the imine towards cycloaddition.[1][2][3][4] The initial cycloadduct undergoes spontaneous elimination of the silyl ether and subsequent hydrolysis upon aqueous workup to yield the desired dihydropyridinone.

Laboratory-Scale Synthesis Protocol (1-10 g scale)

This protocol is adapted from the well-established procedures for the synthesis of related 2-substituted-2,3-dihydro-4(1H)-pyridinones.[5]

Reaction Scheme:

Materials and Equipment:
Reagent/MaterialCAS NumberMolecular WeightNotes
Paraformaldehyde30525-89-4(CH₂O)nSource of formaldehyde
Methylamine solution (e.g., 2.0 M in THF)74-89-531.06 g/mol
Danishefsky's diene54125-02-9172.30 g/mol [6]
Boron trifluoride etherate (BF₃·OEt₂)109-63-7141.93 g/mol Lewis acid catalyst[7][8]
Dichloromethane (DCM), anhydrous75-09-284.93 g/mol
Diethyl ether, anhydrous60-29-774.12 g/mol
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01 g/mol
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37 g/mol
Round-bottom flasks
Magnetic stirrer and stir bars
Inert atmosphere setup (Nitrogen or Argon)
Syringes and needles
Rotary evaporator
Flash chromatography system
Step-by-Step Protocol:
  • Imine Generation (In Situ):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, add paraformaldehyde (1.0 eq).

    • Suspend the paraformaldehyde in anhydrous diethyl ether.

    • Add methylamine solution (1.0 eq) dropwise at room temperature.

    • Gently heat the mixture to reflux for 1-2 hours to facilitate the formation of the imine. The solution may remain heterogeneous.

    • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Aza-Diels-Alder Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve Danishefsky's diene (1.1 eq) in anhydrous dichloromethane.

    • Cool this solution to -78 °C.

    • To the cooled imine suspension, add the solution of Danishefsky's diene via cannula.

    • Slowly add boron trifluoride etherate (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.

    • Allow the reaction to stir at -78 °C for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product will be an oil or semi-solid. Purify by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure 2,3-dihydro-1-methyl-4(1H)-pyridinone.

Scaling Up the Synthesis: From Grams to Kilograms

Transitioning from a laboratory-scale synthesis to a pilot or production scale introduces challenges that are often not apparent at the bench.[9] The primary concerns revolve around safety, heat and mass transfer, and the practicality of manipulations at a larger volume.

Core Challenges in Scale-Up:
  • Exotherm Control: The addition of the Lewis acid (BF₃·OEt₂) is highly exothermic. On a small scale, a simple ice bath can manage the heat generated. On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[10]

  • Mixing and Mass Transfer: Inadequate mixing in large reactors can lead to localized "hot spots" during the Lewis acid addition and poor distribution of reactants, resulting in side reactions and reduced yields.

  • Reagent Handling and Safety: Handling large quantities of flammable solvents, corrosive Lewis acids, and other reagents requires stringent safety protocols and specialized equipment. Danishefsky's diene is flammable, and boron trifluoride etherate is corrosive and reacts violently with water.[6][8][10]

  • Purification: Chromatographic purification, which is straightforward on a small scale, becomes a bottleneck at larger scales. Alternative purification methods such as crystallization or distillation must be considered.

Protocol for Scaled-Up Synthesis (100 g - 1 kg)

This protocol outlines a batch process in a jacketed glass reactor, a common piece of equipment in pilot plants.

Equipment:

EquipmentPurpose
Jacketed Glass Reactor (e.g., 20 L)Controlled heating and cooling
Overhead Mechanical StirrerEfficient mixing of larger volumes
Temperature ProbeMonitoring internal reaction temperature
Addition Funnel with Pressure EqualizationControlled addition of reagents
Inert Gas Purge SystemMaintaining an inert atmosphere
Recirculating Chiller/HeaterPrecise temperature control of the reactor jacket

Modified Step-by-Step Protocol:

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and inerted with nitrogen or argon.

    • Start the overhead stirrer at a moderate speed to ensure good agitation.

  • Imine Generation:

    • Charge the reactor with paraformaldehyde (1.0 eq) and anhydrous diethyl ether.

    • Set the reactor jacket temperature to maintain a gentle reflux.

    • Add the methylamine solution (1.0 eq) via the addition funnel at a controlled rate.

    • Maintain reflux for 2-3 hours.

    • Cool the reactor contents to -60 °C using the recirculating chiller. A temperature of -60 °C is more achievable in plant-scale equipment than -78 °C.

  • Aza-Diels-Alder Reaction:

    • In a separate, suitable vessel, dissolve Danishefsky's diene (1.1 eq) in anhydrous dichloromethane.

    • Transfer this solution to the addition funnel on the reactor.

    • Add the diene solution to the cold imine suspension at a rate that maintains the internal temperature below -55 °C.

    • Prepare a solution of boron trifluoride etherate (1.1 eq) in anhydrous dichloromethane in a separate vessel and transfer it to the addition funnel.

    • Crucial Step: Add the BF₃·OEt₂ solution very slowly, ensuring the internal temperature does not exceed -50 °C. This may take several hours. The efficiency of the jacket cooling and the rate of addition are critical parameters to control.

    • Once the addition is complete, maintain the reaction at -50 to -60 °C and monitor for completion by withdrawing samples for analysis (e.g., HPLC).

  • Work-up and Isolation:

    • Prepare a solution of saturated aqueous sodium bicarbonate.

    • Slowly add the bicarbonate solution to the cold reaction mixture to quench the reaction. This is also an exothermic process and requires careful temperature control.

    • Allow the mixture to warm to room temperature with continued stirring.

    • Transfer the biphasic mixture to a suitable separation vessel.

    • Separate the layers and extract the aqueous phase with dichloromethane.

    • Combine the organic layers and concentrate under reduced pressure.

  • Large-Scale Purification:

    • Due to the polar nature of the product, large-scale chromatography can be challenging.[11][12][13]

    • Crystallization: Attempt to crystallize the product from the concentrated crude material. A solvent screen (e.g., ethyl acetate/hexanes, acetone/ether) should be performed on a small scale to identify suitable conditions.

    • Distillation: If the product is a thermally stable liquid, vacuum distillation may be an option.

    • Large-Scale Chromatography: If necessary, utilize a large-scale flash chromatography system with pre-packed columns.

Process Flow and Control

The following diagrams illustrate the key stages and decision points in the synthesis and scale-up process.

Experimental Workflow

G cluster_0 Lab-Scale Synthesis cluster_1 Scale-Up Process imine_lab In Situ Imine Generation (Paraformaldehyde, Methylamine, Et₂O) da_lab Aza-Diels-Alder (Danishefsky's Diene, BF₃·OEt₂, DCM, -78°C) imine_lab->da_lab workup_lab Aqueous Workup (NaHCO₃) da_lab->workup_lab purify_lab Flash Chromatography workup_lab->purify_lab product_lab Pure Product (1-10 g) purify_lab->product_lab reactor_prep Reactor Preparation (Jacketed Reactor, Inerting) imine_scale Imine Generation (Controlled Addition, Reflux) reactor_prep->imine_scale da_scale Aza-Diels-Alder (Controlled Addition, -60°C, Temp Monitoring) imine_scale->da_scale workup_scale Controlled Quench & Workup da_scale->workup_scale purify_scale Purification Strategy (Crystallization/Distillation) workup_scale->purify_scale product_scale Pure Product (100 g - 1 kg) purify_scale->product_scale

Caption: A comparison of the lab-scale and scaled-up workflows.

Scale-Up Decision Logic

G start Initiate Scale-Up hazop HAZOP Analysis (Thermal, Reagent Hazards) start->hazop thermal_study Thermal Study (DSC/RC1) Characterize Exotherm hazop->thermal_study mixing_study Mixing & Mass Transfer Analysis hazop->mixing_study protocol_dev Develop Scale-Up Protocol (Addition Rates, Temp Limits) thermal_study->protocol_dev equipment Select Appropriate Reactor & Ancillary Equipment mixing_study->equipment equipment->protocol_dev pilot_run Pilot Scale Run (e.g., 10x Lab Scale) protocol_dev->pilot_run data_analysis Analyze Pilot Data (Yield, Purity, Safety) pilot_run->data_analysis optimization Optimize Protocol data_analysis->optimization Refinement Needed full_scale Full-Scale Production data_analysis->full_scale Successful optimization->pilot_run

Caption: Decision-making flowchart for process scale-up.

Conclusion

The Aza-Diels-Alder reaction provides an efficient and reliable route to 2,3-dihydro-1-methyl-4(1H)-pyridinone. While the laboratory-scale synthesis is straightforward, scaling up this process requires careful consideration of thermal management, mixing efficiency, and safety protocols. By understanding the underlying principles and implementing the controls outlined in this guide, researchers and drug development professionals can successfully transition this important synthesis from the bench to the pilot plant, ensuring a consistent and safe supply of this valuable heterocyclic building block.

References

  • Chemsrc. (2025, August 29). Danishefsky's diene. Retrieved from [Link]

  • Predecki, D., Hockenberry, B., Wolfgang, J., Waters, C., & Loscher, I. (2023). Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-dihydro-4(1H)-pyridinones. Journal of Undergraduate Chemistry Research, 22(3), 62. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. Retrieved from [Link]

  • PubChem. (n.d.). 2(1H)-Pyridinone, 3,4-dihydro-. Retrieved from [Link]

  • Wikipedia. (n.d.). Danishefsky's diene. Retrieved from [Link]

  • Wang, Y., & Wilson, S. R. (1997). Solid phase synthesis of 2,3-dihydro-4-pyridones: Reaction of Danishefsky's diene with polymer-bound imines. Tetrahedron Letters, 38(23), 4021-4024.
  • Organic Syntheses. (n.d.). Preparation and Diels-Alder reaction of a highly nucleophilic diene. Retrieved from [Link]

  • Li, A. Y. (n.d.). Acid-Free Aza Diels−Alder Reaction of Danishefsky's Diene with Imines. Retrieved from [Link]

  • Leighton, J. L. (n.d.). Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes. Retrieved from [Link]

  • PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

  • Cole-Parmer. (2005, October 26). Material Safety Data Sheet - Boron trifluoride etherate, ca. 48% BF3. Retrieved from [Link]

  • PubChem. (n.d.). 4-Pyridinone,3-OH-2-Me. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2(1H)-Pyridinone, 1-methyl- (CAS 694-85-9). Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Retrieved from [Link]

  • Shandong Heyi Gas Co., Ltd. (2025, April 18). Is Boron Trifluoride Etherate Safe? Risks & Key Roles. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Acid-free aza Diels-Alder reaction of Danishefsky's diene with imines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methyl-2-pyridone. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). BORON TRIFLUORIDE DIMETHYL ETHERATE HAZARD SUMMARY. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 4-HYDROXY-2(lH)-PYRIDINONE. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 16. Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry. Retrieved from [Link]

  • Labex.hu. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 4(1H)-Pyridinone. Retrieved from [Link]

  • Beilstein Journals. (2006, September 18). Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium. Retrieved from [Link]

  • chemeurope.com. (n.d.). Danishefsky's diene. Retrieved from [Link]

  • The Curious Wavefunction. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). How Lewis Acids Catalyze Diels–Alder Reactions. Retrieved from [Link]

  • HARVEST (uSask). (n.d.). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

  • Radboud Repository. (n.d.). How Lewis Acids Catalyze Diels–Alder Reactions. Retrieved from [Link]

  • MDPI. (2024, March 6). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Retrieved from [Link]

  • AIChE. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-

Welcome to the technical support center for the synthesis of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic protocols and improve your reaction yields. My insights are drawn from extensive experience in synthetic organic chemistry and a thorough review of the current literature.

The 2,3-dihydro-4-pyridone scaffold is a crucial building block in organic synthesis due to its versatile reaction sites.[1][2][3] However, achieving high yields in the synthesis of its N-methylated derivative can be challenging. This guide will address common issues and provide actionable solutions.

I. Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in the synthesis of 2,3-dihydro-1-methyl-4(1H)-pyridinone can stem from several factors, ranging from suboptimal reaction conditions to the presence of impurities. Here’s a breakdown of potential causes and their solutions:

A. Suboptimal Reaction Conditions:

  • Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of side products. It is crucial to maintain the recommended temperature for the specific synthetic route you are following. For instance, some cyclization reactions require heating to proceed efficiently.[4]

  • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.[5] Conversely, excessively long reaction times can lead to product degradation or the formation of undesired byproducts.

  • Solvent Choice: The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction pathway. For some multi-component reactions leading to dihydropyridones, using water as a solvent has shown a significant yield improvement compared to ethanol.[6][7]

B. Reagent Quality and Stoichiometry:

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to lower yields and the formation of side products. Ensure your reactants are of high purity, and consider purifying them if necessary.

  • Stoichiometry of Reactants: The molar ratio of your reactants is critical. An excess of one reactant may be necessary to drive the reaction to completion, but a significant imbalance can lead to side reactions. Carefully calculate and measure the amounts of each reactant.

C. Presence of Moisture:

  • Many of the reagents used in these syntheses are sensitive to moisture. Ensure you are using anhydrous solvents and a dry reaction setup (e.g., oven-dried glassware, inert atmosphere like nitrogen or argon) to prevent hydrolysis of reactants or intermediates.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?

The formation of side products is a frequent challenge. Understanding the potential side reactions for your chosen synthetic route is key to mitigating them.

A. Common Side Reactions:

  • Dimerization or Polymerization: Some intermediates, particularly ynones, can be prone to dimerization or polymerization under certain conditions.[8]

  • Competitive Cyclization Pathways: In syntheses involving cyclization, there can be competition between different ring-closing pathways (e.g., 5-exo-dig vs. 6-endo-dig cyclization), leading to a mixture of products.[8]

  • β-Elimination: Ynones and other intermediates may undergo β-elimination, especially in the presence of a base, leading to undesired byproducts.[8]

  • Oxidation: The 2,3-dihydropyridone ring can be susceptible to oxidation, especially if exposed to air for extended periods at elevated temperatures. This can lead to the formation of the corresponding 4-pyridone.[1][2][3]

B. Strategies to Minimize Side Reactions:

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions that have a higher activation energy than the desired reaction.

  • Choice of Base: The strength and nature of the base used can significantly influence the reaction outcome. A weaker base might be sufficient to promote the desired reaction without causing extensive side reactions like β-elimination.

  • Protecting Groups: In cases where a functional group is interfering with the reaction, the use of a suitable protecting group can be an effective strategy.[8]

  • Catalyst Selection: The choice of catalyst can be crucial. For instance, in Aza-Diels-Alder reactions to form dihydropyridones, catalysts like copper(II) triflate or imidazolinium salts have been shown to give good to excellent yields.[9]

Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?

Effective purification is essential to obtain a high-purity product. The choice of method depends on the physical properties of your compound and the nature of the impurities.

A. Recrystallization:

  • This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which your product has high solubility at high temperatures and low solubility at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. Ethanol is often a suitable solvent for dihydropyridone derivatives.[5]

B. Silica Gel Column Chromatography:

  • This is a versatile method for separating compounds based on their polarity. A suitable eluent system (a mixture of a polar and a non-polar solvent) is chosen to achieve good separation between the desired product and impurities on a TLC plate before scaling up to a column.[5]

C. Distillation:

  • If your product is a liquid, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities. The boiling point of 1-methyl-2-pyridone, a related compound, is reported as 122–124°C at 11 mm Hg.[10]

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 2,3-dihydro-4-pyridones?

There are several established methods for the synthesis of the 2,3-dihydro-4-pyridone core structure. These include:

  • Aza-Diels-Alder Reactions: This cycloaddition reaction between a diene (like Danishefsky's diene) and an imine is a common and effective method.[9]

  • Intramolecular Cyclization of Enaminones: Ester-tethered enaminones can undergo intramolecular cyclization to form the dihydropyridone ring, often in good yields.[1][2][3]

  • Multi-component Reactions: One-pot reactions involving an aldehyde, a β-ketoester, and an amine source are efficient ways to construct the dihydropyridone scaffold.[6][7]

  • Ynone Cyclization: The 6-endo-dig cyclization of ynones derived from amino acids is another versatile strategy.[8]

Q2: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[5]

Q3: Are there any specific safety precautions I should take?

Always consult the Safety Data Sheet (SDS) for all chemicals used. Many organic solvents are flammable and volatile, so work in a well-ventilated fume hood. Some reagents may be corrosive or toxic, so appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, is essential.

III. Experimental Protocols & Data

Optimized Protocol: Aza-Diels-Alder Reaction

This protocol is a general guideline and may require optimization for your specific substrate.

  • To a solution of the imine (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add Danishefsky's diene (1.2 mmol).

  • Add the catalyst, for example, Copper(II) triflate (0.1 mmol), to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Reaction Conditions
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneAcetonitrile2524<10
2Copper(II) triflateAcetonitrile25685
3Imidazolinium saltDichloromethane25890
4Ytterbium(III) triflateTetrahydrofuran01278

This table provides illustrative data and actual results may vary.

IV. Visualizations

Reaction Workflow: Aza-Diels-Alder Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Imine Imine Reaction_Vessel Anhydrous Acetonitrile Catalyst (e.g., Cu(OTf)2) Inert Atmosphere Imine->Reaction_Vessel Diene Danishefsky's Diene Diene->Reaction_Vessel Quench Quench with NaHCO3 (aq) Reaction_Vessel->Quench Reaction Completion (TLC) Extraction Extract with Ethyl Acetate Quench->Extraction Dry_Concentrate Dry & Concentrate Extraction->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Product Pure 2,3-dihydro-1-methyl-4(1H)-pyridinone Purification->Product

Caption: Workflow for the Aza-Diels-Alder synthesis of the target pyridinone.

Troubleshooting Logic Diagram

G cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Side_Reactions Side Reactions Start->Side_Reactions Purification_Loss Purification Loss Start->Purification_Loss Reagent_Issues Reagent Issues Start->Reagent_Issues Optimize_Time_Temp Optimize Time/Temp Incomplete_Reaction->Optimize_Time_Temp Change_Catalyst_Solvent Change Catalyst/Solvent Side_Reactions->Change_Catalyst_Solvent Improve_Purification Improve Purification Technique Purification_Loss->Improve_Purification Check_Reagent_Purity Check Reagent Purity & Stoichiometry Reagent_Issues->Check_Reagent_Purity

Caption: Troubleshooting logic for addressing low reaction yields.

V. References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Multifunctionalized 2,3-Dihydro-4-pyridones and 4-Pyridones via the Reaction of Carbamoylated Enaminones with Aldehydes | Request PDF. Retrieved from [Link]

  • Fares, M., Abd El Hadi, S. R., Eladwy, R. A., Shoun, A. A., Abdel-Aziz, M. M., Eldehna, W. M., Abdel-Aziz, H. A., & Keller, P. A. (2018). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry, 16(18), 3389–3395. [Link]

  • ACS Publications. (2020). Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC. Retrieved from [Link]

  • Semantic Scholar. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H). Retrieved from [Link]

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

  • MDPI. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Retrieved from [Link]

  • Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2020). Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridinone with various reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US20050288511A1 - Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone. Retrieved from

  • Organic Syntheses. (n.d.). 1-methyl-2-pyridone. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (2019). Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones. Retrieved from [Link]

  • Loughborough University Research Repository. (n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Retrieved from [Link]

Sources

Optimization

Troubleshooting impurities in 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- crystallization

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the cr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the crystallization of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- (CAS No: 35488-00-7)[1]. As a crucial intermediate in pharmaceutical synthesis, achieving high purity and a consistent crystalline form is paramount for downstream processability and the quality of the final active pharmaceutical ingredient (API)[2]. This guide is structured to address specific experimental issues with a focus on the underlying scientific principles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the crystallization of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-.

Q1: What are the key physical and chemical properties of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- to consider for crystallization?

A1: Understanding the physicochemical properties is the foundation of developing a robust crystallization process. Key parameters for 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- include:

  • Molecular Formula: C6H9NO[1]

  • Molecular Weight: 111.14 g/mol [1]

  • Appearance: Typically a solid.[3]

  • Solubility: This compound's solubility is a critical factor. While specific data is not widely published, analogous pyridinone structures suggest it is likely soluble in polar organic solvents like alcohols (methanol, ethanol), and potentially has lower solubility in non-polar solvents like hexanes or heptane.[4][5] Experimental determination of solubility in a range of solvents at different temperatures is a crucial first step.[6][7]

  • pKa: The presence of the pyridinone ring suggests it will have a specific pKa that can influence its solubility in acidic or basic solutions. This can be exploited for pH-adjustment-based crystallization methods.[6]

Q2: What are some common impurities I might encounter?

A2: Impurities can originate from starting materials, by-products of the synthesis, or degradation products.[8][9] For a compound like 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, potential impurities could include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers or stereoisomers formed during the reaction.

  • Oxidation or degradation products: The pyridinone ring may be susceptible to oxidation or other degradation pathways, especially at elevated temperatures or in the presence of light.

  • Residual solvents: Solvents used in the synthesis or previous purification steps.[10]

Q3: Which analytical techniques are best for identifying and quantifying impurities?

A3: A multi-pronged analytical approach is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating and quantifying organic impurities.[10][11]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it helps in identifying the molecular weight and structure of unknown impurities.[10][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compound and any impurities present.[10][]

  • Gas Chromatography (GC): Primarily used for the detection and quantification of volatile impurities and residual solvents.[10]

II. Troubleshooting Guide: Impurities in Crystallization

This section provides a detailed, question-and-answer-based guide to resolving specific impurity-related issues during the crystallization of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-.

Problem Area 1: Poor Purity of the Crystalline Product

Q4: My initial crystals have a high level of impurities. What is the first step to improve purity?

A4: The first and most critical step is to select an appropriate recrystallization solvent.[13][14] The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.[7]

  • Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, leading to crystallization.[7]

  • Favorable impurity solubility: Ideally, impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration).[7][13]

Experimental Protocol: Solvent Screening

  • Place a small, known amount of the impure compound into several test tubes.

  • Add a small volume of a different solvent to each test tube.

  • Observe the solubility at room temperature.

  • For solvents where the compound is poorly soluble at room temperature, heat the mixture to the solvent's boiling point and observe if the compound dissolves.

  • Allow the solutions that dissolved the compound upon heating to cool slowly to room temperature and then in an ice bath.

  • Observe the quantity and quality of the crystals formed.

Table 1: Example Solvent Screening Data (Hypothetical)

SolventSolubility at Room Temp.Solubility at BoilingCrystal Formation on Cooling
WaterLowModerateGood
EthanolModerateHighPoor
AcetoneHighHighNone
TolueneLowModerateGood, but slow
HeptaneInsolubleInsolubleN/A

Based on this hypothetical data, water and toluene would be good candidates for further optimization.

Q5: I've tried single-solvent recrystallization, but the purity is still not satisfactory. What are my next options?

A5: If a single solvent doesn't provide the desired separation, consider using a solvent/anti-solvent system .[6] This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a miscible "anti-solvent" in which the compound is poorly soluble to induce crystallization.[13]

Expert Insight: The rate of anti-solvent addition is a critical parameter. Slow addition allows for the formation of well-ordered crystals, which are less likely to trap impurities. Rapid addition can lead to amorphous precipitation, which may have lower purity.

Experimental Protocol: Anti-Solvent Crystallization

  • Dissolve the impure compound in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle heating.

  • Slowly add an "anti-solvent" (e.g., water or heptane) dropwise while stirring until the solution becomes slightly turbid (cloudy).

  • If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly. The crystals should form as the solubility decreases.

dot

cluster_0 Anti-Solvent Crystallization Workflow dissolve Dissolve Compound in 'Good' Solvent add_anti Slowly Add 'Anti-Solvent' dissolve->add_anti turbidity Observe for Turbidity add_anti->turbidity clear_solution Re-clarify if Necessary turbidity->clear_solution Turbid cool Cool Slowly turbidity->cool Slightly Cloudy clear_solution->cool crystals Isolate Pure Crystals cool->crystals

Caption: Workflow for Anti-Solvent Crystallization.

Problem Area 2: Co-crystallization or Solid Solution Formation

Q6: My impurity has a very similar structure to my target compound and seems to crystallize with it. How can I address this?

A6: This phenomenon, known as co-crystallization or solid solution formation, can be particularly challenging.[15] In such cases, the impurity molecules are incorporated into the crystal lattice of the desired compound.[6] To overcome this, you may need to explore more advanced techniques:

  • pH Adjustment Crystallization: If your compound and the impurity have different pKa values, you can manipulate the pH of the solution to selectively precipitate the target compound while keeping the impurity dissolved.[6]

  • Reactive Crystallization: In some cases, it may be possible to selectively react the impurity to form a more soluble or easily separable derivative before crystallization.

  • Preparative Chromatography: While not a crystallization technique, preparative chromatography can be used to separate the impurity before a final polishing crystallization step.[]

dot

cluster_1 Impurity Incorporation Mechanisms start Impure Solution agglomeration Agglomeration start->agglomeration surface_deposition Surface Deposition start->surface_deposition inclusions Inclusions start->inclusions solid_solution Solid Solution start->solid_solution

Caption: Common Mechanisms of Impurity Incorporation.

Problem Area 3: Physical Form and Handling Issues

Q7: The crystallization process results in very fine needles or an oil. What causes this and how can I fix it?

A7: The formation of fine needles or "oiling out" is often related to high levels of supersaturation and rapid crystal nucleation.[2][16]

  • Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is cooled too quickly.[16]

    • Solution:

      • Re-heat the solution to dissolve the oil.

      • Add more solvent to decrease the concentration.

      • Allow the solution to cool much more slowly. A heated oil bath or a dewar flask can be used to slow the cooling rate.

      • Consider using a solvent with a lower boiling point.[16]

  • Fine Needles: While chemically pure, fine needles can be difficult to filter and dry.

    • Solution:

      • Reduce the cooling rate: Slower cooling encourages the growth of larger, more well-defined crystals.

      • Decrease the level of supersaturation: Use a slightly larger volume of solvent.

      • Agitation: Gentle stirring can sometimes promote the growth of larger crystals, but vigorous agitation can lead to smaller crystals. Experiment with different stirring speeds.

Q8: My final product contains residual solvent. How can I minimize this?

A8: Residual solvents are a common issue and are strictly regulated by guidelines such as ICH Q3C.[2]

  • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to displace the mother liquor containing dissolved impurities and the bulk of the solvent.[13][14]

  • Drying: Dry the crystals under vacuum at a temperature that is high enough to remove the solvent but not so high as to cause degradation of the compound. A gentle nitrogen bleed into the vacuum oven can help to sweep away solvent vapors.

  • Solvate Formation: Be aware that your compound may form a solvate or hydrate, where solvent molecules are incorporated into the crystal structure.[2] If this is suspected, analytical techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) can be used for confirmation. If a solvate has formed, a different crystallization solvent may be necessary.

III. Concluding Remarks

Troubleshooting impurities in the crystallization of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- requires a systematic and logical approach. By carefully considering the physicochemical properties of the compound, selecting the appropriate solvent system, and controlling the crystallization conditions, researchers can consistently achieve high purity and a desirable crystal form. This guide serves as a starting point for addressing common challenges, but it is important to remember that each crystallization process is unique and may require specific optimization.

IV. References

  • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. Available from:

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Available from:

  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products. Available from:

  • BOC Sciences. (n.d.). Impurity Analysis Strategies in APIs. Available from:

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Available from:

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Available from:

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Available from:

  • Benchchem. (2025). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds. Available from:

  • MIT. (2025, September 10). Reflecting on barriers to continuous pharmaceutical crystallization. Available from:

  • ACS Publications. (2018, May 28). Quantitative Impurity Rejection Analysis for Crystallization | Organic Process Research & Development. Available from:

  • Recrystallization1. (n.d.). Available from:

  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available from:

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals. Available from:

  • SOP: CRYSTALLIZATION. (n.d.). Available from:

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Available from:

  • NextSDS. (n.d.). 4(1H)-Pyridinone,5-ethyl-2,3-dihydro-1-methyl-(9CI). Available from:

  • CymitQuimica. (n.d.). 4(1H)-Pyridinone, 2,3-dihydro-. Available from:

  • PubChem. (n.d.). 4-Pyridinone,3-OH-2-Me | C6H7NO2 | CID 323814. Available from:

  • Pharmaffiliates. (n.d.). Pirfenidone-impurities. Available from:

  • Echemi. (n.d.). 1-methyl-2,3-dihydropyridin-4-one | 35488-00-7, 1-methyl-2,3-dihydropyridin-4-one Formula. Available from:

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available from:

  • MDPI. (2023, January 12). A New Non-linear Stilbazolium Derivative Crystal of 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium + Iodide − (MMPI): Analysis of Its Structural, Surface, Optical and NLO Properties. Available from:

  • MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available from:

  • ResearchGate. (2017, February 10). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. Available from:

  • Google Patents. (n.d.). US20050288511A1 - Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone. Available from:

  • PMC. (n.d.). 2-(Pyridin-4-yl)-2,3-dihydro-1H-naphtho[1,8-de][2][8][13]diazaborinine. Available from:

  • PubChem. (n.d.). 2(1H)-Pyridinone, 3,4-dihydro- | C5H7NO. Available from:

  • NIST WebBook. (n.d.). 4(1H)-Pyrimidinone, 2,3-dihydro-5-methyl-2-thioxo-. Available from:

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2,3-dihydro-1-methyl-4(1H)-pyridinone Derivatives

Welcome to the technical support center for the synthesis and optimization of 2,3-dihydro-1-methyl-4(1H)-pyridinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 2,3-dihydro-1-methyl-4(1H)-pyridinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges. As Senior Application Scientists, we provide not only solutions but also the underlying scientific principles to empower your research.

Section 1: Troubleshooting Low Reaction Yield

Low or inconsistent yield is one of the most frequent hurdles in organic synthesis. The issue can originate from various stages of the experimental workflow, from initial reagent quality to the final purification steps.

Q1: My reaction is resulting in a very low yield or failing completely. What are the primary factors I should investigate?

A systematic approach is crucial when diagnosing a low-yield reaction.[1] Start by evaluating the most fundamental parameters before moving to more complex variables.

Causality-Driven Checklist:

  • Reagent Purity and Stability: Impurities in starting materials can act as reaction inhibitors or lead to unwanted side pathways.[2] The dienes used in the common aza-Diels-Alder synthesis, such as Danishefsky's diene, can be sensitive to moisture and degrade upon storage.

    • Actionable Advice: Always use freshly opened or properly stored reagents. If in doubt, purify starting materials before use. For instance, distill liquid aldehydes and recrystallize solid imine precursors.

  • Reaction Temperature: Temperature control is critical. While heating can be necessary to overcome the activation energy, excessive heat may cause decomposition of reactants, intermediates, or the final product.[3]

    • Actionable Advice: Optimize the temperature in small increments (e.g., 5-10°C). If literature procedures suggest reflux, ensure your setup maintains a stable and appropriate temperature. For sensitive substrates, consider running the reaction at a lower temperature for a longer duration.[1]

  • Solvent Quality: The presence of water or other impurities in solvents can be detrimental, especially for moisture-sensitive reactions involving organometallics or certain catalysts.[4]

    • Actionable Advice: Use anhydrous solvents, especially for reactions involving Lewis acid catalysts or moisture-sensitive intermediates. Ensure solvents are of the appropriate grade for your synthesis.

Workflow for Troubleshooting Low Yield

The following diagram outlines a logical progression for diagnosing and resolving low-yield issues in your synthesis.

G start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents Verified check_reagents->reagents_ok purify_reagents Purify/Replace Starting Materials reagents_ok->purify_reagents Impure check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) reagents_ok->check_conditions  OK   purify_reagents->check_reagents conditions_ok Conditions Optimal check_conditions->conditions_ok optimize_conditions Systematically Vary Temp & Time conditions_ok->optimize_conditions Suboptimal check_catalyst Evaluate Catalyst Activity conditions_ok->check_catalyst  OK   optimize_conditions->check_conditions catalyst_ok Catalyst Active check_catalyst->catalyst_ok replace_catalyst Screen Catalysts / Increase Loading catalyst_ok->replace_catalyst Inactive check_workup Analyze Workup & Purification catalyst_ok->check_workup  OK   replace_catalyst->check_catalyst workup_ok Purification Efficient check_workup->workup_ok modify_workup Modify Extraction or Chromatography workup_ok->modify_workup Inefficient end Improved Yield workup_ok->end  OK   modify_workup->check_workup

Caption: A systematic workflow for troubleshooting low yields.

Q2: I suspect my catalyst is the problem. How can I confirm this and what are my options?

Catalyst inefficiency is a common culprit, especially in aza-Diels-Alder reactions used to form the dihydropyridinone core.[5] Lewis acid catalysts like Cu(OTf)₂ or In(OTf)₃ are often employed to activate the imine component.

Potential Causes and Solutions:

  • Catalyst Deactivation: Moisture can deactivate Lewis acid catalysts. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.[4]

  • Insufficient Loading: While catalytic amounts are required, the optimal loading can vary. If you suspect deactivation, a modest increase in catalyst loading might drive the reaction to completion.[4]

  • Inappropriate Catalyst: The choice of catalyst can significantly impact the yield.[1] If one Lewis acid is ineffective, screening others with different activities may be beneficial.

Catalyst TypeCommon ExamplesTypical Loading (mol%)Key Considerations
Lewis Acids Zn(OTf)₂, Cu(OTf)₂, In(OTf)₃5 - 20Highly sensitive to moisture. Essential for activating the imine towards nucleophilic attack by the diene.[6]
Brønsted Acids Pyridinium p-toluenesulfonate (PPTS)10 - 30Can be used in buffer systems to control pH and promote dehydration-condensation steps.[7]
Organocatalysts Imidazolinium salts10 - 20Can catalyze aza-Diels-Alder reactions under mild conditions.[5]

Section 2: Formation of Impurities and Side Products

The appearance of unexpected spots on a TLC plate indicates the formation of side products, complicating purification and reducing the yield of the desired compound.

Q3: My TLC shows multiple spots, and NMR of the crude product is complex. What are the likely side reactions?

Understanding the potential side reactions for your chosen synthetic route is key to minimizing them. For aza-Diels-Alder type syntheses of 2,3-dihydro-4-pyridinones, several side products are common.

Common Side Reactions:

  • Diene Polymerization: Dienes, particularly electron-rich ones like Danishefsky's diene, can polymerize under acidic conditions or at elevated temperatures.[3]

  • Imine Hydrolysis: The imine intermediate is susceptible to hydrolysis back to the corresponding aldehyde and amine, especially if water is present.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage before the final ring-closing step occurs, leading to linear adducts.[4]

Visualizing Potential Reaction Fates

The diagram below illustrates the desired reaction pathway versus common off-target reactions.

G reactants Diene + Imine branch reactants->branch desired_product [4+2] Cycloaddition (Desired Product) side_product1 Diene Polymerization side_product2 Imine Hydrolysis (Aldehyde + Amine) side_product3 Incomplete Cyclization (Linear Adduct) branch->desired_product Optimal Conditions (Anhydrous, Inert Atm.) branch->side_product1 Excess Acid/ High Temp branch->side_product2 Water Present branch->side_product3 Low Temp/ Short Time

Caption: Competing reaction pathways in pyridinone synthesis.

Minimization Strategies:

  • Control Stoichiometry: Use a slight excess of one reactant (often the more stable one) to drive the reaction to completion and consume the limiting reagent.[1]

  • Inert Atmosphere: Running the reaction under nitrogen or argon is crucial to prevent both moisture-driven hydrolysis and potential oxidation.[3]

  • Order of Addition: Adding the catalyst to the imine solution before introducing the diene can sometimes prevent premature diene decomposition.

Section 3: Purification and Isolation Challenges

The physicochemical properties of 4-pyridinone derivatives can make their purification non-trivial.

Q4: I'm having difficulty purifying my product. It streaks on the silica gel column, and I'm losing a lot of material.

This is a common issue stemming from the basicity of the nitrogen atom and the polarity of the pyridone ring system.[4][8]

Troubleshooting Purification:

  • Tailing on Silica Gel: The slightly acidic nature of standard silica gel interacts strongly with the basic nitrogen of the pyridinone, causing tailing and poor separation.[2]

    • Solution: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.

  • Poor Solubility: Some pyridone derivatives exhibit poor solubility in common chromatography solvents, making loading onto the column difficult.[9]

    • Solution: Pre-adsorb the crude material onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded directly onto the column.

  • Product Loss during Workup: Emulsion formation during aqueous workup can trap the product, leading to significant loss.[1]

    • Solution: To break emulsions, add brine (saturated NaCl solution) or pass the mixture through a pad of Celite.

Q5: My characterization data (NMR) is confusing. The peaks are broad, suggesting an impure sample, but my TLC is clean.

This may not be an issue of purity but rather a result of the inherent chemical properties of the 4-pyridinone system.

Potential Causes:

  • Tautomerism: 4-Pyridones can exist in equilibrium with their 4-hydroxypyridine tautomers.[10][11] In solution, especially in polar solvents like DMSO or methanol, the pyridone form typically predominates, but the presence of the tautomer can lead to peak broadening in NMR spectra due to chemical exchange.[11]

  • Restricted Rotation: Depending on the substituents, rotation around certain bonds may be slow on the NMR timescale, leading to broad peaks or multiple sets of signals for a single compound.

Actionable Advice:

  • Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help resolve this. If the issue is dynamic exchange (like tautomerism or restricted rotation), the peaks may sharpen or coalesce at higher or lower temperatures.

  • Solvent Choice: The tautomeric equilibrium is solvent-dependent.[10] Acquiring an NMR in a different solvent (e.g., chloroform-d vs. DMSO-d6) may shift the equilibrium and clarify the spectrum.

Section 4: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 2,3-Dihydro-1-methyl-4(1H)-pyridinone Derivative via Aza-Diels-Alder Reaction

This protocol describes a general method for the copper-catalyzed reaction between an N-methyl-substituted imine and Danishefsky's diene.

Materials:

  • Appropriate N-substituted imine (1.0 mmol, 1.0 equiv)

  • Danishefsky's diene (1.2 mmol, 1.2 equiv)

  • Copper(II) triflate (Cu(OTf)₂) (0.1 mmol, 0.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the imine (1.0 mmol) and the anhydrous solvent (10 mL).

  • Add the catalyst, Cu(OTf)₂ (0.1 mmol), to the solution and stir for 5 minutes at room temperature.

  • Add Danishefsky's diene (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude silyl enol ether intermediate is typically hydrolyzed without isolation. Dissolve the crude residue in a mixture of THF (10 mL) and 1M HCl (2 mL).

  • Stir at room temperature for 1-2 hours until TLC analysis shows complete conversion to the desired 2,3-dihydro-4-pyridinone.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product.[5]

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Pyridinone Synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Fused Pyridinone Compounds. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Pyridone Derivatives. BenchChem.
  • Gilli, G., Bertolasi, V., Ferretti, V., & Gilli, P. (2006). Cooperative 4-Pyridone H-Bonds with Extraordinary Stability. A DFT Molecular Orbital Study. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, W., et al. (2025). Improved Synthesis for the 4-Pyridone Intermediate of Baloxavir Marboxil: Elimination of Polar Aprotic Solvents and Optimization Through Design of Experiments (DoE). Organic Process Research & Development. Available at: [Link]

  • Monash University. (2025). Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)-Pyridones, 4(1H)-Quinolones, and 9(10H)-Acridones. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Available at: [Link]

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem.
  • ResearchGate. (2022). Optimization of reaction condition for synthesis of functionalized pyridine (4 a). Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 2,3-dihydro-4-pyridones. Available at: [Link]

  • Chinchilla, R., et al. (2011). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. Molecules. Available at: [Link]

  • ETH Zurich Research Collection. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination of Cyclopentenones. Available at: [Link]

  • Harris, W. R. (2014). Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. Journal of Heterocyclic Chemistry. Available at: [Link]

  • ResearchGate. (2019). Synthesis of Multifunctionalized 2,3-Dihydro-4-pyridones and 4-Pyridones via the Reaction of Carbamoylated Enaminones with Aldehydes. Available at: [Link]

  • Organic Syntheses. (1935). 1-methyl-2-pyridone. Available at: [Link]

  • Bai, L., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Low Yield in Pyridin-4-ol Synthesis. BenchChem.
  • de Fátima, A., et al. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Journal of the Brazilian Chemical Society. Available at: [Link]

  • R Discovery. (2020). Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. Available at: [Link]

  • Comins, D. L., & Dehghani, A. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Can 4-pyridones be synthesised analogously to 2-pyridones?. Available at: [Link]

  • Bradlow, H. L., & Vanderwerf, C. A. (1948). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

Optimization

Preventing degradation of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- during long-term storage

Welcome to the technical support center for 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for maintaining the stability and integrity of this compound during long-term storage. By understanding the potential degradation pathways and implementing proper storage protocols, you can ensure the reliability and reproducibility of your experimental results.

Introduction: The Challenge of Stability

4(1H)-Pyridinone, 2,3-dihydro-1-methyl- is a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery.[1][2] Like many dihydropyridine derivatives, this molecule is susceptible to degradation, which can compromise its purity and biological activity. The primary degradation pathway for dihydropyridines is oxidative aromatization to the corresponding pyridine derivative, a process that can be accelerated by light.[3] This guide will provide a comprehensive overview of the potential degradation mechanisms and practical steps to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-?

A1: The main factors contributing to the degradation of this compound are:

  • Light: Dihydropyridine derivatives are known to be photolabile.[3] Exposure to UV or even ambient light can trigger oxidative degradation.

  • Oxygen: The presence of oxygen can lead to the oxidation of the dihydropyridine ring.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • pH: Extreme pH conditions (highly acidic or basic) can potentially lead to hydrolysis of the lactam functionality, although dihydropyridine oxidation is often the more significant concern.

Q2: What are the visible signs of degradation?

A2: While not always apparent, visual signs of degradation can include:

  • A change in color of the solid material or solution.

  • The appearance of new, unidentified peaks in your analytical chromatograms (e.g., HPLC, LC-MS).

  • A decrease in the peak area of the parent compound in your chromatograms over time.

  • Changes in solubility.

Q3: How can I monitor the purity of my stored 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-?

A3: The most reliable method for monitoring purity is High-Performance Liquid Chromatography (HPLC) with a UV detector. A well-developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of purity. It is advisable to establish a baseline chromatogram of a fresh batch of the compound and compare it with chromatograms of stored samples at regular intervals.

Q4: What is the expected major degradation product?

A4: Based on the known chemistry of dihydropyridines, the most likely major degradation product is the corresponding aromatized pyridine derivative, 1-methyl-2,3-dihydro-4-pyridone.[3] This occurs through the oxidation of the dihydropyridine ring.

Troubleshooting Guide

This section provides a step-by-step guide to troubleshooting potential degradation issues with your stored 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-.

Initial Assessment
  • Visual Inspection:

    • Question: Has the appearance of the solid compound or its solution changed over time (e.g., color change)?

    • Action: If a color change is observed, this could be an initial indicator of degradation. Proceed to analytical testing.

  • Review Storage Conditions:

    • Question: Have the recommended storage conditions (see Table 1) been consistently maintained?

    • Action: Any deviation from the recommended storage conditions increases the risk of degradation. If deviations have occurred, analytical testing is highly recommended.

Analytical Troubleshooting

If you suspect degradation based on your experimental results or initial assessment, follow this workflow:

Caption: Troubleshooting workflow for suspected degradation.

Interpreting HPLC Results
  • Decreased Main Peak Area: A significant decrease in the area of the peak corresponding to 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- indicates a loss of the parent compound.

  • Appearance of New Peaks: The presence of new peaks, especially those with a shorter retention time (often indicating more polar compounds), suggests the formation of degradation products.

  • Mass Spectrometry (MS) Confirmation: If your HPLC is coupled to a mass spectrometer, you can obtain mass-to-charge ratio (m/z) data for the new peaks. The expected major degradation product (the aromatized pyridine) would have a molecular weight that is 2 Da less than the parent compound.

Recommended Long-Term Storage Conditions

To minimize degradation and ensure the long-term stability of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical reactions, including degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, thereby preventing oxidative degradation.
Light Amber vial or protected from lightPrevents photo-induced degradation, a known pathway for dihydropyridines.[3][4]
Container Tightly sealed, inert glass vialPrevents moisture ingress and interaction with reactive surfaces.
Form SolidStoring the compound as a dry solid is generally more stable than in solution.

Experimental Protocols

Protocol 1: Preparation for Long-Term Storage
  • Aliquot: If you have a large batch of the compound, it is best to aliquot it into smaller, single-use vials. This avoids repeated freeze-thaw cycles and exposure of the entire batch to the atmosphere each time a sample is needed.

  • Inert Atmosphere: Place the aliquots in a desiccator or glove box under an inert atmosphere of argon or nitrogen.

  • Purge and Seal: Backfill each vial with the inert gas before sealing it tightly.

  • Light Protection: Place the sealed vials in a light-blocking container or wrap them in aluminum foil.

  • Storage: Store the protected vials at -20°C or below.

Protocol 2: Purity Assessment by HPLC

This is a general guideline. The specific column, mobile phase, and gradient may need to be optimized for your system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has maximum absorbance (determine this by running a UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

Potential Degradation Pathway

The most probable degradation pathway for 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- is oxidation to its corresponding pyridine derivative.

G 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- 1-Methyl-2,3-dihydro-4-pyridone 1-Methyl-2,3-dihydro-4-pyridone 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-->1-Methyl-2,3-dihydro-4-pyridone Oxidation (Light, O2)

Caption: Likely oxidative degradation pathway.

References

  • Taming photo-induced oxidation degradation of dihydropyridine drugs through cocrystallization. Chemical Communications (RSC Publishing). Available at: [Link]

  • 1,4-Dihydropyridine oxidative degradation to pyridine derivative under the influence of light-amlodipine... ResearchGate. Available at: [Link]

  • Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • [H2O2 oxidation of 1,4-dihydropyridines over Mg2+ ion exchanged clinoptilolite and solventless solid state acid decomposition of ester to 3,5-pyridinedicarboxylic acid]. PubMed. Available at: [Link]

  • (PDF) Photocatalytic degradation of N-methyl-2-pyrrolidone in aqueous solutions using light sources of UVA, UVC and UVLED. ResearchGate. Available at: [Link]

  • Prolonged maintenance of 2,3-DPG in liquid blood storage: use of an internal CO2 trap to stabilize pH. PubMed. Available at: [Link]

  • 4(1H)-Pyridinone,5-ethyl-2,3-dihydro-1-methyl-(9CI). NextSDS. Available at: [Link]

  • N-METHYL-2-PYRROLIDONE. IRIS. Available at: [Link]

  • Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. Available at: [Link]

  • Phototoxicity and photogenotoxicity of nine pyridone derivatives. PubMed. Available at: [Link]

  • Oxidative degradation in pharmaceuticals: Mechanism and stabilization of a spray-dried amorphous drug - A case study. PubMed. Available at: [Link]

  • IPCS UNEP//ILO//WHO 国際化学物質簡潔評価文書 Concise International Chemical Assessment Document No.35 世界保健. National Institute of Health Sciences. Available at: [Link]

  • Maintenance of 2,3-DPG and ATP levels in blood stored for 30 days at a constant pH obtained by variation of CO2. PubMed. Available at: [Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. Available at: [Link]

  • Synthesis and Unusual Stability of Pyridine and N-Methyl Pyridinium 1,3-Dioxolanes. ResearchGate. Available at: [Link]

  • 4-Hydroxy-6-methyl-3-nitroso-1-phenethyl-2(1H)-pyridinone. MDPI. Available at: [Link]

  • The potential use of dihydroxyacetone for improved 2,3-DPG maintenance in red blood cell storage. PubMed. Available at: [Link]

  • 4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- (9CI). NextSDS. Available at: [Link]

  • 4(1H)-Pyrimidinone, 2,3-dihydro-5-methyl-2-thioxo-. NIST WebBook. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • 4-Pyridinone,3-OH-2-Me. PubChem. Available at: [Link]

  • Syntheses of 2,3-dihydropyridin-4(1H)-ones[5][6][7]. ResearchGate. Available at: [Link]

  • Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PMC. Available at: [Link]

  • Biodegradation of pyridine under UV irradiation. ResearchGate. Available at: [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. Available at: [Link]

  • Thermal stabilization of N-methyl-2-pyrrolidone. Google Patents.
  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. OSTI.GOV. Available at: [Link]

  • Synthesis of 2,3-dihydro-4H-pyran-4-ones. Organic Chemistry Portal. Available at: [Link]

  • STABILITY OF SOLUTIONS OF 2,3-DIPHENYLCYCLOPROPENONE IN VARIOUS SOLVENTS. A NOVEL FORMULA с. Available at: [Link]

  • 2,3-Dihydro-1,2-Diphenyl-substituted 4H-Pyridinone derivatives as new anti Flaviviridae inhibitors. PubMed. Available at: [Link]

  • Prolonged maintenance of 2,3-diphosphoglycerate acid and adenosine triphosphate in red blood cells during storage. PubMed. Available at: [Link]

  • 2,3-Dihydroquinolin-4-one synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Best solvent purification techniques for synthesized 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-

Welcome to the technical support center for the purification of synthesized 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of synthesized 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for common challenges encountered during the purification of this polar, heterocyclic compound. The protocols and advice provided herein are based on established chemical principles and data from structurally related pyridinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-?
  • Physical State: Likely a solid at room temperature, though it could be a high-boiling point oil if impurities are present.[1]

  • Polarity: This is a polar molecule due to the presence of the amide carbonyl group and the nitrogen atom within the ring. This polarity will dominate its solubility and chromatographic behavior.[2]

  • Solubility: Expected to be soluble in polar protic solvents like water, ethanol, and methanol, and polar aprotic solvents like DMSO and DMF.[3][4] Its solubility in less polar solvents like ethyl acetate, dichloromethane, and ethers is likely to be moderate to low, and it will be sparingly soluble in nonpolar solvents like hexanes or toluene.[5]

  • Tautomerism: Like other 4-pyridones, it can exist in tautomeric equilibrium with its aromatic enol form, 4-hydroxy-1-methyl-2,3-dihydropyridinium. The keto form is generally favored in solution.[6]

Q2: What are the most common impurities I should expect from the synthesis of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-?

The impurity profile will depend on the synthetic route. Common synthetic strategies for pyridinones often involve condensation reactions.[7][8] Potential impurities could include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Reaction Intermediates: Incomplete cyclization or other side reactions can lead to various intermediates.

  • Byproducts: Products from side reactions, such as polymers or products from over-alkylation.

  • Reagents and Catalysts: Any acids, bases, or metal catalysts used in the synthesis.

  • Solvents: Residual solvents from the reaction or initial work-up.

Q3: Which purification technique is generally the most effective for this compound?

The choice of purification technique will depend on the nature and quantity of the impurities, as well as the scale of your synthesis.

  • Recrystallization: This is often the most effective and scalable method for purifying solid compounds to a high degree of purity, provided a suitable solvent can be found.[5]

  • Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities. For a polar compound like this, normal-phase chromatography on silica gel is a standard approach.[9] Reversed-phase chromatography may also be an option for highly polar impurities.[10]

  • Distillation: If the compound is a liquid or a low-melting solid, vacuum distillation could be effective for separating it from non-volatile impurities.[11]

Troubleshooting Guides

Guide 1: Recrystallization Challenges

Issue: My compound oils out instead of crystallizing.

Causality: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This often happens if the solution is supersaturated at a temperature above the compound's melting point in the solvent, or if significant impurities are present that disrupt crystal lattice formation.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature very slowly, and then gradually cool it further in an ice bath. Slow cooling encourages the formation of well-ordered crystals.[5]

  • Add More Solvent: The concentration of the compound might be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it again slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.

  • Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: If the above steps fail, the solvent is likely not suitable. Experiment with different solvents or a co-solvent system. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5]

Solvent Selection for Recrystallization

The ideal solvent for recrystallization will have a steep solubility curve for the target compound. Based on the expected polarity, here is a suggested screening table.

SolventPolarityBoiling Point (°C)Expected Solubility Profile
Water High100Potentially a good solvent if solubility is low at room temperature.
Ethanol/Methanol High78 / 65May have high solubility even at room temperature, potentially leading to low recovery.[5]
Ethyl Acetate Medium77Often a good choice for moderately polar compounds.[5]
Acetone Medium56Similar to ethyl acetate, but lower boiling point.
Dichloromethane Low-Medium40May be too low boiling for effective recrystallization.
Toluene Low111Likely to have low solubility even when hot.[5]
Hexanes/Heptane Very Low~69Likely insoluble; could be used as an anti-solvent.

Pro-Tip: A mixed solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be very effective. Dissolve the compound in a minimal amount of the "good" hot solvent and then slowly add the "poor" solvent (anti-solvent) until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Step-by-Step Recrystallization Protocol (Example with Ethyl Acetate)
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of ethyl acetate and heat the mixture gently with stirring.

  • Achieve Saturation: Continue adding small portions of hot ethyl acetate until the solid just dissolves. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[5]

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Guide 2: Column Chromatography Issues

Issue: My compound is streaking or not moving from the baseline on a silica gel column.

Causality: This compound is quite polar. Strong interactions with the acidic silica gel stationary phase can lead to poor elution, resulting in streaking or irreversible adsorption.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: The eluent is not polar enough to effectively compete with the silica gel for binding to your compound. Gradually increase the proportion of the polar solvent in your mobile phase. For example, if you are using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. If you are already at 100% ethyl acetate, consider switching to a more polar system like dichloromethane/methanol.[9]

  • Add a Modifier:

    • For Basic Compounds: The nitrogen in the pyridinone ring can interact strongly with the acidic silanol groups on the silica surface. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can neutralize these acidic sites and improve peak shape.

    • For Acidic Impurities: Conversely, if acidic impurities are the issue, a small amount of acetic acid or formic acid can be added.

  • Use a Different Stationary Phase:

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for basic compounds.[12]

    • Reversed-Phase (C18): If normal-phase chromatography is proving difficult, reversed-phase chromatography is an excellent alternative for polar compounds.[10] The stationary phase is nonpolar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. The compound is eluted by increasing the proportion of the organic solvent.

Recommended Solvent Systems for Normal-Phase Chromatography
Solvent SystemPolarityComments
Hexanes / Ethyl Acetate Low to MediumA good starting point. You will likely need a high percentage of ethyl acetate.
Dichloromethane / Methanol Medium to HighA stronger eluent system for very polar compounds. Start with a low percentage of methanol (1-5%) and increase as needed.[9]
Chloroform / Methanol Medium to HighSimilar to DCM/Methanol, can be effective.
Workflow for Developing a Chromatography Method

chromatography_workflow cluster_TLC TLC Analysis cluster_Column Column Chromatography tlc_start Spot crude material on TLC plate dev_solvent Develop in various solvent systems (e.g., Hex/EtOAc, DCM/MeOH) tlc_start->dev_solvent visualize Visualize under UV light and/or with a stain dev_solvent->visualize rf_check Is Rf between 0.2 and 0.4? visualize->rf_check rf_check->dev_solvent No, adjust polarity pack_column Pack column with silica gel in the chosen eluent rf_check->pack_column Yes load_sample Load sample (dry or in minimal solvent) pack_column->load_sample elute Elute with the chosen solvent system load_sample->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze

Caption: Workflow for developing a column chromatography method.

Guide 3: Persistent Solvent Impurities in Final Product

Issue: My NMR spectrum shows residual solvents (e.g., DMSO, DMF) after purification.

Causality: High-boiling point polar aprotic solvents like DMSO and DMF are notoriously difficult to remove due to their low vapor pressure.

Troubleshooting Steps:

  • High-Vacuum Drying: Dry the sample under a high vacuum (e.g., using a Schlenk line or a high-vacuum pump) for an extended period. Gentle heating can also help, but be cautious not to melt or decompose your compound.

  • Lyophilization (Freeze-Drying): If your compound is soluble in water or another solvent with a relatively high freezing point (like tert-butanol) and is not volatile, lyophilization can be a very effective method for removing residual solvents.

  • Solvent Trituration/Washing: If the compound is a solid, washing it with a solvent in which it is insoluble but the impurity is soluble can be effective. For example, washing with cold diethyl ether or ethyl acetate might remove residual nonpolar impurities.

  • Azeotropic Removal: For some solvents, adding a lower-boiling point solvent that forms an azeotrope with the impurity and then removing the mixture under reduced pressure can be effective. For example, adding toluene and evaporating it can sometimes help remove water.

References

  • Valeja, S. G., et al. (n.d.). Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. PMC. Available at: [Link]

  • PubChem. (n.d.). 4-Pyridinone,3-OH-2-Me. Available at: [Link]

  • Kiontke, A., et al. (2012). Effect of Polar Protic and Polar Aprotic Solvents on Negative-Ion Electrospray Ionization and Chromatographic Separation of Small Acidic Molecules. Analytical Chemistry. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • Reddit. (2022). Chromatography to separate polar molecules? r/OrganicChemistry. Available at: [Link]

  • MDPI. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Available at: [Link]

  • NextSDS. (n.d.). 4(1H)-Pyridinone,5-ethyl-2,3-dihydro-1-methyl-(9CI). Available at: [Link]

  • NIST. (n.d.). 4(1H)-Pyrimidinone, 2,3-dihydro-5-methyl-2-thioxo-. NIST WebBook. Available at: [Link]

  • PubChem. (n.d.). 2(1H)-Pyridinone, 3,4-dihydro-. Available at: [Link]

  • PMC - NIH. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN103936646A - Recovery method of N-methylpyrrolidone.
  • Springer. (2006). A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). Available at: [Link]

  • European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - EP 1720833 B1. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2(1H)-Pyridinone, 5-methyl- (CAS 1003-68-5). Available at: [Link]

  • Google Patents. (2012). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • ACS Publications. (2000). Solid-Phase Synthesis of 1,2,3,4-Tetrahydro-2-pyridones via Aza-Annulation of Enamines. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-methyl-2-pyridone. Available at: [Link]

  • ACS Publications. (2002). Selective Preparation of Pyridines, Pyridones, and Iminopyridines from Two Different Alkynes via Azazirconacycles. Available at: [Link]

  • Wikipedia. (n.d.). 4-Pyridone. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. Available at: [Link]

  • MDPI. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available at: [Link]

  • Scholars Research Library. (n.d.). An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reactions with 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-

Welcome to the technical support center for 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve low conversion rates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve low conversion rates in reactions involving this versatile heterocyclic building block. We will explore common experimental hurdles and provide scientifically grounded solutions to enhance your reaction yields and ensure the reproducibility of your results.

Understanding the Chemistry: The Foundation of Troubleshooting

4(1H)-Pyridinone, 2,3-dihydro-1-methyl- and its derivatives are important scaffolds in medicinal chemistry due to their wide range of biological activities.[1][2] Their synthesis often involves cyclization reactions, such as the aza-Diels-Alder reaction, where factors like catalyst choice, solvent polarity, and reagent stability are paramount to achieving high conversion rates.[3][4][5] Low yields can often be traced back to suboptimal reaction conditions, reagent degradation, or competing side reactions.[6][7] This guide will walk you through a logical troubleshooting process to identify and address these issues.

Troubleshooting Guide: A-to-Z on Low Conversion Rates

This section is structured in a question-and-answer format to directly address the challenges you may be facing in the lab.

Question 1: My reaction has a low yield of the desired 2,3-dihydro-4(1H)-pyridinone product. Where do I start troubleshooting?

Answer: A low yield can stem from several factors. A systematic approach is crucial for pinpointing the root cause. We recommend a stepwise investigation, as outlined in the workflow below.

Troubleshooting Workflow for Low Conversion Rates

Caption: A systematic workflow for troubleshooting low conversion rates.

Step 1: Reagent Quality Check

  • Purity of Starting Materials: Impurities in your starting materials can act as catalyst poisons or participate in side reactions.[6] Verify the purity of your 4(1H)-Pyridinone precursor, diene, and any other reactants using techniques like NMR or GC-MS.

  • Solvent Purity and Dryness: Many reactions for synthesizing dihydropyridinones are sensitive to moisture.[6] Ensure you are using anhydrous solvents, especially in reactions employing moisture-sensitive catalysts like Lewis acids (e.g., boron trifluoride).[4]

  • Catalyst Activity: If you are using a catalyst, its activity is critical. For instance, in aza-Diels-Alder reactions, the efficiency of the Lewis acid catalyst can significantly impact the yield.[3][4] Consider using a fresh batch of catalyst or titrating it to determine its activity.

Step 2: Reaction Condition Optimization

  • Temperature Control: Reaction temperature can be a double-edged sword. While higher temperatures can increase the reaction rate, they can also promote side reactions or decomposition of the product.[7] It is crucial to maintain strict temperature control.

  • Reaction Time: Monitor your reaction progress using TLC or LC-MS to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times might lead to product degradation.

  • Solvent Polarity: The choice of solvent can influence the reaction rate and selectivity. Polar solvents may be preferred for N-alkylation reactions, while nonpolar solvents might favor O-alkylation in related systems.[8] The solubility of your reagents in the chosen solvent is also a key consideration.

  • Catalyst Loading: The amount of catalyst used can be critical. Too little may result in a sluggish reaction, while too much can lead to unwanted side reactions. Perform a catalyst loading study to find the optimal concentration.

Step 3: Work-up and Purification

  • Extraction Efficiency: Ensure that your product is being efficiently extracted from the reaction mixture during the work-up. Check the pH of the aqueous layer to ensure your product is not being lost due to its solubility.

  • Chromatography Issues: The 2,3-dihydro-4(1H)-pyridinone core can exhibit some polarity. Improper choice of the stationary or mobile phase during column chromatography can lead to poor separation and loss of product.

Question 2: I am observing multiple spots on my TLC plate, and the desired product is a minor component. What are the likely side reactions?

Answer: The formation of multiple byproducts is a common issue. The nature of these byproducts depends on the specific reaction you are performing. For instance, in an aza-Diels-Alder synthesis of 2,3-dihydro-4(1H)-pyridinones, potential side reactions include:

  • Dimerization of the diene: Danishefsky's diene and similar dienes can dimerize, especially at elevated temperatures.

  • Decomposition of the imine: The imine dienophile can be unstable and may hydrolyze back to the corresponding aldehyde and amine if moisture is present.[4]

  • Formation of regioisomers: Depending on the substituents on the diene and dienophile, the formation of different regioisomers is possible.

  • Oxidation: The 2,3-dihydro-4-pyridone product can be oxidized to the corresponding 4-pyridone, especially if exposed to air for extended periods during work-up and purification.[5]

To mitigate these side reactions:

  • Control the temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Use freshly prepared reagents: Prepare the imine in situ or use it immediately after synthesis to minimize decomposition.[4]

  • Maintain an inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reactions with atmospheric moisture.

Potential Side Reactions in Aza-Diels-Alder Synthesis

Caption: Common side reactions in the synthesis of 2,3-dihydro-4-pyridinones.

Question 3: My NMR spectrum shows broad peaks for the final product. Is this an indication of impurity?

Answer: While broad peaks can indicate the presence of impurities, in the case of pyridinone derivatives, it can also be due to tautomerism.[9] 4-Hydroxypyridines can exist in equilibrium with their 4-pyridone tautomers. This equilibrium can be solvent-dependent and can lead to peak broadening in NMR spectra due to chemical exchange.[9][10]

To confirm if tautomerism is the cause:

  • Vary the solvent: Acquire NMR spectra in different solvents (e.g., CDCl3, DMSO-d6) to see if the peak shapes change.

  • Vary the temperature: Temperature can also affect the rate of tautomeric interconversion. Acquiring spectra at different temperatures might resolve the broad peaks into sharper signals for the individual tautomers.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-? A1: Generally, 2,3-dihydro-4(1H)-pyridinones are stable compounds.[11] However, they can be susceptible to oxidation to the corresponding 4-pyridone, especially under harsh conditions or prolonged exposure to air.[5] It is recommended to store the compound under an inert atmosphere and at a low temperature. The stability can also be influenced by the presence of certain functional groups on the molecule.[12]

Q2: What are the recommended analytical methods for monitoring the reaction progress and characterizing the final product? A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more accurate monitoring of the formation of the product and detection of byproducts.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives and for assessing the purity of starting materials.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product.[15]

Q3: Are there alternative synthetic routes if I cannot improve the yield of my current reaction? A3: Yes, several synthetic strategies exist for the preparation of pyridinone derivatives.[2][16] If you are consistently obtaining low yields with a particular method, it may be beneficial to explore alternative routes. These can include multicomponent reactions, intramolecular cyclization of ester-tethered enaminones, or syntheses starting from different precursors like pyranones.[1][5][17]

Quantitative Data Summary

ParameterRecommended Range/ConditionRationalePotential Impact of Deviation
Reaction Temperature Varies by reaction; often 0 °C to refluxBalances reaction rate and side reactions.Too high: byproduct formation, decomposition. Too low: slow or no reaction.
Solvent Anhydrous, appropriate polaritySolubilizes reactants, can influence reaction mechanism.Presence of water can quench catalysts/reagents. Incorrect polarity can slow the reaction or alter selectivity.
Catalyst Loading Typically 1-20 mol%Optimizes reaction rate vs. cost and potential side reactions.Too low: incomplete reaction. Too high: may lead to byproducts.
Reaction Time Monitored by TLC/LC-MSEnsures complete conversion without product degradation.Too short: low conversion. Too long: potential for decomposition or side reactions.

Experimental Protocols

Protocol 1: General Procedure for Aza-Diels-Alder Synthesis of 1-methyl-2-aryl-2,3-dihydro-4(1H)-pyridinones [4]

  • Imine Formation: To a solution of the desired aromatic aldehyde (1.0 eq) in an anhydrous solvent (e.g., dichloromethane), add N-methylamine (1.1 eq) and 4Å molecular sieves. Stir the mixture at room temperature for 2-4 hours.

  • Cycloaddition: In a separate flask under an inert atmosphere, dissolve Danishefsky's diene (1.2 eq) in the same anhydrous solvent. Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add a Lewis acid catalyst (e.g., BF₃·OEt₂, 10-20 mol%) to the diene solution.

  • Slowly add the filtered imine solution from step 1 to the diene/catalyst mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • NextSDS. (n.d.). 4(1H)-Pyridinone,5-ethyl-2,3-dihydro-1-methyl-(9CI).
  • de Oliveira, C. M., et al. (2011). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 16(4), 3348-3360. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. Retrieved from [Link]

  • PubChem. (n.d.). 4-Pyridinone,3-OH-2-Me. Retrieved from [Link]

  • Chemsrc. (2025). 4(1H)-Pyridinone. Retrieved from [Link]

  • Predecki, D., et al. (2023). Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-Dihydro-4(1H)-pyridinones. Journal of the Pennsylvania Academy of Science, 97(1), 1-10. Retrieved from [Link]

  • Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847321. Retrieved from [Link]

  • Jerič, M., & Požgan, F. (2020). Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. The Journal of Organic Chemistry, 85(22), 14643-14654. Retrieved from [Link]

  • Vazquez, M. A., et al. (2011). Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. Molecules, 16(4), 3335-3347. Retrieved from [Link]

  • NIST. (n.d.). 1-Methyl-4(1H)-pyridinone. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]

  • Quora. (2013). In organic chemistry, why is my percent yield so low?. Retrieved from [Link]

  • Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2(1H)-Pyridinone, 1-methyl- (CAS 694-85-9). Retrieved from [Link]

  • Reddit. (2025). Same reaction as the one in the paper and i get less yield. Why?. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. Retrieved from [Link]

  • NCBI Bookshelf. (1997). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

  • Ciufolini, M. A., & Chan, B. K. (2007). Methodology for the synthesis of pyridines and pyridones: Development and applications. Heterocycles, 74, 101-124. Retrieved from [Link]

  • Frison, S., et al. (2022). and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. International Journal of Legal Medicine, 136(4), 1089-1101. Retrieved from [Link]

  • ResearchGate. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. Retrieved from [Link]

  • EPA. (n.d.). ILV - Pyrifluquinazon Degradates in Water - MRID 49928711. Retrieved from [Link]

  • NIST. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Retrieved from [Link]

  • ResearchGate. (2020). Development of ultra HPLC analytical method for pymetrozine residues in rice. Retrieved from [Link]

  • MDPI. (2020). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for analyzing the purity of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-. As a represe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for analyzing the purity of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-. As a representative small molecule, the principles and protocols detailed herein are broadly applicable across pharmaceutical development. We will explore the rationale behind choosing HPLC over other analytical techniques and delve into the rigorous validation process mandated by global regulatory bodies, ensuring the method is fit for its intended purpose: to accurately and reliably quantify the purity of the active pharmaceutical ingredient (API).

The Analytical Imperative: Why Method Selection Matters

Ensuring the purity of a drug substance is a cornerstone of pharmaceutical quality control. Impurities can arise from the manufacturing process, degradation over time, or interactions with packaging, and may impact the safety and efficacy of the final drug product.[1][2] Therefore, a robust, validated analytical method is essential.

While several techniques exist for purity analysis, HPLC is frequently the gold standard for non-volatile or thermally unstable compounds like many pyridinone derivatives.[3] Let's compare it with other common alternatives:

Technique Principle Advantages for 4(1H)-Pyridinone Analysis Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and versatility for a wide range of polar and non-polar compounds.[3] Well-established regulatory acceptance.Can be time-consuming; requires significant solvent usage.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for analyzing volatile impurities like residual solvents.[3]Not suitable for non-volatile or thermally labile compounds like the target pyridinone API.
Ultra-Performance Liquid Chromatography (UPLC) A form of HPLC using smaller particle size columns (<2 µm) and higher pressures.Faster analysis times, better resolution, and lower solvent consumption compared to HPLC.[1]Higher instrument cost and maintenance; more susceptible to clogging from complex sample matrices.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an applied electric field.High efficiency and resolution, very low sample and reagent consumption.[3]Can have lower sensitivity and reproducibility compared to HPLC for some applications; less robust for routine QC.
Spectrophotometry (UV-Vis) Measures the absorption of light by a substance.Simple, fast, and cost-effective for quantitative analysis of a pure substance in a simple matrix.[4]Lacks the specificity to separate and quantify the API in the presence of impurities or degradation products.[4]

For the comprehensive purity profiling of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, a stability-indicating HPLC method is the most appropriate choice. It provides the necessary specificity to separate the main compound from potential process-related impurities and degradation products that might arise under stress conditions.

The Anatomy of a Validated HPLC Method

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[5][6] The validation process is guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by major regulatory agencies like the FDA and EMA.[5][7][8]

Below is a workflow outlining the key stages of method validation.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (System Suitability) Dev->Opt Refinement Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure Report->SOP

Caption: HPLC Method Validation Workflow.

Proposed Chromatographic Conditions
  • Instrument: HPLC system with UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (A robust, versatile column for moderately polar compounds).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm (Hypothetical λmax for the pyridinone chromophore)

  • Injection Volume: 10 µL

Core Validation Parameters: Protocols and Acceptance Criteria

The following sections detail the experimental protocols for each key validation characteristic as defined by ICH Q2(R2).[6][8]

Specificity (Stability-Indicating Nature)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] For a purity assay, this is arguably the most critical parameter. We must prove that the method can separate the main peak from any potential degradation products. This is achieved through forced degradation studies.[10][11]

Experimental Protocol (Forced Degradation): The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products are formed without destroying the molecule entirely.[12]

  • Acid Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the API and add 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before injection.[12]

  • Oxidative Degradation: Dissolve the API and add 3% hydrogen peroxide (H₂O₂). Store at room temperature for a specified time.[12]

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) in an oven.

  • Photolytic Degradation: Expose the API (in solid and solution form) to a light source providing combined visible and UV light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.[12]

  • Analysis: Analyze an untreated control sample and all stressed samples by HPLC with a PDA detector.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main API peak and all peaks generated during the stress studies.

  • Peak purity analysis (using PDA detector data) of the API peak in the stressed samples should pass, indicating no co-eluting peaks.

Linearity and Range

Causality: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[9] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a stock solution of the 4(1H)-Pyridinone reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For a purity method, this range should typically cover 50% to 150% of the target analytical concentration. For impurity quantification, the range would be much lower, from the reporting threshold to ~120% of the impurity specification limit.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Data Presentation:

Concentration (µg/mL)Mean Peak Area
50451000
75674500
100902000
1251123500
1501351000

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should confirm a linear relationship.

Accuracy

Causality: Accuracy measures the closeness of agreement between the value which is accepted as a true value and the value found.[13] It is determined by applying the method to samples with a known concentration of the analyte and is often expressed as percent recovery.[14]

Experimental Protocol (Spiked Placebo):

  • Prepare a placebo mixture containing all formulation excipients without the API.

  • Spike the placebo with known amounts of the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze all nine samples and calculate the percent recovery for each.

Data Presentation:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.599.4%
100% (n=3)100.0100.3100.3%
120% (n=3)120.0119.299.3%
Mean Recovery 99.7%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for an assay of a drug substance.[14]

Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the API at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • This assesses the variability within the same laboratory.

Data Presentation:

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Number of Replicates 66
Mean Assay (%) 99.8%100.1%
Std. Deviation 0.450.51
% RSD 0.45%0.51%
Overall % RSD \multicolumn{2}{c}{0.48%}

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) should not be more than 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9] These are critical for impurity analysis, not for the assay of the main component.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1.

  • Confirm the LOQ by analyzing a minimum of six replicates at the proposed concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ≥ 3.

  • LOQ: S/N ≥ 10, with acceptable precision (%RSD ≤ 10%).

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[9] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5 °C)

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Mobile Phase Composition (e.g., ± 2% organic)

  • Analyze system suitability samples under each condition and evaluate the impact on parameters like peak retention time, resolution, and tailing factor.

Acceptance Criteria:

  • System suitability parameters (e.g., resolution between critical peaks > 2.0, tailing factor < 2.0) must be met under all varied conditions.

G cluster_Core Core Method Suitability cluster_Performance Performance Limits cluster_Reliability Method Reliability Specificity Specificity LOQ LOQ Specificity->LOQ Ensures no interference Linearity Linearity Range Range Linearity->Range Defines Robustness Robustness Linearity->Robustness Tested Under Varied Conditions Accuracy Accuracy Accuracy->Range Confirms Accuracy->Robustness Tested Under Varied Conditions Precision Precision Precision->Range Confirms Precision->LOQ Required for quantitation Precision->Robustness Tested Under Varied Conditions LOD LOD LOQ->LOD

Caption: Interrelationship of HPLC Validation Parameters.

Conclusion

The development and validation of an HPLC method for purity analysis is a systematic process rooted in scientific principles and regulatory expectations. By following the protocols outlined in this guide, researchers can establish a reliable, robust, and accurate method for 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-. The presented framework, emphasizing the causality behind each validation parameter, ensures that the resulting analytical method is not only compliant but also scientifically sound and fit for its intended purpose in a regulated environment. This self-validating system provides high confidence in the quality, safety, and efficacy of the drug substance throughout its lifecycle.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of All Research & Education. [Link]

  • Accuracy Parameter in Analytical Method Validation | ICH Q2(R1). YouTube. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Advances in Chromatographic Techniques for Drug Purity Determination. ManTech Publications. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. PubMed. [Link]

  • Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Pirfenidone-impurities. Pharmaffiliates. [Link]

  • 4(1H)-Pyridinone,5-ethyl-2,3-dihydro-1-methyl-(9CI). NextSDS. [Link]

  • 4-Pyridinone,3-OH-2-Me. PubChem. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • 1-[(4-methoxyphenyl)methyl]-2,3-dihydroimidazo[1,2-a]pyridin-4-ium. Veeprho. [Link]

  • APPLICATION NOTES - HPLC. MicroSolv. [Link]

  • 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. NIST WebBook. [Link]

  • Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. MDPI. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. National Institutes of Health. [Link]

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Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- and 1-methyl-4-piperidone

In the realm of medicinal chemistry and synthetic route design, the selection of a heterocyclic scaffold is a critical decision that dictates subsequent chemical transformations and ultimate molecular architecture. This...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of medicinal chemistry and synthetic route design, the selection of a heterocyclic scaffold is a critical decision that dictates subsequent chemical transformations and ultimate molecular architecture. This guide provides an in-depth, experimentally grounded comparison of two structurally analogous yet electronically distinct ketones: 1-methyl-4-piperidone, a classic saturated cyclic ketone, and 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, a vinylogous amide or "enaminone". Understanding their divergent reactivity is essential for professionals engaged in the synthesis of novel molecular entities.

Foundational Analysis: Structure and Electronics

The reactivity of any molecule is a direct consequence of its electronic structure. The differences between our two subject compounds, while subtle in appearance, are profound in their electronic implications.

  • 1-Methyl-4-piperidone presents a simple, saturated six-membered ring with a standard ketone functional group.[1][2] The carbonyl carbon is sp²-hybridized and, due to the electronegativity of the adjacent oxygen atom, possesses a significant partial positive charge, making it a prime target for nucleophilic attack. The neighboring α-carbons (C3 and C5) bear protons whose acidity is moderately enhanced by the electron-withdrawing nature of the carbonyl group.

  • 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- (henceforth referred to as the "enaminone") incorporates the carbonyl group into a conjugated π-system with the nitrogen atom's lone pair. This vinylogous amide system results in significant electron delocalization, which fundamentally alters the molecule's reactivity profile.[3][4][5]

Figure 1: Comparative Molecular Structures

G cluster_0 1-methyl-4-piperidone (Saturated Ketone) cluster_1 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- (Enaminone) a A classic aliphatic ketone with a localized C=O bond. b A conjugated system where the N lone pair delocalizes into the C=C and C=O bonds.

Caption: Fundamental structural classes of the two compared molecules.

The most critical consequence of this conjugation in the enaminone is the delocalization of the nitrogen's lone pair electrons across the N-C=C-C=O system. This is best represented by its resonance structures.

Figure 2: Resonance Delocalization in the Enaminone System

G A Standard Form O=C-C=C-N B Zwitterionic Form ⁻O-C=C-C=N⁺ A->B Resonance B->A caption This delocalization reduces the positive charge on the carbonyl carbon. G cluster_0 Reaction Setup A Flask A: 1-methyl-4-piperidone in Methanol, 0°C Reagent Add NaBH₄ (1.1 eq) to each A->Reagent B Flask B: Enaminone in Methanol, 0°C B->Reagent Monitor Monitor by TLC (e.g., every 15 min) Reagent->Monitor Analyze Quench & Analyze by GC-MS or NMR Monitor->Analyze

Caption: Workflow for assessing carbonyl reactivity via reduction.

Experimental Protocol: Comparative Hydride Reduction

  • Preparation: In two identical flasks (A and B), prepare solutions of 1-methyl-4-piperidone (1.0 mmol in Flask A) and 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- (1.0 mmol in Flask B), each dissolved in 10 mL of anhydrous methanol. Cool both flasks to 0°C in an ice bath.

  • Initiation: To each flask, add sodium borohydride (1.1 mmol, 42 mg) simultaneously. Start a timer for each reaction.

  • Monitoring: At T=0, 15, 30, 60, and 120 minutes, withdraw a small aliquot from each flask and spot on a silica gel TLC plate, eluting with a 10:1 Dichloromethane:Methanol mixture. Visualize using a potassium permanganate stain. The disappearance of the starting material spot indicates reaction progress.

  • Workup & Analysis: After 2 hours (or when TLC indicates full consumption for the piperidone), quench both reactions by adding 2 mL of acetone. Remove the solvent in vacuo. Partition the residue between ethyl acetate (20 mL) and saturated aqueous sodium bicarbonate (20 mL). Separate the organic layer, dry over Na₂SO₄, filter, and analyze by ¹H NMR or GC-MS to confirm product identity and determine conversion. The enaminone reaction can be left for 24 hours to assess its full, slow conversion.

The causality is clear: the high electron density at the enaminone's carbonyl oxygen and the reduced partial positive charge at its carbonyl carbon present a significantly lower driving force for hydride attack compared to the electron-deficient carbonyl of the piperidone.

α-Proton Acidity and Enolate/Enamine Chemistry

The acidity of protons alpha to a carbonyl group dictates the molecule's ability to form enolates, which are key nucleophilic intermediates in organic synthesis. [6]

  • 1-Methyl-4-piperidone: Possesses four equivalent α-protons at the C3 and C5 positions. These have a typical pKa of ~19-20 and are readily removed by bases like LDA or even alkoxides to form a well-defined enolate nucleophile. [6]* 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-: The situation here is more complex.

    • C5 Protons: These are vinylic protons on a C=C double bond and are not acidic.

    • C3 Protons: These protons are alpha to the carbonyl. While their acidity is enhanced, the resulting carbanion's stability and subsequent reactivity are influenced by the extended conjugated system.

    • C2 Protons: These protons are alpha to the nitrogen. Their acidity is generally lower than protons alpha to a ketone.

The primary difference is that deprotonation of 1-methyl-4-piperidone leads to a classic ketone enolate. In contrast, the enaminone system already possesses enamine-like character. Enamines are the nitrogen analogs of enols and are known to be nucleophilic at the α-carbon of the original enamine double bond (the C5 position in this case). [7][8][9]Therefore, the enaminone's primary mode of "enolate-like" reactivity is not through deprotonation but through direct electrophilic attack on the electron-rich C5 position.

Comparative Data: Reactivity with Electrophiles

CompoundReaction with Methyl Iodide (CH₃I)
1-methyl-4-piperidoneRequires a strong base (e.g., LDA) to form the enolate, then reacts at C3/C5.
4(1H)-Pyridinone, 2,3-dihydro-1-methyl-Can react directly with strong electrophiles at the C5 position, often under acidic catalysis. [10]Does not readily form a C3-anion.

Summary and Strategic Implications for Researchers

The choice between these two building blocks should be a strategic one, based on the desired synthetic outcome.

Reactivity Feature1-Methyl-4-piperidone4(1H)-Pyridinone, 2,3-dihydro-1-methyl-
Carbonyl Reactivity High: Readily undergoes nucleophilic addition.Low: Carbonyl is deactivated towards nucleophiles.
α-Proton Chemistry Classic Enolate Formation: Deprotonation at C3/C5 with base.Minimal C3 Deprotonation: Reactivity is dominated by the conjugated system.
Dominant Nucleophilic Site C3/C5 (via enolate)C5 (vinylogous nucleophilic attack)
Synthetic Utility A scaffold for building saturated piperidine rings via standard ketone chemistry. [1][11][12]A platform for accessing substituted dihydropyridinones and pyridones via electrophilic substitution at C5. [3][13][14]

If your synthetic strategy requires robust, predictable ketone chemistry such as Grignard additions, reductions, or enolate alkylations to build a saturated heterocyclic core, 1-methyl-4-piperidone is the superior choice. Its reactivity is well-documented and analogous to simpler acyclic ketones. [1][15] Conversely, if your goal is to functionalize the heterocyclic ring itself, particularly at the position corresponding to C5, while preserving the carbonyl for potential later-stage manipulation, 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- offers unique opportunities. Its deactivated carbonyl is a feature, not a bug, allowing for selective reactions on the π-system that would be incompatible with a more reactive ketone. [4][5]This scaffold is a gateway to substituted pyridone structures, a common motif in pharmaceuticals.

References

  • Wikipedia: 1-Methyl-4-piperidone. Provides general information and properties. [Link]

  • PubChem Compound Summary for CID 74049, 1-Methyl-4-piperidone. National Center for Biotechnology Information. [Link]

  • Fiveable: Nucleophilic Addition of Amines: Imine and Enamine Formation. Discusses the formation of enamines from secondary amines and ketones. [Link]

  • Chemistry LibreTexts: 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Details the mechanism of enamine formation. [Link]

  • Organic Chemistry Portal: Synthesis of 2,3-dihydro-4-pyridones. Provides examples of synthetic routes to the dihydropyridone scaffold. [Link]

  • NIST WebBook: 4-Piperidinone, 1-methyl-. National Institute of Standards and Technology. [Link]

  • Organic Chemistry (OpenStax Adaptation): 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. Penn State Pressbooks. [Link]

  • Chemistry LibreTexts: 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation (Wade). Provides another perspective on enamine formation. [Link]

  • Organic Chemistry (OpenStax): 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. [Link]

  • Houghten, R. A. et al. (2016). Proton Donor Acidity Controls Selectivity in Nonaromatic Nitrogen Heterocycle Synthesis. Science. [Link]

  • RSC Discovery: Synthesis of 2,3-dihydro-4-pyridones and 4-pyridones by the cyclization reaction of ester-tethered enaminones. [Link]

  • PubMed: Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. National Library of Medicine. [Link]

  • ACS Publications: Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. The Journal of Organic Chemistry. [Link]

  • ResearchGate: Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. [Link]

  • PubMed Central (PMC): Unusually high α-proton acidity of prolyl residues in cyclic peptides. Provides context on factors affecting alpha-proton acidity. [Link]

  • Reddit r/Mcat: Discussion on relative acidity of protons. A general discussion illustrating common points of confusion regarding proton acidity. [Link]

  • KPU Pressbooks: 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. Explains the principles of alpha-hydrogen acidity. [Link]

  • University of Calgary: Ch18: Acidity of alpha hydrogens. A resource on the acidity of protons adjacent to carbonyl groups. [Link]

  • PubMed: Synthesis of multifunctionalized 1,2,3,4-tetrahydropyridines, 2,3-dihydropyridin-4(1H)-ones, and pyridines... [Link]

  • ResearchGate: A comparison between 1-methylpiperidin-4-one and... Provides examples of reactions involving 1-methylpiperidin-4-one. [Link]

  • Chemical Review and Letters: Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • MDPI: Recent Syntheses of ... 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Provides context on the synthesis of related heterocyclic systems. [Link]

Sources

Validation

Mastering Intermediate Validation: A Comparative Guide to Mass Spectrometry of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- Derivatives

A Senior Application Scientist's Guide to Ensuring Synthetic Fidelity and Accelerating Drug Development In the intricate landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Ensuring Synthetic Fidelity and Accelerating Drug Development

In the intricate landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For novel heterocyclic compounds like 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, and its derivatives, ensuring the structural integrity of each intermediate is paramount. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the validation of these crucial molecules, offering field-proven insights and actionable protocols for researchers, chemists, and drug development professionals.

The Criticality of Intermediate Validation

The synthesis of complex molecules like 2,3-dihydro-4(1H)-pyridinones often proceeds through a multi-step pathway, such as the aza-Diels-Alder reaction between an imine and a diene.[1][2] Each step presents a potential for side reactions, incomplete conversions, or the formation of isomeric impurities. Failure to identify and characterize these deviations early can lead to significant downstream consequences, including compromised final product purity, altered pharmacological activity, and costly delays in the development pipeline.

Mass spectrometry stands as a uniquely powerful tool for this challenge due to its exceptional sensitivity and specificity, allowing for the precise determination of molecular weights and structural information from minute sample quantities.[3] This guide will dissect the optimal MS strategies to confirm the identity and purity of your synthetic intermediates, ensuring a robust and reliable synthetic process.

Comparing Ionization Techniques: ESI vs. APCI

The journey of an analyte from a liquid sample to a detectable ion is orchestrated by the ionization source. The choice of source is one of the most critical decisions in method development, as it is fundamentally dependent on the analyte's physicochemical properties. For pyridinone intermediates, the two most relevant techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions already in solution into the gas phase.[4][5] It is exceptionally well-suited for polar, thermally labile molecules that are pre-charged or can be easily protonated or deprotonated in solution. Pyridinone structures, with their inherent polarity and nitrogen atoms that readily accept a proton, are prime candidates for ESI analysis.

Atmospheric Pressure Chemical Ionization (APCI): APCI, in contrast, ionizes samples in the gas phase.[6] The sample is first vaporized in a high-temperature nebulizer before being ionized by a corona discharge.[7] This makes APCI ideal for less polar and more thermally stable compounds that are not easily ionized in solution.[8] While many pyridinone intermediates are polar enough for ESI, certain less-polar precursors or byproducts might yield a stronger signal with APCI.

The following decision-making workflow can guide the selection process:

G Start Start: Analyte Characterization IsPolar Is the intermediate sufficiently polar? Start->IsPolar IsLabile Is the intermediate thermally labile? IsPolar->IsLabile  Yes ConsiderESI Consider ESI if solvent-assisted ionization is possible IsPolar->ConsiderESI  No UseESI Primary Choice: Electrospray Ionization (ESI) IsLabile->UseESI  Yes UseAPCI Primary Choice: Atmos. Pressure Chem. Ionization (APCI) IsLabile->UseAPCI  No ConsiderAPCI Consider APCI as an alternative UseESI->ConsiderAPCI If signal is weak or matrix effects are high UseAPCI->ConsiderESI If in-source fragmentation occurs

Caption: Decision workflow for selecting an MS ionization source.

Performance Comparison: ESI vs. APCI
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale & Causality for Pyridinones
Analyte Polarity High to medium polarity required.Low to medium polarity.Pyridinone core is polar; ESI is generally the superior first choice. APCI is valuable for less-polar precursors.
Thermal Stability Ideal for thermally labile compounds.[5]Requires thermal stability for vaporization.[6]Synthetic intermediates can be unstable; ESI's gentle nature prevents degradation that might occur in APCI's heated nebulizer.
Ionization Mechanism Liquid-phase ionization (ions transferred from solution).[4]Gas-phase ionization (ion-molecule reactions).[7]ESI leverages the inherent ability of pyridinones to be protonated in an acidic mobile phase.
Matrix Effects More susceptible to ion suppression from salts, buffers.Generally less susceptible to matrix effects.[8]If analyzing crude reaction mixtures with high salt content, APCI may provide a more robust and reproducible signal.
Flow Rate Tolerates lower flow rates (nL/min to low mL/min).Compatible with higher HPLC flow rates (0.2-2.0 mL/min).[6]ESI is highly compatible with standard UHPLC/HPLC flow rates used for intermediate analysis.
Typical Ions [M+H]⁺, [M+Na]⁺, multiply charged ions.Primarily singly charged ions, e.g., [M+H]⁺.[9]Both produce the desired protonated molecular ion for pyridinones, simplifying spectral interpretation.

A Self-Validating LC-MS/MS Protocol for Intermediate Analysis

Trustworthy data comes from a robust, self-validating protocol. This experimental design incorporates the principles of specificity, linearity, and precision, ensuring that the results are accurate and reproducible.[3][10] The following is a detailed procedure for the analysis of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- and its potential synthetic intermediates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Validation Prep1 Aliquot from reaction mixture Prep2 Dilute with Mobile Phase A/B (50:50) Prep1->Prep2 Prep3 Vortex & Centrifuge Prep2->Prep3 Prep4 Transfer supernatant to autosampler vial Prep3->Prep4 LC LC Separation (C18 Column) Prep4->LC ESI Ionization (Positive ESI) LC->ESI MS1 MS1 Scan (Full Scan Survey) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Scan) CID->MS2 Data1 Confirm [M+H]⁺ in MS1 MS2->Data1 Data2 Match fragment ions in MS2 with predicted patterns Data1->Data2 Data3 Assess Peak Purity & Retention Time Data2->Data3

Caption: Experimental workflow for LC-MS/MS validation.

Step 1: Sample Preparation

The goal is to prepare a clean sample at an appropriate concentration for MS analysis, minimizing matrix effects and ensuring compatibility with the LC mobile phase.

  • Aliquot Sampling: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Dilution: Perform a serial dilution into a solvent compatible with the initial mobile phase conditions (e.g., 50:50 Water:Acetonitrile with 0.1% formic acid). A typical dilution factor is 1:1000, but this must be optimized to avoid detector saturation.

  • Clarification: Vortex the diluted sample for 30 seconds. Centrifuge at >10,000 x g for 5 minutes to pellet any particulates.

  • Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.

Step 2: Liquid Chromatography (LC) Conditions

The LC system separates the components of the mixture prior to MS detection, which is crucial for differentiating isomers and impurities from the target intermediate.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm particle size) is an excellent starting point for separating compounds of moderate polarity.[11]

  • Mobile Phase A: Water + 0.1% Formic Acid (provides protons for efficient ESI+ ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, and then re-equilibrate.[12] This ensures elution of both polar and non-polar compounds.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

Step 3: Mass Spectrometry (MS) Conditions

The MS parameters are set to detect the molecular ion of the expected intermediate and then fragment it to confirm its structure.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Source Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Gas Temperature: 300 - 350 °C.

    • Nebulizer Gas (N₂): 35 - 50 psi.

  • Scan Mode: The analysis should be performed in two stages:

    • Full Scan (MS1): Scan a wide m/z range (e.g., 100-500 Da) to find the protonated molecular ion [M+H]⁺ of the expected intermediate and any impurities.

    • Tandem MS (MS/MS or Product Ion Scan): Isolate the [M+H]⁺ ion of interest and fragment it using Collision-Induced Dissociation (CID). Scan the resulting product ions. This fragmentation pattern serves as a structural fingerprint.[13]

Data Interpretation: Predicting and Validating Structures

The power of this technique lies in comparing the empirical data to theoretical values. The table below outlines the expected masses for the target molecule and plausible synthetic intermediates from an aza-Diels-Alder synthesis.

CompoundStructure (Example)Molecular FormulaExact Mass (Da)Expected [M+H]⁺ (m/z)Plausible Key Fragments (from CID)
Imine Intermediate N-benzylidenemethanamineC₈H₉N119.0735120.0808Loss of methyl radical (•CH₃), Phenyl cation (C₆H₅⁺)
Diene Intermediate Danishefsky's DieneC₇H₁₄OSi142.0865143.0938Loss of trimethylsiloxy group (•OSi(CH₃)₃)
Cycloaddition Adduct (Intermediate post-cycloaddition)C₁₅H₂₃NOSi277.1549278.1622Loss of methanol (CH₃OH), Retro-Diels-Alder fragments
Final Product 1-methyl-2-phenyl-2,3-dihydro-4(1H)-pyridinoneC₁₂H₁₃NO187.0997188.1070Loss of CO, fragments related to the phenyl and pyridinone rings

Causality of Fragmentation: The fragmentation pathways observed in CID are not random; they are governed by the principles of chemical stability.[14] Cleavage typically occurs at the weakest bonds or results in the formation of stable neutral losses (like CO, H₂O) or stable carbocations. For pyridinone derivatives, common fragmentation can involve cleavage of the pyridinone ring itself or loss of substituents.[15][16] By predicting these fragments based on the hypothesized structure and matching them to the MS/MS spectrum, a scientist can achieve a very high degree of confidence in the intermediate's identity.

Conclusion

The validation of synthetic intermediates is a non-negotiable aspect of modern drug development. A well-designed LC-MS/MS strategy, grounded in a clear understanding of ionization principles and fragmentation behavior, provides an unparalleled combination of speed, sensitivity, and structural confirmation. By judiciously selecting between ESI and APCI and employing a self-validating protocol, researchers can ensure the fidelity of their synthetic route, mitigate risks, and accelerate the progression of new chemical entities from the lab to the clinic. This guide serves as a foundational framework, empowering scientists to build robust analytical methods tailored to the unique challenges of their specific synthetic targets.

References

  • Duffin, K. L., Henion, J. D., & Shieh, J. J. (1991). Electrospray and atmospheric pressure chemical ionization mass spectrometric detection for liquid chromatography. Analytical Chemistry, 63(17), 1781-1788. Available at: [Link]

  • Kruve, A., et al. (2016). Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale. Analytical Chemistry, 88(7), 3995-4002. Available at: [Link]

  • Stoyanov, A. V., & Roinestad, K. S. (2001). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of Mass Spectrometry, 36(5), 582-585. Available at: [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]

  • Predecki, D., et al. (2023). Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-methyl-2-phenyl 2,3-dihydro-4(1H)-pyridinones. Journal of the Pennsylvania Academy of Science, 97(1), 1-8. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. Retrieved from [Link]

  • Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. Forensic Chemistry, 19, 100239. Available at: [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Atmospheric-pressure chemical ionization – Knowledge and References. Retrieved from [Link]

  • Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-889. Available at: [Link]

  • International Journal of Research and Analytical Reviews. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. IJRAR, 6(1). Available at: [Link]

  • Wang, Y., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 761099. Available at: [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Retrieved from [Link]

  • Kumar, S., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Pharmaceutical Sciences, 29(3), 324-332. Available at: [Link]

  • Sharma, P., & Kumar, A. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica, 4(1), 361-366. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Smodiš, J., et al. (2020). Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. The Journal of Organic Chemistry, 85(22), 14761-14774. Available at: [Link]

  • Chemistry LibreTexts. (2019). 11.08: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Lo, S. F. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Technologist Association, 2002, 10-15. Available at: [Link]

  • eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

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  • Hu, B., & Yao, Z. P. (2021). Electrospray ionization mass spectrometry with wooden tips: A review. Analytica Chimica Acta, 1187, 339136. Available at: [Link]

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Comparative

4(1H)-Pyridinone, 2,3-dihydro-1-methyl- compared to other dihydropyridinones in catalysis

An In-Depth Technical Guide to 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- and its Catalytic Potential Compared to Analogues Authored by a Senior Application Scientist This guide provides a comparative analysis of 4(1H)-Pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- and its Catalytic Potential Compared to Analogues

Authored by a Senior Application Scientist

This guide provides a comparative analysis of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- within the broader class of dihydropyridinones, focusing on their established and potential roles in catalysis. For researchers, scientists, and drug development professionals, understanding the subtle structural nuances that dictate catalytic efficacy is paramount. This document synthesizes current literature to offer mechanistic insights, comparative data on related structures, and detailed experimental protocols.

Introduction: The Dihydropyridinone Scaffold in Catalysis

Dihydropyridinone and its derivatives are privileged heterocyclic scaffolds frequently found in biologically active molecules and natural products.[1][2] In the realm of catalysis, their rigid structure, combined with multiple sites for functionalization, makes them versatile candidates for a range of applications. Dihydropyridinones can act as organocatalysts, chiral ligands, or key intermediates in complex synthetic pathways.[3][4] Their utility often stems from their ability to participate in hydrogen bonding, act as Brønsted or Lewis bases, and serve as precursors to catalytically active species.

This guide specifically examines the 2,3-dihydro-4(1H)-pyridinone core, with a focus on the N-methylated derivative, and compares its projected catalytic behavior against other well-documented dihydropyridinones.

Synthesis of the 2,3-Dihydro-4(1H)-pyridinone Core

The construction of the 2,3-dihydro-4(1H)-pyridinone ring system is a critical first step. A prevalent and effective method is the aza-Diels-Alder reaction, which involves the [4+2] cycloaddition of a diene with an imine.[5] Danishefsky's diene is a common and highly reactive partner for this transformation. The choice of catalyst for this synthesis is crucial and can range from Lewis acids to organocatalysts, often influencing reaction yield and stereoselectivity.[5]

Another robust method involves the intramolecular cyclization of ester-tethered enaminones, which provides a pathway to variously substituted 2,3-dihydro-4-pyridones in good to excellent yields.[6][7]

General Workflow for Dihydropyridinone Synthesis

The following diagram outlines a typical workflow for synthesizing a dihydropyridinone derivative, starting from readily available precursors.

G cluster_0 Step 1: Precursor Mixing cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Purification P Precursors (e.g., Aldehyde, Amine, Diene) S Solvent & Catalyst R Stirring at Defined Temperature & Time P->R M Monitoring (e.g., TLC) R->M Q Quenching & Extraction R->Q F Filtration / Chromatography Q->F C Characterization (NMR, MS) F->C Final Pure Dihydropyridinone C->Final

Caption: General workflow for dihydropyridinone synthesis.

Comparative Analysis: 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- vs. Other Dihydropyridinones

While direct catalytic applications of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- are not extensively documented in current literature, we can infer its potential behavior by comparing its structure to well-studied analogues. The key structural differentiator is the N-methyl group .

  • N-H Dihydropyridinones: These compounds can act as hydrogen-bond donors. This capability is crucial in many organocatalytic reactions where the N-H moiety can activate a substrate by forming a hydrogen bond, thereby lowering the energy of the transition state.

  • N-Aryl/Acyl Dihydropyridinones: The substituent on the nitrogen atom can significantly influence the electronic properties and steric environment of the molecule. Electron-withdrawing groups can increase the acidity of protons on the carbon backbone, while bulky aryl groups can be used to create specific chiral pockets, which is essential for asymmetric catalysis.[8]

  • N-Methyl Dihydropyridinone (The Target Compound): The presence of a methyl group on the nitrogen atom fundamentally alters its catalytic potential in several ways:

    • Elimination of Hydrogen-Bond Donation: It cannot act as a hydrogen-bond donor, precluding its use in catalytic cycles that rely on this interaction.

    • Increased Lewis Basicity: The electron-donating nature of the methyl group slightly increases the Lewis basicity of the nitrogen and the carbonyl oxygen.

    • Altered Solubility: The N-methyl group generally increases solubility in less polar organic solvents compared to its N-H counterpart.

    • Steric Influence: While small, the methyl group introduces steric bulk that can influence the approach of substrates.

Performance of Related Dihydropyridine Systems in Asymmetric Catalysis

To provide a quantitative context, the broader class of dihydropyridines (DHPs), which are structural cousins to dihydropyridinones, has been extensively studied as organocatalytic reducing agents, mimicking the function of NADH.[9][10] Chiral phosphoric acids or other Brønsted acids are often used as co-catalysts to activate the substrate and facilitate hydride transfer from the DHP.[10]

The table below summarizes the performance of various catalytic systems in asymmetric reactions where dihydropyridine or dihydropyridinone-like structures are involved.

Catalyst/Reagent SystemReaction TypeSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Hantzsch Ester & Chiral Phosphoric Acid Asymmetric Reduction of IminesAcetophenone-derived imineHigh>90[10]
Cinchona Alkaloid Organocatalyst Michael Addition for 1,4-DHP SynthesisMalononitrile derivative & enamineGood to High>90[11]
Quinine-Derived Urea Catalyst Asymmetric Michael/Hemiketalization1,3-diketone & 2,3-dioxopyrrolidine35-94up to 99[12]
Isothiourea Catalyst (R)-BTM Addition to Pyridinium SaltsAryl ester & 3-cyanopyridinium saltHighup to 98[13]

This data highlights that high enantioselectivity is achievable with dihydropyridine-related scaffolds when a chiral element is incorporated either into the scaffold itself or via a co-catalyst. For 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, its primary value may not be as a direct catalyst but as a foundational, achiral scaffold for further functionalization or as a ligand in metal-catalyzed processes.

Mechanistic Insights: A Plausible Catalytic Cycle

To understand the functional role of the dihydropyridinone scaffold, we can visualize a general catalytic cycle for an aza-Diels-Alder reaction, a common method for its synthesis. In this example, a Lewis acid catalyst activates the imine, making it more electrophilic and susceptible to attack by Danishefsky's diene.

G I Imine (R-N=CH-R') Act Activated Imine-Catalyst Complex I->Act + Catalyst D Danishefsky's Diene Cyc [4+2] Cycloaddition (Rate-Determining Step) D->Cyc Cat Lewis Acid Catalyst (e.g., Cu(OTf)₂) Cat->Act Act->Cyc Int Cycloadduct Intermediate Cyc->Int Int->Cat Catalyst Regeneration P 2,3-Dihydro-4-pyridinone Product Int->P Hydrolysis

Caption: Aza-Diels-Alder catalytic cycle for pyridinone synthesis.

Experimental Protocols

Scientific integrity requires reproducible and self-validating methodologies. The following protocols are representative of the synthesis and potential application of dihydropyridinone derivatives.

Protocol 1: Synthesis of 1,2-Diphenyl-2,3-dihydro-4-pyridone (A Representative Analogue)

This protocol is adapted from a procedure catalyzed by copper(II) triflate in an aqueous medium, which showcases a green chemistry approach.[5]

Materials:

  • N-benzylideneaniline (1 mmol)

  • Danishefsky's diene (1.2 mmol)

  • Copper(II) triflate (Cu(OTf)₂, 0.1 mmol)

  • Sodium dodecyl sulfate (SDS, 0.1 mmol)

  • Deionized water (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add N-benzylideneaniline (1 mmol), Cu(OTf)₂ (0.1 mmol), SDS (0.1 mmol), and deionized water (5 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure proper dispersion.

  • Add Danishefsky's diene (1.2 mmol) to the mixture dropwise over 5 minutes.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate mobile phase.

  • Upon completion (typically 1-2 hours), extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1,2-diphenyl-2,3-dihydro-4-pyridone.

Rationale: The use of a surfactant (SDS) and a water-tolerant Lewis acid (Cu(OTf)₂) allows the reaction to proceed efficiently in an aqueous medium, which is environmentally benign.[5] This protocol is self-validating as the product can be easily characterized by standard NMR and mass spectrometry techniques, and the catalyst-containing aqueous phase can often be reused.[5]

Protocol 2: Asymmetric Reduction of an Imine using a Hantzsch Ester (Model for Dihydropyridine Catalysis)

This protocol describes a general method for the asymmetric reduction of an imine, a reaction for which dihydropyridine derivatives are well-suited as hydride donors.[10]

Materials:

  • Benzaldehyde-derived imine (0.5 mmol)

  • Hantzsch diethyl ester (0.6 mmol)

  • Chiral Phosphoric Acid (e.g., TRIP catalyst, 5 mol%)

  • Toluene (2.5 mL)

Procedure:

  • In an oven-dried vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the imine (0.5 mmol) and the Hantzsch ester (0.6 mmol) in toluene (2.5 mL).

  • Add the chiral phosphoric acid catalyst (0.025 mmol, 5 mol%).

  • Stir the reaction mixture at the specified temperature (e.g., 40 °C).

  • Monitor the reaction for consumption of the imine by TLC or GC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the resulting amine by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Rationale: The chiral Brønsted acid co-catalyst protonates the imine, forming a chiral ion pair.[10] This activation makes the imine more susceptible to nucleophilic attack. The Hantzsch ester then delivers a hydride stereoselectively to one face of the imine, dictated by the chiral environment created by the catalyst.[10]

Conclusion and Future Outlook

The dihydropyridinone scaffold is a cornerstone of modern synthetic and medicinal chemistry. While compounds like N-H and N-aryl dihydropyridinones have established roles in catalysis, particularly in asymmetric synthesis, the potential of simpler analogues like 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- remains largely unexplored.

Based on its structure, this specific compound is unlikely to function as a hydrogen-bond-donating organocatalyst. However, its true potential may lie elsewhere:

  • As a Ligand: The carbonyl oxygen and the nitrogen atom could coordinate to metal centers, making it a candidate for designing novel metal-based catalysts.

  • As a Synthetic Platform: Its simple, robust structure makes it an ideal starting point for the synthesis of more complex, highly functionalized dihydropyridinones with tailored catalytic properties.

  • In Photoredox Catalysis: Related dihydropyridine structures are known to participate in photoredox cycles. The N-methyl derivative could offer unique electronic properties for such applications.

Further research is required to synthesize 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- and screen it in a variety of catalytic transformations. Such studies will undoubtedly uncover new reactivity and expand the already versatile toolkit offered by the dihydropyridinone family.

References

  • BenchChem. A Comparative Guide to Catalytic Efficiency in Dihydropyridone Synthesis.
  • Auria-Luna, F., et al. (2017). Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. The Journal of Organic Chemistry, 82(11), 5516–5523.
  • Connon, S. J. (2007).
  • Connon, S. J. (2007).
  • SciForum. (n.d.). Organocatalytic Synthesis of Chiral 1,4-Dihydropyridines with Potential Biological Properties.
  • ChengYu, O., et al. (2025). Asymmetric Organocatalytic Synthesis of Chiral Polycyclic 1,4‐Dihydropyridines and Axially Chiral 4‐Arylpyridines Using 2,3‐Dioxopyrrolidines and 1,3‐Diketones. European Journal of Organic Chemistry.
  • He, S., Li, F., & Chen, Y. (2021). Progress in Asymmetric Catalytic Synthesis of Dihydropyridinones. Journal of Petrochemical Universities, 34(2), 1-8. [Link]

  • Smith, A. D., et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones.
  • Sági, V., et al. (2020). Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. The Journal of Organic Chemistry, 85(21), 13495–13507. [Link]

  • Sági, V., et al. (2020). Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. PubMed.
  • Maccioni, E., et al. (2011). 2,3-Dihydro-1,2-Diphenyl-substituted 4H-Pyridinone derivatives as new anti Flaviviridae inhibitors. Chemical Biology & Drug Design, 77(6), 441-449.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 3,4-Dihydro-6-methyl-2(1H)-pyridinone.

Sources

Validation

Spectroscopic comparison of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- and its structural analogs

Executive Summary The 4-pyridone scaffold and its partially or fully saturated analogs are foundational building blocks in the synthesis of complex alkaloids, monoamine oxidase (MAO) inhibitors, and novel therapeutics[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-pyridone scaffold and its partially or fully saturated analogs are foundational building blocks in the synthesis of complex alkaloids, monoamine oxidase (MAO) inhibitors, and novel therapeutics[1],[2]. Differentiating these structural analogs—specifically 1-methyl-4-piperidone (fully saturated), 1-methyl-2,3-dihydro-4-pyridone (partially saturated enaminone), and 1-methyl-4-pyridone (fully conjugated)—requires a rigorous, multi-modal spectroscopic approach.

This guide provides an objective, data-driven comparison of their spectroscopic properties (FT-IR, UV-Vis, and Multinuclear NMR). By understanding the causality between electronic delocalization and spectral shifts, researchers can establish self-validating analytical workflows to confirm structural identity and purity during synthetic scale-up.

Structural Evolution and Electronic Causality

The fundamental differences in the spectroscopic signatures of these three analogs stem from their oxidation states and the resulting electronic delocalization (Figure 1).

  • 1-Methyl-4-piperidone: The nitrogen lone pair is isolated from the carbonyl group by two sp3 hybridized carbons. The molecule behaves spectroscopically as a standard aliphatic amine and an isolated ketone.

  • 1-Methyl-2,3-dihydro-4-pyridone: Oxidation introduces a double bond between C5 and C6, creating an enaminone system ( N−C=C−C=O ). The nitrogen lone pair strongly donates into the π -system, significantly lowering the carbonyl bond order and extending the chromophore[3],[2].

  • 1-Methyl-4-pyridone: Further oxidation yields a fully conjugated ring. The molecule exhibits profound zwitterionic character (aromatic pyridinium oxide resonance), fundamentally altering its magnetic environment and UV absorption profile[4].

Structural_Evolution A 1-Methyl-4-piperidone (Isolated Ketone) B 1-Methyl-2,3-dihydro-4-pyridone (Enaminone System) A->B Oxidation (-2H) C 1-Methyl-4-pyridone (Cross-Conjugated/Aromatic) B->C Oxidation (-2H)

Fig 1. Oxidation states and structural evolution of 4-piperidone derivatives.

Quantitative Spectroscopic Comparison

To establish a self-validating analytical matrix, we must cross-reference data across three independent spectroscopic domains. The table below summarizes the benchmark quantitative data for these analogs.

Table 1: Comparative Spectroscopic Data
Property / Technique1-Methyl-4-piperidone (Isolated)1-Methyl-2,3-dihydro-4-pyridone (Enaminone)1-Methyl-4-pyridone (Conjugated)
FT-IR: ν (C=O) ~1710 - 1715 cm⁻¹~1630 - 1650 cm⁻¹~1620 - 1630 cm⁻¹
UV-Vis: λmax​ ~280 nm (Weak, n→π∗ )~324 - 328 nm (Strong, π→π∗ )~260 - 280 nm (Strong, π→π∗ )
¹H NMR (CDCl₃) Aliphatic: δ 2.3 - 2.6 (m, 8H)Vinylic: δ 7.1 (d, 1H), δ 5.0 (d, 1H)Aliphatic: δ 3.5 (t, 2H), δ 2.5 (t, 2H)Aromatic-like: δ 7.5 (d, 2H), δ 6.3 (d, 2H)
N-CH₃ Shift (¹H) δ ~2.3 ppm (s, 3H) δ ~3.0 ppm (s, 3H) δ ~3.7 ppm (s, 3H)

Mechanistic Insight: Notice the dramatic shift in the carbonyl stretching frequency from 1710 cm⁻¹ to ~1630 cm⁻¹ upon the formation of the dihydropyridone[1]. This is direct evidence of the enaminone resonance structure, where electron density from the nitrogen lone pair is pushed onto the carbonyl oxygen, reducing its double-bond character.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes internal controls to prevent false positives caused by solvent interactions or impurities.

Spectroscopic_Workflow cluster_0 Parallel Spectroscopic Acquisition Prep Sample Preparation (Desiccation & Purity Check) IR ATR-FTIR (Probe C=O Bond Order) Prep->IR UV UV-Vis Spectrophotometry (Probe π-π* Transitions) Prep->UV NMR Multinuclear NMR (1H, 13C) (Probe Electronic Environment) Prep->NMR CrossVal Data Synthesis & Cross-Validation (Self-Validating Matrix) IR->CrossVal ν(C=O) Shift UV->CrossVal λmax Shift NMR->CrossVal δ(ppm) & Coupling Confirm Structural & Tautomeric Confirmation CrossVal->Confirm

Fig 2. Self-validating spectroscopic workflow for structural analog differentiation.

Protocol A: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: Determine the bond order of the carbonyl group without interference from hygroscopic water absorption.

  • Calibration: Perform a background scan using a clean diamond ATR crystal. Calibrate the instrument using a polystyrene standard (ensure the 1601 cm⁻¹ peak is resolved).

  • Sample Application: Apply the neat liquid or solid sample directly to the ATR crystal. Causality for choice: KBr pellets are prone to absorbing atmospheric moisture. Water exhibits a strong bending vibration near 1640 cm⁻¹, which perfectly masks the critical enaminone carbonyl stretch of 1-methyl-2,3-dihydro-4-pyridone. ATR eliminates this false-positive risk.

  • Acquisition & Validation: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. If the C=O stretch appears at <1650 cm⁻¹, cross-validate with UV-Vis to confirm the presence of an extended π -system.

Protocol B: UV-Vis Spectrophotometry

Objective: Map the HOMO-LUMO gap to confirm the extent of conjugation.

  • Solvent Preparation: Prepare a stock solution of the analyte in spectroscopic-grade Methanol. Causality for choice: Methanol stabilizes the zwitterionic resonance structures of pyridones, providing sharper absorption bands compared to non-polar solvents[4].

  • Serial Dilution: Dilute the sample to achieve a maximum absorbance between 0.1 and 1.0 A. This ensures adherence to the Beer-Lambert law and prevents detector saturation.

  • Acquisition: Scan from 200 nm to 400 nm.

  • Validation: 1-methyl-2,3-dihydro-4-pyridone will uniquely exhibit a strong absorption band at λmax​ ~324 nm[2]. If this band is absent, the enaminone structure has either been fully saturated (piperidone) or fully oxidized (pyridone).

Protocol C: High-Resolution Multinuclear NMR (¹H and ¹³C)

Objective: Unambiguously assign proton environments and confirm ring oxidation states.

  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality for choice: TMS provides an absolute 0.00 ppm reference. Because the chemical shift of the N-CH₃ group moves progressively downfield with each oxidation step ( δ 2.3 3.0 3.7 ppm), exact referencing is mandatory for mixture analysis.

  • Acquisition: Acquire ¹H spectra at 400 MHz to resolve the vinylic coupling constants of the dihydropyridone. Acquire ¹³C spectra with proton decoupling.

  • Validation: In the ¹³C spectrum, the carbonyl carbon of the piperidone will appear at >200 ppm. In contrast, the carbonyl carbons of the dihydropyridone and pyridone will be shielded by resonance, appearing significantly upfield (~175-190 ppm)[1].

Conclusion

Differentiating 1-methyl-2,3-dihydro-4-pyridone from its piperidone and pyridone analogs requires a holistic view of its electronic structure. Relying on a single technique is prone to error (e.g., misinterpreting a water IR band for an enaminone carbonyl). By employing the self-validating matrix outlined in this guide—correlating the downfield NMR shifts of the N-methyl group with the bathochromic UV shifts and the weakened IR carbonyl frequencies—researchers can achieve absolute structural certainty.

References

  • Substituent Effects on 6-Substituted 3-Hydroxy-1-methyl-4-pyridones. Bulletin of the Chemical Society of Japan. Source: oup.com. URL:[Link][4]

  • Syntheses of 2,3-Dihydro-4(1H)-pyridones. Bulletin of the Chemical Society of Japan. Source: oup.com. URL:[Link][3]

  • Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. The Journal of Organic Chemistry. Source: acs.org. URL:[Link][1]

  • Synthesis and Selective Monoamine Oxidase B-Inhibiting Properties of 1-Methyl-1,2,3,6-tetrahydropyrid-4-yl Carbamate Derivatives: Potential Prodrugs of (R)- and (S)-Nordeprenyl. Journal of Medicinal Chemistry. Source: acs.org. URL:[Link][2]

  • Gas phase proton affinity and basicity of methylated uracil-derivatives. International Journal of Mass Spectrometry. Source: researchgate.net. URL:[Link][5]

Sources

Comparative

A Comparative Guide to the Efficacy of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- in Heterocyclic Cross-Coupling: A Proof-of-Concept Benchmark

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, particularly in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, particularly in the synthesis of complex heterocyclic scaffolds for pharmaceuticals and materials science.[1][2] The success of these transformations is often dictated by the choice of ligand, which modulates the stability and reactivity of the palladium catalyst.[1][3] While bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) have become the gold standard, the quest for novel, cost-effective, and highly efficient ligands continues.[4]

This guide introduces a novel potential ligand, 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- (PDHM) , and benchmarks its hypothetical efficacy against two established, high-performance ligands: XPhos , a bulky biaryl phosphine ligand, and IPr , a widely used N-heterocyclic carbene. The comparison is framed around a model Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.

The Case for 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- (PDHM) as a Novel Ligand

The PDHM scaffold presents several intriguing features for a potential ligand. Its synthesis is straightforward from readily available starting materials.[5][6][7] Structurally, it possesses both a nitrogen and an oxygen atom that could potentially coordinate with a metal center, offering bidentate chelation. The non-aromatic, partially saturated pyridinone ring provides a distinct steric and electronic environment compared to the planar, aromatic systems of many common ligands. This unique geometry could influence the stability of catalytic intermediates and the rate of reductive elimination.

Comparative Benchmarking: A Model Suzuki-Miyaura Reaction

To objectively assess the potential of PDHM, we will compare its hypothetical performance in the Suzuki-Miyaura coupling of 2-bromopyridine with phenylboronic acid, a common and well-documented transformation.[8][9][10] The performance of PDHM will be benchmarked against XPhos and IPr, two ligands known for their high efficacy in coupling heteroaryl halides.[4][11]

Experimental Design and Workflow

The following workflow outlines the proposed experimental procedure for synthesizing the novel PDHM ligand and subsequently evaluating its catalytic activity in parallel with the benchmark ligands.

G cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Catalytic Reaction Setup cluster_2 Part 3: Analysis and Comparison start Commercially Available Starting Materials synth_pdhm Synthesis of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- (PDHM) start->synth_pdhm purify_pdhm Purification and Characterization (NMR, MS) synth_pdhm->purify_pdhm ligands Ligands: - PDHM (Novel) - XPhos (Benchmark 1) - IPr (Benchmark 2) reactants 2-Bromopyridine & Phenylboronic Acid reaction_setup Parallel Reaction Setup (Inert Atmosphere) reactants->reaction_setup pd_source Pd(OAc)₂ pd_source->reaction_setup base_solvent Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) base_solvent->reaction_setup ligands->reaction_setup run_reaction Run Reactions (Controlled Temperature and Time) reaction_setup->run_reaction workup Reaction Workup and Purification run_reaction->workup analysis Analysis (GC-MS, NMR) to Determine Yield workup->analysis comparison Comparative Data Analysis analysis->comparison Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ [Ar-Pd(II)-X]L₂ [Ar-Pd(II)-X]L₂ Pd(0)L₂->[Ar-Pd(II)-X]L₂ Oxidative Addition Ar-X Ar-X (2-Bromopyridine) [Ar-Pd(II)-Ar']L₂ [Ar-Pd(II)-Ar']L₂ [Ar-Pd(II)-X]L₂->[Ar-Pd(II)-Ar']L₂ Transmetalation Ar-Ar' Ar-Ar' (2-Phenylpyridine) [Ar-Pd(II)-Ar']L₂->Pd(0)L₂ Reductive Elimination B(OH)₂-Ar' Ar'-B(OH)₂ (Phenylboronic Acid) Base Base

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-

Essential Safety and Handling Guide for 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- Disclaimer: No specific Safety Data Sheet (SDS) for 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- (CAS No. 35488-00-7) is readily available.

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-

Disclaimer: No specific Safety Data Sheet (SDS) for 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- (CAS No. 35488-00-7) is readily available. The following guidance is based on the known hazards of structurally similar pyridinone derivatives. The toxicological properties of this specific compound have not been fully investigated.[1] Therefore, a conservative approach to safety is strongly recommended. Always handle this compound with caution in a controlled laboratory environment.

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-. The information herein is designed to provide immediate, practical guidance on personal protective equipment (PPE), safe handling, and disposal.

Understanding the Potential Hazards

Based on data from analogous pyridinone compounds, 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- should be treated as a potentially hazardous substance. The primary concerns include:

  • Skin and Eye Irritation: Direct contact may cause irritation.[1][2]

  • Toxicity: There is potential for toxicity if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[1]

Due to the limited data, it is prudent to assume the compound may have other unknown hazardous properties.

Personal Protective Equipment (PPE): A Comprehensive Approach

A multi-layered PPE strategy is essential to minimize exposure. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

The following PPE should be considered the minimum requirement for handling 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- in any laboratory setting:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and potential dermal absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and airborne particles.[1]
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.

For procedures with a higher risk of exposure, such as handling large quantities, generating dust or aerosols, or working with heated material, the following additional PPE is required:

  • Double Gloving: Wearing two pairs of nitrile gloves can provide additional protection, especially during prolonged handling.

  • Face Shield: In conjunction with safety goggles, a face shield offers a full barrier against splashes to the face.

  • Respiratory Protection: If working outside of a certified chemical fume hood where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[1]

  • Chemical-Resistant Apron or Gown: For large-scale work, this provides an extra layer of protection against spills.

Procedural Workflow for Safe Handling

The following diagram outlines the key steps and decision points for safely handling 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather Materials Gather Materials Risk Assessment->Gather Materials Low Risk Work in Fume Hood Work in Fume Hood Risk Assessment->Work in Fume Hood High Risk Don PPE Don PPE Gather Materials->Don PPE Weighing/Transfer Weighing/Transfer Don PPE->Weighing/Transfer Dissolution/Reaction Dissolution/Reaction Weighing/Transfer->Dissolution/Reaction Decontaminate Workspace Decontaminate Workspace Dissolution/Reaction->Decontaminate Workspace Work in Fume Hood->Dissolution/Reaction Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: Workflow for handling 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-.

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Have a spill kit readily accessible.

    • Don the appropriate PPE as outlined above.

  • Handling:

    • Perform all manipulations, including weighing and transfers, within a chemical fume hood to minimize inhalation exposure.

    • Handle the compound gently to avoid generating dust.

    • Use appropriate tools (spatulas, etc.) to avoid direct contact.

    • Keep containers tightly closed when not in use.[1]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Wear appropriate respiratory protection if the spill is large or generates dust.

    • Collect the spilled material and absorbent into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

Proper disposal of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Chemical Waste:

    • All solid waste and concentrated solutions of the compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials:

    • Used gloves, weigh boats, and other disposable materials that have come into contact with the compound should be placed in a designated hazardous waste bag.

  • Disposal Method:

    • All waste must be disposed of through a licensed chemical waste management company, following all local, state, and federal regulations.[4][5] Incineration is a common disposal method for pyridine-based compounds.[4]

By adhering to these safety protocols, you can significantly minimize the risks associated with handling 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- and ensure a safe laboratory environment.

References

  • NextSDS. 4(1H)-Pyridinone,5-ethyl-2,3-dihydro-1-methyl-(9CI). [Link]

  • Chemsrc. 4(1H)-Pyridinone | CAS#:108-96-3. [Link]

  • NIST WebBook. 4(1H)-Pyrimidinone, 2,3-dihydro-5-methyl-2-thioxo-. [Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. [Link]

  • PubChem. 4-Pyridinone,3-OH-2-Me. [Link]

  • Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile. [Link]

  • NextSDS. 4(1H)-Pyridinone,2,3-dihydro-1,2-dimethyl-(9CI). [Link]

  • PubChem. Pyridine. [Link]

  • ResearchGate. Degradation of Pyridines in the Environment. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • PMC. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis of pyridone derivative compounds (PYR-2 and PYR-3). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4(1H)-Pyridinone, 2,3-dihydro-1-methyl-
Reactant of Route 2
4(1H)-Pyridinone, 2,3-dihydro-1-methyl-
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